stigmatellin
Descripción
The exact mass of the compound 2-(4,6-Dimethoxy-3,5,11-trimethyltrideca-7,9,11-trienyl)-8-hydroxy-5,7-dimethoxy-3-methylchromen-4-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
2-(4,6-dimethoxy-3,5,11-trimethyltrideca-7,9,11-trienyl)-8-hydroxy-5,7-dimethoxy-3-methylchromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H42O7/c1-10-18(2)13-11-12-14-22(33-6)21(5)29(36-9)19(3)15-16-23-20(4)27(31)26-24(34-7)17-25(35-8)28(32)30(26)37-23/h10-14,17,19,21-22,29,32H,15-16H2,1-9H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZHDGDDPOPDJGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C=CC=CC(C(C)C(C(C)CCC1=C(C(=O)C2=C(O1)C(=C(C=C2OC)OC)O)C)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91682-96-1 | |
| Record name | Stigmatellin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91682-96-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 91682-96-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Stigmatellin: A Technical Guide to its Discovery, Isolation, and Characterization from Stigmatella aurantiaca
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stigmatellin, a potent electron transport inhibitor isolated from the myxobacterium Stigmatella aurantiaca, has garnered significant interest within the scientific community due to its unique mode of action and potential therapeutic applications. This technical guide provides an in-depth overview of the discovery, biosynthesis, and detailed methodologies for the isolation and characterization of this compound. It is designed to serve as a comprehensive resource for researchers in natural product chemistry, microbiology, and drug development, offering structured data, experimental protocols, and visual representations of key pathways to facilitate further investigation and application of this remarkable secondary metabolite.
Introduction
This compound was first isolated from the myxobacterium Stigmatella aurantiaca strain Sg a15 in 1984.[1][2][3] It is a polyketide-derived natural product characterized by a 5,7-dimethoxy-8-hydroxychromone aromatic headgroup linked to a hydrophobic alkenyl chain.[1] this compound exhibits potent inhibitory activity against the quinol oxidation (Qo) site of the cytochrome bc1 complex in mitochondria and the cytochrome b6f complex in thylakoid membranes, thereby disrupting the electron transport chain.[1] This mechanism of action has made it a valuable tool in bioenergetics research and a lead compound for the development of novel therapeutic agents.
Biosynthesis of this compound
The biosynthesis of this compound in Stigmatella aurantiaca is orchestrated by a modular type I polyketide synthase (PKS) encoded by the stiA-J gene cluster.[4][5] This enzymatic assembly line is responsible for the sequential condensation of extender units to a starter unit, followed by a series of modifications including reductions, dehydrations, and methylations to form the final polyketide backbone. The process culminates in the cyclization and aromatization of the polyketide chain, a reaction catalyzed by a novel C-terminal domain in StiJ that does not resemble typical thioesterases.[4][5]
This compound Biosynthetic Pathway
The following diagram illustrates the proposed modular organization of the PKS enzymes involved in this compound biosynthesis.
Experimental Protocols
Cultivation of Stigmatella aurantiaca
Stigmatella aurantiaca can be cultivated in both liquid and solid media. For the production of secondary metabolites like this compound, liquid fermentation is generally preferred.
Medium Composition:
A suitable medium for the cultivation of S. aurantiaca contains:
-
Enzymatically hydrolyzed protein: 0.1-0.2%
-
Starch: 0.1-0.2%
-
MgSO₄: 0.01 M
-
Adjust pH to 7.0-7.2[6]
Cultivation Conditions:
-
Temperature: The optimal growth temperature is 30°C, within a range of 18-37°C.[6]
-
Aeration: S. aurantiaca is an aerobic bacterium, requiring sufficient aeration. This can be achieved through shaking in baffled flasks or in a fermenter with controlled dissolved oxygen levels.
-
Adsorber Resin: To facilitate the extraction of this compound, an adsorber resin (e.g., XAD-16) can be added to the culture medium.[1]
Isolation and Purification of this compound
The following protocol is adapted from methods used for the isolation of this compound derivatives and can be applied for the purification of this compound from S. aurantiaca.
Experimental Workflow:
Step-by-Step Protocol:
-
Harvesting: After a suitable fermentation period, harvest the bacterial cells and the adsorber resin from the culture broth by filtration or centrifugation.
-
Extraction: Perform a liquid-liquid extraction of the cell mass and resin. A common solvent system is a mixture of chloroform and ethyl acetate.[1] This step aims to transfer the lipophilic this compound from the solid phase into the organic solvent.
-
Concentration: Concentrate the organic extracts under reduced pressure to obtain a crude extract.
-
Flash Chromatography: Subject the crude extract to flash chromatography on a silica gel column. Elute with a suitable solvent gradient (e.g., a gradient of ethyl acetate in n-hexane) to separate the components based on polarity. Collect fractions and monitor for the presence of this compound using thin-layer chromatography (TLC) or analytical HPLC.
-
Semi-Preparative HPLC: Pool the fractions containing this compound and subject them to semi-preparative reverse-phase high-performance liquid chromatography (HPLC) on a C18 column.[1] Use a suitable mobile phase (e.g., a gradient of acetonitrile in water) to achieve final purification of this compound.
-
Final Product: Collect the peak corresponding to this compound and remove the solvent to obtain the pure compound.
Physicochemical and Spectroscopic Data
Physicochemical Properties of this compound A
| Property | Value |
| Molecular Formula | C₃₀H₄₂O₇[2][3] |
| Molecular Weight | 514.65 g/mol [7] |
| Appearance | Yellowish oil or solid |
| Solubility | Soluble in methanol, ethanol, chloroform, ethyl acetate |
Spectroscopic Data of this compound A
The following tables summarize the characteristic ¹H and ¹³C NMR data for the chromone moiety of this compound A.
Table 1: ¹H NMR Data of this compound A Chromone Moiety (in CDCl₃)
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
| H-6 | ~6.3 | s |
| 5-OCH₃ | ~3.9 | s |
| 7-OCH₃ | ~3.9 | s |
| 8-OH | ~11.0 | s |
| 2-CH₃ | ~2.0 | s |
Table 2: ¹³C NMR Data of this compound A Chromone Moiety (in CDCl₃) [1]
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | ~165.5 |
| C-3 | ~117.5 |
| C-4 | ~179.7 |
| C-4a | ~108.0 |
| C-5 | ~146.1 |
| C-6 | ~93.8 |
| C-7 | ~152.2 |
| C-8 | ~128.9 |
| C-8a | ~148.1 |
| 5-OCH₃ | ~56.7 |
| 7-OCH₃ | ~56.9 |
| 2-CH₃ | ~9.9 |
Mass Spectrometry Data:
High-resolution mass spectrometry (HRMS) of this compound A typically shows a molecular ion [M+H]⁺ at m/z 515.3004, corresponding to the molecular formula C₃₀H₄₃O₇⁺.[1] Characteristic fragment ions observed in MS² spectra include those at m/z 335.1501, 303.1238, 263.0924, 223.0609, and 197.0450, which are indicative of the this compound scaffold.[1]
Mechanism of Action: Inhibition of the Cytochrome bc1 Complex
This compound is a highly potent inhibitor of the cytochrome bc1 complex (also known as complex III) of the mitochondrial respiratory chain.[1] It specifically binds to the quinol oxidation (Qo) site on the cytochrome b subunit. This binding event blocks the transfer of electrons from ubiquinol to cytochrome c₁, thereby halting the proton pumping activity of the complex and ultimately inhibiting ATP synthesis.
Signaling Pathway: Electron Transport Chain Inhibition
The following diagram illustrates the point of inhibition by this compound in the mitochondrial electron transport chain.
Conclusion
This technical guide has provided a comprehensive overview of the discovery, biosynthesis, isolation, and characterization of this compound from Stigmatella aurantiaca. The detailed experimental protocols, structured data tables, and visual diagrams are intended to equip researchers with the necessary information to further explore the potential of this fascinating natural product. The unique mode of action of this compound as a potent inhibitor of the electron transport chain continues to make it a valuable tool in biological research and a promising candidate for further drug development efforts.
References
- 1. Three New this compound Derivatives Reveal Biosynthetic Insights of Its Side Chain Decoration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a new antibiotic from Stigmatella aurantiaca (Myxobacterales). I. Production, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a new antibiotic from Stigmatella aurantiaca (Myxobacterales). I. Production, physico-chemical and biological properties. | Sigma-Aldrich [sigmaaldrich.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. The biosynthesis of the aromatic myxobacterial electron transport inhibitor this compound is directed by a novel type of modular polyketide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stigmatella Cultivation - Creative Biogene [microbialtec.com]
- 7. This compound | C30H42O7 | CID 447884 - PubChem [pubchem.ncbi.nlm.nih.gov]
Stigmatellin A: A Technical Guide to its Chemical Structure and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stigmatellin A is a potent natural product originally isolated from the myxobacterium Stigmatella aurantiaca.[1][2] It belongs to the this compound class of compounds, which are characterized by a 5,7-dimethoxy-8-hydroxychromone aromatic headgroup linked to a hydrophobic alkenyl side chain.[2][3] As a highly specific inhibitor of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain and the analogous cytochrome b6f complex in photosynthetic systems, this compound A has become an invaluable tool in bioenergetics research.[2][4] Its potent biological activity and unique mechanism of action also make it a subject of interest in the development of novel therapeutic agents, particularly antifungals.[1] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound A, along with insights into relevant experimental methodologies.
Chemical Structure
The chemical structure of this compound A has been elucidated through various spectroscopic techniques and total synthesis.[5] It consists of a chromone ring system with methoxy and hydroxyl substitutions, and a C17 polyketide-derived side chain.
The IUPAC name for this compound A is 2-[(3S,4S,5S,6S,7E,9E,11E)-4,6-dimethoxy-3,5,11-trimethyltrideca-7,9,11-trienyl]-8-hydroxy-5,7-dimethoxy-3-methylchromen-4-one.[6]
Physicochemical Properties of this compound A
A summary of the key physicochemical properties of this compound A is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₃₀H₄₂O₇ | [1][6] |
| Molecular Weight | 514.65 g/mol | [7] |
| CAS Number | 94234-27-2 | [8] |
| Appearance | Brown amorphous solid | [5] |
| Melting Point | 129 °C | [7] |
| Solubility | Soluble in organic solvents (e.g., methanol, ethanol); limited solubility in water. | [9] |
| Stability | Stable in aqueous solution at neutral pH; decomposes at pH < 5. | [7][10] |
| UV Absorption Maxima (λmax) | 248 (shoulder), 258, 267, 330 nm | [5][7] |
Biological and Pharmacological Properties
Mechanism of Action: Inhibition of the Cytochrome bc₁ Complex
This compound A is a potent inhibitor of the quinol oxidation (Qo) site of the cytochrome bc1 complex in mitochondria and the cytochrome b6f complex in chloroplasts.[2][4] The cytochrome bc1 complex plays a crucial role in cellular respiration by catalyzing the transfer of electrons from ubiquinol to cytochrome c, a process coupled to the translocation of protons across the inner mitochondrial membrane, thus generating the proton motive force for ATP synthesis.
This compound A binds to the Qo site, which is located on the cytochrome b subunit.[4] This binding event physically blocks the access of the natural substrate, ubiquinol, to the active site. A key feature of this compound A's inhibitory action is its interaction with the Rieske iron-sulfur protein (ISP), a critical component of the bc1 complex.[4] this compound A forms a hydrogen bond with a histidine residue (His-181 in bovine) that is a ligand to the [2Fe-2S] cluster of the ISP.[4] This interaction locks the ISP in a fixed position, preventing its movement, which is essential for electron transfer to cytochrome c1.[4] This restriction of the ISP's conformational flexibility effectively halts the electron flow through the complex.[11] Furthermore, the binding of this compound A raises the midpoint potential of the ISP's iron-sulfur cluster from approximately +290 mV to +540 mV.[4][12]
At higher concentrations, this compound A has also been shown to inhibit Complex I (NADH:ubiquinone oxidoreductase) of the respiratory chain.[4]
Caption: Inhibition of the mitochondrial electron transport chain at Complex III by this compound A.
Biological Activity
This compound A exhibits a range of biological activities, primarily stemming from its potent inhibition of cellular respiration.
This compound A was initially identified due to its antibiotic properties. It is toxic to yeasts and filamentous fungi.[1] However, it is not effective against most bacteria.[1]
The inhibition of mitochondrial respiration by this compound A leads to cellular energy depletion and can induce apoptosis, resulting in cytotoxic effects against various cell lines. The half-maximal inhibitory concentrations (IC₅₀) for this compound A and some of its derivatives against several human cancer cell lines are presented below.
| Compound | HCT-116 (Colon Carcinoma) IC₅₀ (µg/mL) | KB-3-1 (Cervix Carcinoma) IC₅₀ (µg/mL) | U2OS (Osteosarcoma) IC₅₀ (µg/mL) | Reference |
| This compound A | >10 | >10 | >10 | [5] |
| Stigmatellic acid | >10 | >10 | >10 | [5] |
| iso-methoxy this compound A | >10 | >10 | >10 | [5] |
| This compound C | >10 | >10 | >10 | [5] |
| Doxorubicin (Control) | 0.02 | 0.02 | 0.13 | [5] |
Note: The available data indicates that while this compound A is a potent mitochondrial inhibitor, its cytotoxicity against these specific cancer cell lines under the tested conditions was not as high as the control drug, doxorubicin.
Experimental Protocols
Detailed, step-by-step experimental protocols for working with this compound A are often specific to the laboratory and the particular assay being performed. However, the general methodologies employed in its study are outlined below.
Production and Isolation of this compound A
Caption: General workflow for the production and purification of this compound A.
-
Cultivation: Stigmatella aurantiaca strain Sg a15 is cultured in a suitable medium, such as CYHv3, which often includes an adsorber resin like Amberlite XAD-16 to sequester the produced secondary metabolites.[5]
-
Extraction: The cell mass and resin are harvested and subjected to solvent extraction, typically using organic solvents like ethyl acetate or chloroform, to obtain a crude extract containing this compound A.[5]
-
Purification: The crude extract is then purified using chromatographic techniques. This usually involves an initial fractionation by flash chromatography followed by final purification using semi-preparative high-performance liquid chromatography (HPLC) to yield pure this compound A.[5]
Measurement of Cytochrome bc₁ Complex Inhibition
The inhibitory activity of this compound A on the cytochrome bc₁ complex can be determined by measuring the ubiquinol-cytochrome c reductase activity.
-
Source of Enzyme: The cytochrome bc₁ complex can be isolated from various sources, such as bovine heart mitochondria, yeast (Saccharomyces cerevisiae), or bacteria (Rhodobacter sphaeroides).[4][13]
-
Assay Principle: The assay measures the rate of reduction of cytochrome c, which is monitored spectrophotometrically by the increase in absorbance at 550 nm. A suitable ubiquinol analogue, such as decylubiquinol, is used as the electron donor.
-
Procedure: The enzyme is incubated with varying concentrations of this compound A before initiating the reaction by the addition of the ubiquinol substrate. The rate of cytochrome c reduction is measured, and the IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Structure Elucidation
The chemical structure of this compound A and its analogues is determined using a combination of modern analytical techniques:
-
High-Resolution Mass Spectrometry (HRMS): Provides the exact molecular weight and elemental composition.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HMBC) NMR experiments are used to elucidate the connectivity of atoms and the stereochemistry of the molecule.[5]
Conclusion
This compound A stands out as a powerful biochemical probe for studying mitochondrial and photosynthetic electron transport chains. Its well-defined mechanism of action, involving the specific inhibition of the Qo site of the cytochrome bc₁ complex and the locking of the Rieske iron-sulfur protein, provides a clear model for understanding the function of this vital enzyme complex. While its direct application as a cytotoxic drug may require further optimization, its potent antifungal activity suggests potential for development in this area. The methodologies for its production, isolation, and characterization are well-established, paving the way for further research into its biosynthesis, the generation of novel analogues with improved pharmacological properties, and its continued use as a fundamental tool in cellular bioenergetics.
References
- 1. This compound, a new antibiotic from Stigmatella aurantiaca (Myxobacterales). I. Production, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. A comparison of this compound conformations, free and bound to the photosynthetic reaction center and the cytochrome bc1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Three New this compound Derivatives Reveal Biosynthetic Insights of Its Side Chain Decoration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C30H42O7 | CID 447884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound CAS#: 91682-96-1 [m.chemicalbook.com]
- 8. clearsynth.com [clearsynth.com]
- 9. Buy this compound X (EVT-1567399) [evitachem.com]
- 10. This compound | 91682-96-1 [chemicalbook.com]
- 11. In silico investigation of cytochrome bc1 molecular inhibition mechanism against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound induces reduction of iron-sulfur protein in the oxidized cytochrome bc1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound Induces Reduction of Iron-Sulfur Protein in the Oxidized Cytochrome bc1 Complex - PMC [pmc.ncbi.nlm.nih.gov]
The Inquisitor at the Q-Site: A Technical Guide to the Mechanism of Stigmatellin Action on the Cytochrome bc1 Complex
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The cytochrome bc1 complex (also known as complex III or ubiquinol-cytochrome c reductase) is a critical enzyme in the electron transport chain of mitochondria and photosynthetic bacteria, playing a central role in cellular energy conversion. Its intricate mechanism, known as the Q-cycle, involves the oxidation of ubiquinol at the Qo (or QP) site and the subsequent transfer of electrons to cytochrome c, coupled to proton translocation across the inner mitochondrial membrane. Stigmatellin, a potent inhibitor produced by the myxobacterium Stigmatella aurantiaca, serves as a powerful tool for dissecting this mechanism and as a lead compound in the development of novel therapeutic and agricultural agents. This technical guide provides an in-depth analysis of the molecular interactions and functional consequences of this compound's binding to the cytochrome bc1 complex, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying processes.
Mechanism of Action: Halting the Q-Cycle at its Core
This compound exerts its inhibitory effect by binding tightly to the ubiquinol oxidation (Qo) site of the cytochrome bc1 complex. This binding event physically obstructs the entry and oxidation of the native substrate, ubiquinol, thereby arresting the Q-cycle and halting the entire electron transport chain. The consequences of this inhibition are profound, leading to a cessation of ATP synthesis and the generation of reactive oxygen species.
Binding Site and Molecular Interactions
Structural studies have revealed the precise binding pocket of this compound within the Qo site, which is a hydrophobic cavity located near the positive (P) side of the inner mitochondrial membrane. The inhibitor's chromone head group is a key feature, mimicking the quinone ring of the natural substrate. The binding is stabilized by a network of hydrogen bonds with crucial amino acid residues:
-
His-161 of the Rieske Iron-Sulfur Protein (ISP): The carbonyl oxygen of this compound's chromone ring forms a hydrogen bond with the imidazole side chain of this histidine residue, which is a ligand to the [2Fe-2S] cluster of the ISP.
-
Glu-272 of Cytochrome b: The hydroxyl group on the chromone ring of this compound donates a hydrogen bond to the carboxylate side chain of this glutamate residue. This interaction induces a significant conformational change in Glu-272, causing it to rotate approximately 160 degrees from its native position[1].
Impact on the Rieske Iron-Sulfur Protein (ISP)
The binding of this compound has a dramatic effect on the structure and function of the Rieske Iron-Sulfur Protein (ISP), a key mobile component of the bc1 complex.
-
Conformational Locking: this compound locks the extrinsic domain of the ISP in a "fixed" or "b-position," proximal to cytochrome b[1]. This prevents the ISP from shuttling electrons to cytochrome c1, a critical step in the Q-cycle. This immobilizing effect is a defining characteristic of Pf-type inhibitors, a class to which this compound belongs[2].
-
Alteration of Redox Potential: The binding of this compound significantly increases the midpoint redox potential of the ISP's [2Fe-2S] cluster, from approximately +290 mV to +540 mV[1][3]. This makes the ISP a much stronger oxidant.
-
Induction of ISP Reduction: Paradoxically, the addition of this compound to the oxidized bc1 complex can lead to the reduction of the ISP[1][3]. It is proposed that the now highly oxidizing ISP, upon this compound binding, can extract an electron from a nearby organic molecule, possibly an amino acid residue, resulting in its own reduction and the generation of a free radical[1][3].
Inhibition of Electron and Proton Transfer
By blocking ubiquinol oxidation at the Qo site, this compound effectively severs the flow of electrons through the high-potential chain (ISP and cytochrome c1) and the low-potential chain (hemes bL and bH). This complete inhibition of the Q-cycle has two major consequences:
-
Cessation of Electron Flow to Cytochrome c: The primary function of the bc1 complex, the reduction of cytochrome c, is completely halted.
-
Disruption of Proton Translocation: The pumping of protons from the mitochondrial matrix to the intermembrane space, which is coupled to electron transfer in the Q-cycle, is abolished. This dissipates the proton motive force required for ATP synthesis.
Quantitative Analysis of this compound Inhibition
The potency of this compound as an inhibitor of the cytochrome bc1 complex has been quantified through various biochemical assays. The following table summarizes key quantitative data from the literature.
| Parameter | Organism/System | Value | Reference(s) |
| IC50 | Saccharomyces cerevisiae (yeast) cytochrome bc1 | 2.4 nM | [4] |
| IC50 | Bovine heart mitochondrial bc1 complex | 2.8 nM | [5] |
| Kd | Not specified | < 10⁻¹¹ M | [6] |
| Inhibitory Stoichiometry | Rhodobacter sphaeroides bc1 complex | 0.5 mol of inhibitor per mol of bc1 monomer | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound on the cytochrome bc1 complex.
Ubiquinol-Cytochrome c Reductase Activity Assay
This spectrophotometric assay measures the enzymatic activity of the cytochrome bc1 complex by monitoring the reduction of cytochrome c.
Principle: The reduction of oxidized cytochrome c (Fe³⁺) to its reduced form (Fe²⁺) by the bc1 complex results in an increase in absorbance at 550 nm. The rate of this absorbance change is proportional to the enzyme's activity.
Materials:
-
Purified cytochrome bc1 complex
-
Oxidized cytochrome c solution (e.g., from horse heart)
-
Ubiquinol substrate (e.g., decylubiquinol, prepared by reduction of decylubiquinone)
-
Assay buffer (e.g., 50 mM potassium phosphate, pH 7.4, containing 1 mM EDTA)
-
This compound stock solution (in a suitable solvent like DMSO or ethanol)
-
Spectrophotometer capable of measuring absorbance at 550 nm with temperature control.
Procedure:
-
Prepare a reaction mixture in a cuvette containing the assay buffer and oxidized cytochrome c to a final concentration of 10-50 µM.
-
Equilibrate the cuvette to the desired temperature (e.g., 25°C).
-
To measure inhibition, add varying concentrations of this compound to the reaction mixture and pre-incubate with the enzyme for a defined period.
-
Initiate the reaction by adding a small volume of the ubiquinol substrate (e.g., to a final concentration of 5-20 µM).
-
Immediately start monitoring the increase in absorbance at 550 nm over time.
-
Calculate the initial rate of cytochrome c reduction from the linear portion of the absorbance versus time plot, using the molar extinction coefficient for the difference between reduced and oxidized cytochrome c at 550 nm (ε = 21.1 mM⁻¹cm⁻¹).
-
For inhibition studies, plot the enzyme activity as a function of the this compound concentration to determine the IC50 value.
Electron Paramagnetic Resonance (EPR) Spectroscopy of the Rieske Iron-Sulfur Protein
EPR spectroscopy is a powerful technique to study the electronic and magnetic properties of the [2Fe-2S] cluster of the Rieske ISP and how it is affected by this compound binding.
Principle: The reduced [2Fe-2S] cluster of the ISP is paramagnetic (S=1/2) and exhibits a characteristic EPR signal. The shape, intensity, and g-values of this signal are sensitive to the local environment of the cluster.
Materials:
-
Purified and concentrated cytochrome bc1 complex
-
Reducing agent (e.g., sodium dithionite or ascorbate)
-
This compound
-
EPR tubes and a cryostat (e.g., liquid helium or nitrogen)
-
EPR spectrometer.
Procedure:
-
Prepare samples of the cytochrome bc1 complex in EPR tubes.
-
To observe the reduced ISP signal, add a reducing agent to the sample.
-
To study the effect of this compound, incubate the complex with the inhibitor before or after reduction.
-
Freeze the samples rapidly in liquid nitrogen to trap the desired redox state.
-
Record the EPR spectrum at cryogenic temperatures (e.g., 10-77 K).
-
Typical EPR spectrometer settings for the Rieske ISP signal are:
-
Microwave frequency: ~9.5 GHz (X-band)
-
Microwave power: Low power to avoid saturation (e.g., 1-10 mW)
-
Modulation frequency: 100 kHz
-
Modulation amplitude: 0.1-1.0 mT
-
-
Analyze the resulting spectrum to determine the g-values and lineshape, which can provide information about changes in the coordination and environment of the [2Fe-2S] cluster upon this compound binding.
X-ray Crystallography of the this compound-Bound Cytochrome bc1 Complex
Determining the three-dimensional structure of the bc1 complex with this compound bound provides atomic-level insights into the inhibitor's binding mode and its effects on the enzyme's conformation.
Principle: High-resolution X-ray diffraction patterns from well-ordered crystals of the protein-inhibitor complex can be used to calculate an electron density map and build an atomic model of the structure.
Materials:
-
Highly purified and concentrated cytochrome bc1 complex
-
This compound
-
Crystallization reagents (buffers, precipitants like PEG, salts)
-
Crystallization plates (e.g., sitting-drop or hanging-drop vapor diffusion plates)
-
Cryoprotectants
-
X-ray source (synchrotron or rotating anode) and detector.
Procedure:
-
Incubate the purified bc1 complex with an excess of this compound to ensure complete binding.
-
Set up crystallization trials by mixing the protein-inhibitor complex with a variety of crystallization solutions to screen for conditions that produce well-diffracting crystals. This is often done using high-throughput robotic systems.
-
Optimize the initial crystallization hits by varying the concentrations of the protein, precipitant, and other additives.
-
Harvest the crystals and soak them in a cryoprotectant solution to prevent ice formation during data collection at cryogenic temperatures.
-
Flash-cool the crystals in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the crystal structure using molecular replacement, using a known structure of the bc1 complex as a search model.
-
Refine the atomic model against the experimental data to obtain a high-resolution structure of the this compound-bound complex.
Visualizing the Molecular Sabotage
The following diagrams, generated using the DOT language for Graphviz, illustrate the key aspects of this compound's mechanism of action.
Figure 1: Simplified diagram of the Q-cycle showing this compound's inhibitory action at the Qo site.
Figure 2: General experimental workflow for a ubiquinol-cytochrome c reductase inhibition assay.
Figure 3: Logical relationships in the mechanism of action of this compound.
Conclusion
This compound is a highly specific and potent inhibitor of the cytochrome bc1 complex, acting as a molecular clamp at the critical ubiquinol oxidation site. Its mechanism of action, involving direct obstruction of substrate binding and profound allosteric effects on the Rieske Iron-Sulfur Protein, has been extensively characterized. This detailed understanding, supported by quantitative data and robust experimental methodologies, not only illuminates the fundamental process of cellular respiration but also provides a solid foundation for the rational design of novel inhibitors targeting the cytochrome bc1 complex for therapeutic and agricultural applications. The continued study of this compound and its interactions will undoubtedly yield further insights into the intricate workings of this essential enzyme.
References
- 1. This compound Induces Reduction of Iron-Sulfur Protein in the Oxidized Cytochrome bc1 Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound induces reduction of iron-sulfur protein in the oxidized cytochrome bc1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Search for Novel Lead Inhibitors of Yeast Cytochrome bc1, from Drugbank and COCONUT [mdpi.com]
- 5. Studies on Inhibition of Respiratory Cytochrome bc 1 Complex by the Fungicide Pyrimorph Suggest a Novel Inhibitory Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Inhibitory Effect of Stigmatellin on Mitochondrial Complex III: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mitochondrial complex III, or the cytochrome bc1 complex, is a critical component of the electron transport chain, playing a central role in cellular respiration and energy production. Its inhibition has significant implications for cellular metabolism and is a key target for various therapeutic and research applications. Stigmatellin, a myxobacterial metabolite, is a potent and specific inhibitor of complex III. This technical guide provides an in-depth overview of the inhibitory action of this compound, focusing on its mechanism, binding site, and the downstream consequences for mitochondrial function. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts in this area.
Introduction to this compound and Mitochondrial Complex III
Mitochondrial complex III catalyzes the transfer of electrons from ubiquinol to cytochrome c, a process coupled to the translocation of protons across the inner mitochondrial membrane. This contributes to the proton-motive force that drives ATP synthesis. The functional mechanism of complex III is described by the Q-cycle, a two-step process involving two distinct quinone-binding sites: the quinol oxidation (Qo) site and the quinone reduction (Qi) site.
This compound is a chromone-containing natural product that exhibits potent inhibitory activity against complex III.[1] Its high affinity and specific mode of action make it an invaluable tool for studying the intricacies of the Q-cycle and the overall function of the electron transport chain. Understanding the precise nature of this compound's interaction with complex III is crucial for its application in research and for the design of novel therapeutic agents targeting mitochondrial respiration.
Mechanism of Action: Inhibition of the Q-cycle
This compound exerts its inhibitory effect by binding to the Qo site of complex III, also known as the QP site.[1][2] This binding event directly obstructs the oxidation of ubiquinol, a key step in the Q-cycle. Specifically, this compound binding prevents the transfer of the first electron from ubiquinol to the high-potential Rieske iron-sulfur protein (ISP).[2]
The binding of this compound has several profound consequences for the function of complex III:
-
Arrest of the Rieske Iron-Sulfur Protein: this compound binding locks the mobile, catalytic head of the Rieske ISP in a position close to cytochrome b, preventing its necessary movement to interact with cytochrome c1 for electron transfer.[2][3]
-
Increased Redox Potential of the ISP: The binding of this compound dramatically increases the midpoint potential of the Rieske ISP from approximately +290 mV to +540 mV.[1][4]
-
Induction of ISP Reduction: Interestingly, the addition of this compound to the oxidized complex III can lead to the reduction of the ISP, even in the absence of an external electron donor.[4][5] This is proposed to occur through the extraction of an electron from a nearby amino acid residue.[5]
-
Inhibition of Proton Translocation: By halting the Q-cycle, this compound effectively stops the pumping of protons across the inner mitochondrial membrane by complex III, thereby dissipating the proton gradient essential for ATP synthesis.
The following diagram illustrates the inhibitory action of this compound on the Q-cycle within mitochondrial complex III.
Caption: this compound binds to the Qo site, blocking ubiquinol oxidation and electron transfer to the Rieske ISP.
Binding Site and Affinity
Crystallographic studies have revealed the precise binding mode of this compound within the Qo pocket of cytochrome b.[1] The chromone headgroup of this compound forms critical hydrogen bonds with key residues, including a histidine that ligates the [2Fe-2S] cluster of the Rieske ISP and a glutamate residue in cytochrome b.[5] The hydrophobic alkenyl side chain of this compound extends into a hydrophobic cavity within the protein.[4]
This compound is characterized by its extremely high binding affinity for complex III.
Quantitative Data on this compound Inhibition
The potency of this compound as a complex III inhibitor has been quantified through various biochemical assays. The following table summarizes key quantitative parameters.
| Parameter | Value | Species/System | Reference(s) |
| Dissociation Constant (Kd) | < 10-11 M | Stigmatella aurantica | [6] |
| IC50 (NADH oxidation) | 15 nM (7.7 ng/ml) | Beef heart submitochondrial particles | [7] |
| Binding Rate Constant (kon) | 1.0 x 105 M-1s-1 | Bovine cytochrome bc1 complex | [8] |
| Stoichiometry of Inhibition | 0.5 mol inhibitor / mol complex monomer | Rhodobacter sphaeroides bc1 complex | [5] |
| ISP Midpoint Potential Shift | From +290 mV to +540 mV | Bovine heart mitochondria | [1][4] |
Effects on Reactive Oxygen Species (ROS) Production
Mitochondrial complex III is a significant source of cellular reactive oxygen species (ROS), primarily through the auto-oxidation of the ubisemiquinone intermediate formed at the Qo site. The effect of this compound on ROS production is complex. By blocking the formation of the ubisemiquinone at the Qo site, this compound can decrease ROS generation that originates from this specific site.[9] However, under certain conditions, particularly when the complex is already oxidized, the binding of this compound itself has been shown to induce the production of oxygen radicals.[4][5] This is thought to be a consequence of the ISP becoming a strong oxidant upon this compound binding.[5]
Experimental Protocols
Measurement of Mitochondrial Complex III Activity (Cytochrome c Reductase Assay)
This spectrophotometric assay measures the ubiquinol-cytochrome c reductase activity of complex III. The activity is determined by monitoring the reduction of cytochrome c at 550 nm.
Materials:
-
Isolated mitochondria or submitochondrial particles
-
Assay Buffer: e.g., 50 mM potassium phosphate buffer, pH 7.4, containing 1 mM EDTA
-
Cytochrome c (from horse heart)
-
Ubiquinol substrate (e.g., decylubiquinol, Coenzyme Q2H2)
-
Inhibitors: this compound, Antimycin A (as a control)
-
Detergent (e.g., n-dodecyl-β-D-maltoside) for solubilizing ubiquinol
-
Spectrophotometer capable of kinetic measurements at 550 nm
Procedure:
-
Prepare a stock solution of cytochrome c in the assay buffer.
-
Prepare a stock solution of the ubiquinol substrate. This may require solubilization in a detergent and subsequent reduction (e.g., with sodium borohydride).
-
Prepare stock solutions of this compound and other inhibitors in a suitable solvent (e.g., ethanol or DMSO).
-
In a cuvette, add the assay buffer, cytochrome c solution, and the mitochondrial sample.
-
To determine the effect of this compound, pre-incubate the mitochondrial sample with varying concentrations of the inhibitor for a defined period.
-
Initiate the reaction by adding the ubiquinol substrate.
-
Immediately monitor the increase in absorbance at 550 nm over time. The initial linear rate of absorbance change is proportional to the enzyme activity.
-
Calculate the specific activity (e.g., in nmol cytochrome c reduced/min/mg protein) using the extinction coefficient for reduced cytochrome c (21.1 mM-1cm-1 at 550 nm).
-
Plot the activity as a function of this compound concentration to determine the IC50 value.
Measurement of Mitochondrial ROS Production
This protocol describes the measurement of hydrogen peroxide (H₂O₂) release from isolated mitochondria using the Amplex™ Red fluorescent probe.
Materials:
-
Isolated mitochondria
-
Respiration Buffer: e.g., 125 mM KCl, 10 mM MOPS, 2 mM MgCl₂, 2 mM KH₂PO₄, 10 mM EGTA, pH 7.4
-
Respiratory substrates (e.g., succinate, pyruvate, malate)
-
Amplex™ Red reagent
-
Horseradish peroxidase (HRP)
-
Superoxide dismutase (SOD)
-
This compound
-
Fluorometer or fluorescence plate reader
Procedure:
-
Prepare a working solution of Amplex™ Red and HRP in the respiration buffer.
-
Add the isolated mitochondria to the respiration buffer in the fluorometer cuvette or plate well.
-
Add SOD to convert any released superoxide to H₂O₂.
-
Add the Amplex™ Red/HRP working solution.
-
Add this compound at the desired concentration and incubate.
-
Initiate ROS production by adding the respiratory substrate(s).
-
Monitor the increase in fluorescence over time (excitation ~560 nm, emission ~590 nm).
-
Calibrate the fluorescence signal using known concentrations of H₂O₂ to quantify the rate of ROS production.
Measurement of Mitochondrial Membrane Potential (ΔΨm)
This protocol uses the fluorescent dye Tetramethylrhodamine, methyl ester (TMRM) to assess changes in mitochondrial membrane potential.
Materials:
-
Intact cells or isolated mitochondria
-
Cell culture medium or appropriate buffer
-
TMRM stock solution (in DMSO)
-
This compound
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization
-
Fluorescence microscope, flow cytometer, or fluorescence plate reader
Procedure:
-
Load the cells or mitochondria with a low concentration of TMRM (e.g., 25-100 nM) in the appropriate medium or buffer. Incubate to allow the dye to accumulate in the mitochondria.
-
Treat the TMRM-loaded samples with varying concentrations of this compound for the desired time.
-
As a positive control, treat a separate sample with FCCP to induce complete mitochondrial depolarization.
-
Measure the fluorescence intensity of TMRM. In healthy, polarized mitochondria, TMRM accumulates and its fluorescence is quenched. Upon depolarization, TMRM is released into the cytoplasm, leading to an increase in fluorescence (in non-quenching mode) or a decrease in mitochondrial-specific fluorescence.
-
Analyze the change in fluorescence in this compound-treated samples relative to untreated controls and FCCP-treated controls.
The following diagram outlines a typical experimental workflow for assessing the inhibitory effect of this compound.
Caption: A generalized workflow for studying the effects of this compound on mitochondrial function.
Conclusion
This compound is a powerful and highly specific inhibitor of mitochondrial complex III, acting at the Qo site to disrupt the Q-cycle. Its well-characterized mechanism of action and high affinity make it an indispensable tool for research into mitochondrial bioenergetics. The detailed understanding of its interaction with complex III, supported by the quantitative data and experimental protocols provided in this guide, will aid researchers and drug development professionals in their efforts to probe mitochondrial function and develop novel therapeutics targeting cellular respiration.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Measurement of cytochrome P450 and NADPH–cytochrome P450 reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comparison of this compound conformations, free and bound to the photosynthetic reaction center and the cytochrome bc1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound induces reduction of iron-sulfur protein in the oxidized cytochrome bc1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Induces Reduction of Iron-Sulfur Protein in the Oxidized Cytochrome bc1 Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Determination of the binding rate constants of this compound and UHDBT to bovine cytochrome bc(1) complex by cytochrome c(1) oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting Mitochondrial ROS Production to Reverse the Epithelial-Mesenchymal Transition in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Stigmatellin in Blocking the Quinol Oxidation Site: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Stigmatellin, a potent inhibitor of the cytochrome bc1 complex (Complex III) of the mitochondrial respiratory chain, serves as a critical tool in elucidating the mechanism of quinol oxidation. This technical guide provides an in-depth analysis of the molecular interactions, kinetic effects, and structural changes induced by this compound at the quinol oxidation (Qo) site. By summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying mechanisms, this document offers a comprehensive resource for researchers in mitochondrial biology, bioenergetics, and drug development. This compound's high affinity and specific mode of action, which involves locking the Rieske iron-sulfur protein in a fixed position, make it an invaluable molecular probe for studying electron transfer and proton translocation within Complex III.
Mechanism of Action at the Quinol Oxidation (Qo) Site
This compound is a chromone-based inhibitor that specifically targets the Qo site of the cytochrome bc1 complex, the enzyme responsible for transferring electrons from ubiquinol to cytochrome c.[1] Its binding at this site effectively blocks the catalytic cycle, inhibiting cellular respiration. The Qo site is a bifurcated reaction center where a two-electron oxidation of ubiquinol results in the transfer of one electron to the high-potential Rieske iron-sulfur protein (ISP) and the other to the low-potential heme bL.[2][3]
This compound's inhibitory action is attributed to its ability to bind to cytochrome b and interact directly with the ISP.[4] This interaction is characterized by the formation of crucial hydrogen bonds. Specifically, the carbonyl oxygen of this compound's chromone ring forms a hydrogen bond with the Nδ1 atom of a histidine residue (His161 in yeast) ligating the [2Fe-2S] cluster of the ISP.[5] Additionally, the hydroxyl group on the chromone ring donates a hydrogen bond to a glutamate residue (Glu271 in yeast) on cytochrome b.[5]
A key consequence of this compound binding is the immobilization of the extrinsic domain of the ISP.[6][7] In its native state, this domain is mobile, shuttling electrons from ubiquinol to cytochrome c1.[6] this compound locks the ISP in a conformation proximal to cytochrome b, preventing its movement towards cytochrome c1 and thereby halting electron transfer.[2][6] This "locking" mechanism is a hallmark of this compound's inhibitory function.
Quantitative Data on this compound Inhibition
The interaction of this compound with the cytochrome bc1 complex has been quantified through various biophysical and biochemical assays. The following tables summarize key data regarding its binding affinity, inhibitory effects, and impact on the redox properties of the complex.
| Parameter | Organism/System | Value | Reference |
| Dissociation Constant (Kd) | Stigmatella aurantica | < 10⁻¹¹ M | [5] |
| Inhibitory Stoichiometry | Rhodobacter sphaeroides bc1 complex | 0.5 mol inhibitor / mol bc1 monomer | [2] |
| Binding Rate Constant (kon) | Bovine cytochrome bc1 complex (pH 7.5) | 1.0 x 10⁵ M⁻¹s⁻¹ | [8] |
| Parameter | Before this compound Binding | After this compound Binding | Reference |
| Midpoint Potential (Em) of Rieske ISP | +290 mV | +540 mV | [2][4][9] |
Experimental Protocols
The following sections detail the methodologies used to characterize the interaction of this compound with the cytochrome bc1 complex.
Ubiquinol-Cytochrome c Reductase Activity Assay
This assay measures the enzymatic activity of the cytochrome bc1 complex by monitoring the reduction of cytochrome c.
Protocol:
-
Prepare a reaction mixture containing 50 mM Tris-Cl (pH 8.0), 200 mM NaCl, and 0.01% dodecyl maltoside (DM).
-
Dilute the purified cytochrome bc1 complex to a final concentration of 1 µM of cytochrome b in the reaction mixture.
-
Add varying concentrations of this compound to the enzyme solution and incubate on ice for 15 minutes to allow for binding.
-
To inhibit any contaminating cytochrome c oxidase activity, add potassium cyanide to a final concentration of 30 µM.
-
Initiate the reaction by adding a ubiquinol analogue (e.g., decylubiquinol).
-
Monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm using a spectrophotometer.
-
Calculate the specific activity and determine the inhibitory effect of this compound at different concentrations.[2]
Electron Paramagnetic Resonance (EPR) Spectroscopy of the Rieske ISP
EPR spectroscopy is used to probe the redox state and environment of the [2Fe-2S] cluster of the Rieske ISP.
Protocol:
-
Dilute the cytochrome bc1 complex to 50 µM of cytochrome b in a buffer containing 50 mM Tris-Cl (pH 8.0), 200 mM NaCl, and 0.01% DM.
-
To study the oxidized state, incubate the complex overnight with catalytic amounts of cytochrome c oxidase and cytochrome c.
-
Add the desired concentration of this compound to the oxidized complex and incubate on ice for 15 minutes.
-
Transfer the samples to EPR tubes and freeze them in liquid nitrogen.
-
Record the EPR spectra using a Bruker EMX spectrometer or a similar instrument equipped with a cryostat to maintain low temperatures (e.g., near liquid helium temperatures).
-
The characteristic signal of the reduced Rieske ISP appears at g = 1.90, while the oxidized form is EPR silent. The binding of this compound can induce a reduction of the ISP, which can be quantified by the intensity of the EPR signal.[2]
X-ray Crystallography of the this compound-Bound Complex
This technique provides high-resolution structural information about the binding of this compound to the Qo site.
Protocol:
-
Purify the cytochrome bc1 complex from a suitable source (e.g., yeast, bovine heart mitochondria).
-
To obtain a stable complex for crystallization, an antibody Fv fragment can be used.[3]
-
Mix the purified complex with a molar excess of this compound (e.g., 1 µM).[3]
-
Set up crystallization trials using vapor diffusion (hanging or sitting drop) methods with a precipitant solution (e.g., polyethylene glycol 4000).[3]
-
Harvest the crystals and cryo-protect them before flash-cooling in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the crystal structure using molecular replacement with a known structure of the bc1 complex as a model.
-
Refine the structure to visualize the precise interactions between this compound and the amino acid residues in the Qo site.[3]
Visualizations
The following diagrams illustrate the key mechanisms and workflows described in this guide.
References
- 1. Cytochrome bc1 complexes of microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Induces Reduction of Iron-Sulfur Protein in the Oxidized Cytochrome bc1 Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. The chromone inhibitor this compound--binding to the ubiquinol oxidation center at the C-side of the mitochondrial membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dosequis.colorado.edu [dosequis.colorado.edu]
- 7. Structural Analysis of Cytochrome bc1 Complexes: Implications to the Mechanism of Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of the binding rate constants of this compound and UHDBT to bovine cytochrome bc(1) complex by cytochrome c(1) oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound induces reduction of iron-sulfur protein in the oxidized cytochrome bc1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Stigmatellin Derivatives: A Technical Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stigmatellin, a natural product isolated from the myxobacterium Stigmatella aurantiaca, and its derivatives represent a class of potent biological inhibitors with significant therapeutic potential.[1] This technical guide provides a comprehensive overview of the known biological activities of this compound derivatives, with a focus on their mechanism of action, quantitative biological data, and the experimental protocols used for their evaluation. The primary mode of action for these compounds is the potent inhibition of the quinol oxidation (Qo) site of the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain.[1] This inhibition disrupts cellular respiration and leads to a cascade of downstream effects, including cytotoxic, antimicrobial, and potentially anti-inflammatory activities. This guide is intended to serve as a resource for researchers in drug discovery and development, providing the foundational knowledge necessary to explore the therapeutic applications of this promising class of molecules.
Core Mechanism of Action: Inhibition of the Cytochrome bc1 Complex
This compound and its derivatives exert their primary biological effects by targeting the cytochrome bc1 complex, a critical enzyme in the electron transport chain of both mitochondria and photosynthetic systems.[1]
This compound binds to the Qo site of cytochrome b, a subunit of the cytochrome bc1 complex. This binding event physically obstructs the oxidation of ubiquinol, a key step in the electron transport chain. The binding of this compound is highly specific and involves the formation of hydrogen bonds with key amino acid residues within the Qo pocket, including a histidine residue of the Rieske iron-sulfur protein. This interaction not only blocks electron flow but also induces a conformational change in the Rieske protein, further inhibiting the catalytic cycle of the complex.
The inhibition of the cytochrome bc1 complex has two major consequences:
-
Disruption of ATP Synthesis: By halting the electron flow, this compound derivatives effectively shut down the proton pumping activity of the cytochrome bc1 complex. This dissipates the proton gradient across the inner mitochondrial membrane, which is essential for the production of ATP by ATP synthase. The resulting cellular energy deficit can trigger apoptosis, or programmed cell death.
-
Increased Reactive Oxygen Species (ROS) Production: The blockage of the electron transport chain at Complex III leads to the accumulation of electrons at the Qo site. These electrons can be prematurely transferred to molecular oxygen, resulting in the formation of superoxide radicals and other reactive oxygen species (ROS). Elevated levels of ROS can induce oxidative stress, causing damage to cellular components such as DNA, proteins, and lipids, and can also act as signaling molecules to initiate apoptotic pathways.
References
The Chromone Core of Stigmatellin: A Technical Guide to its Role as a Potent Respiratory Chain Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stigmatellin, a natural product isolated from the myxobacterium Stigmatella aurantiaca, is a powerful inhibitor of the mitochondrial and photosynthetic respiratory chains.[1][2][3] Its biological activity is primarily attributed to its unique chemical structure, featuring a 5,7-dimethoxy-8-hydroxychromone core linked to a hydrophobic alkenyl side chain.[1][4] This guide provides an in-depth technical overview of the chromone core of this compound, focusing on its mechanism of action, structure-activity relationships, and the experimental methodologies used for its characterization.
Chemical Structure and Biosynthesis
The core of this compound is a chromone ring system, specifically a 5,7-dimethoxy-8-hydroxychromone. This aromatic core is crucial for its inhibitory activity. The biosynthesis of this compound is directed by an unusual modular polyketide synthase (PKS) gene cluster.[4] This enzymatic assembly line is responsible for the formation of the polyketide chain that cyclizes and is subsequently aromatized to form the characteristic chromone structure.[4]
Mechanism of Action: Inhibition of the Cytochrome bc1 Complex
This compound exerts its potent inhibitory effect by targeting the cytochrome bc1 complex (also known as complex III) of the electron transport chain.[1][5] This complex plays a crucial role in cellular respiration by catalyzing the transfer of electrons from ubiquinol to cytochrome c, coupled with the translocation of protons across the inner mitochondrial membrane.[6]
This compound acts as a Qo site inhibitor, binding to the ubiquinol oxidation pocket of the cytochrome bc1 complex.[7][8] This binding event physically obstructs the access of the natural substrate, ubiquinol, to its binding site, thereby halting the electron flow through the respiratory chain.[9]
Interaction with the Rieske Iron-Sulfur Protein
A key feature of this compound's inhibitory mechanism is its interaction with the Rieske iron-sulfur protein (ISP), a critical subunit of the cytochrome bc1 complex.[7][8] Upon binding, this compound induces a significant conformational change in the ISP, locking it in a position where it cannot efficiently transfer electrons to cytochrome c1.[7][8] Furthermore, the binding of this compound dramatically increases the midpoint potential of the ISP's [2Fe-2S] cluster, from approximately +290 mV to +540 mV.[7][8] This alteration effectively prevents the ISP from accepting electrons from ubiquinol.
The following diagram illustrates the inhibitory effect of this compound on the electron transport chain at the cytochrome bc1 complex.
Caption: this compound blocks the Qo site, inhibiting electron transfer.
Quantitative Analysis of Inhibitory Activity
The potency of this compound as a cytochrome bc1 complex inhibitor is quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). These values provide a measure of the concentration of this compound required to achieve 50% inhibition of the enzyme's activity.
| Compound | Target Organism/Complex | IC50 | Ki | Reference |
| This compound A | Bovine heart mitochondria | ~0.2 nM | - | [5] |
| This compound A | Saccharomyces cerevisiae (yeast) | - | - | |
| This compound A | Rhodobacter sphaeroides | - | - |
Note: Specific Ki values and a broader range of IC50 values against different organisms require further targeted experimental investigation.
Structure-Activity Relationship of the Chromone Core
The chemical structure of this compound is intrinsically linked to its biological function. The 5,7-dimethoxy-8-hydroxychromone head group is essential for its high-affinity binding to the Qo site. The hydroxyl group at position 8 and the methoxy groups at positions 5 and 7 are particularly important for establishing key interactions within the binding pocket.
The long, hydrophobic alkenyl side chain at position 2 of the chromone ring is also critical for activity. It is believed to anchor the molecule within the lipid bilayer of the inner mitochondrial membrane and to interact with hydrophobic residues within the Qo pocket, contributing to the overall binding affinity. Modifications to this side chain can significantly impact the inhibitory potency of the molecule.[1][2]
Experimental Protocols
Cytochrome bc1 Complex Inhibition Assay
This assay measures the enzymatic activity of the cytochrome bc1 complex by monitoring the reduction of cytochrome c. The inhibitory effect of this compound is determined by measuring the decrease in the rate of cytochrome c reduction in its presence.
Materials:
-
Purified cytochrome bc1 complex
-
Cytochrome c (from bovine heart)
-
Ubiquinol (e.g., decylubiquinol, DBH2)
-
This compound stock solution (in a suitable solvent like DMSO or ethanol)
-
Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4, containing 1 mM EDTA)
-
Spectrophotometer capable of measuring absorbance at 550 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing the assay buffer and a known concentration of cytochrome c.
-
Add the purified cytochrome bc1 complex to the reaction mixture and incubate for a few minutes to allow for temperature equilibration.
-
To determine the IC50, prepare a series of dilutions of the this compound stock solution and add them to separate reaction mixtures. Include a control with no inhibitor.
-
Initiate the reaction by adding the substrate, ubiquinol.
-
Immediately monitor the increase in absorbance at 550 nm, which corresponds to the reduction of cytochrome c.
-
Calculate the initial rate of the reaction for each this compound concentration.
-
Plot the reaction rate as a function of the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
The following workflow diagram illustrates the key steps in the cytochrome bc1 complex inhibition assay.
Caption: Key steps for determining the IC50 of this compound.
Crystallization of the this compound-Cytochrome bc1 Complex
Determining the three-dimensional structure of this compound bound to the cytochrome bc1 complex via X-ray crystallography provides invaluable insights into its binding mode and inhibitory mechanism.
General Protocol:
-
Protein Purification: The cytochrome bc1 complex is purified to homogeneity from a suitable source (e.g., bovine heart mitochondria, yeast, or bacteria).
-
Complex Formation: Purified cytochrome bc1 complex is incubated with an excess of this compound to ensure complete binding. The this compound is typically dissolved in a minimal amount of an organic solvent like DMSO before being added to the protein solution.
-
Crystallization Screening: The protein-ligand complex is subjected to a wide range of crystallization screening conditions, varying parameters such as precipitant type and concentration, pH, temperature, and additives. The hanging drop or sitting drop vapor diffusion method is commonly employed.
-
Crystal Optimization: Once initial crystals are obtained, the conditions are optimized to produce larger, well-diffracting crystals suitable for X-ray diffraction analysis.
-
Data Collection and Structure Determination: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source. The structure is then solved and refined using specialized software.
Conclusion
The chromone core of this compound is a highly effective pharmacophore that underpins its potent inhibition of the cytochrome bc1 complex. Its intricate interactions within the Qo binding site, particularly with the Rieske iron-sulfur protein, provide a clear molecular basis for its mechanism of action. The quantitative data and experimental protocols outlined in this guide offer a framework for researchers and drug development professionals to further investigate this fascinating natural product and to potentially leverage its structural features in the design of novel therapeutic agents or agrochemicals. The detailed understanding of the this compound-cytochrome bc1 interaction continues to be a valuable model for studying respiratory chain inhibition and for the rational design of new inhibitors.
References
- 1. Studies on Inhibition of Respiratory Cytochrome bc 1 Complex by the Fungicide Pyrimorph Suggest a Novel Inhibitory Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. This compound Induces Reduction of Iron-Sulfur Protein in the Oxidized Cytochrome bc1 Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A method for measuring mitochondrial mass and activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitochondrial Cytochrome bc1 Complex as Validated Drug Target: A Structural Perspective [mdpi.com]
- 7. bioscience.co.uk [bioscience.co.uk]
- 8. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]
- 9. researchgate.net [researchgate.net]
The Natural Function of Stigmatellin in Myxobacteria: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stigmatellin, a potent polyketide antibiotic produced by myxobacteria such as Stigmatella aurantiaca and Vitiosangium cumulatum, is a well-documented inhibitor of the cytochrome bc1 complex (Complex III) in the electron transport chain.[1][2] This technical guide delves into the core natural function of this compound, focusing on its biosynthesis, mechanism of action, and ecological role. While its primary activity is the potent inhibition of cellular respiration in competing organisms, this document also explores the potential, though less understood, implications for the producing myxobacterium's own physiology and development. Detailed experimental protocols and quantitative data are provided to facilitate further research in this area.
Introduction
Myxobacteria are social, predatory bacteria known for their complex multicellular behaviors, including fruiting body formation, and for their prolific production of secondary metabolites.[3] this compound, a 5,7-dimethoxy-8-hydroxychromone derivative with a hydrophobic alkenyl side chain, is a prominent example of these bioactive compounds.[2] Its primary and most studied function is the potent inhibition of the quinol oxidation (Qo) site of the cytochrome bc1 complex, a crucial enzyme in the respiratory chain of many organisms.[2][4] This inhibitory activity is toxic to a range of fungi and yeasts, positioning this compound as a key player in the ecological strategy of myxobacteria, likely serving as a chemical weapon in predation and competition with other microorganisms.[5]
Biosynthesis of this compound
The biosynthesis of this compound is orchestrated by a modular polyketide synthase (PKS) system encoded by the sti gene cluster.[6][7] This process involves the sequential condensation of acetate and propionate units to form the polyketide backbone, which is then cyclized and modified to yield the final this compound molecule.
This compound Biosynthetic Gene Cluster
The workflow for the biosynthesis of this compound, initiated from the sti gene cluster, is depicted below.
References
- 1. Genetic manipulation and tools in myxobacteria for the exploitation of secondary metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic diversity in myxobacteria: identification of the myxalamid and the this compound biosynthetic gene cluster of Stigmatella aurantiaca Sg a15 and a combined polyketide-(poly)peptide gene cluster from the epothilone producing strain Sorangium cellulosum So ce90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Myxobacteria as a Source of New Bioactive Compounds: A Perspective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chromosomal organization of biosynthetic gene clusters suggests plasticity of myxobacterial specialized metabolism including descriptions for nine novel species: Archangium lansinium sp. nov., Myxococcus landrumus sp. nov., Nannocystis bainbridgea sp. nov., Nannocystis poenicansa sp. nov., Nannocystis radixulma sp. nov., Polyangium mundeleinium sp. nov., Pyxidicoccus parkwaysis sp. nov., Sorangium aterium sp. nov., Stigmatella ashevillena sp. nov - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. The biosynthesis of the aromatic myxobacterial electron transport inhibitor this compound is directed by a novel type of modular polyketide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Properties of Stigmatellin for Identification: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stigmatellin, a potent bioactive secondary metabolite produced by the myxobacterium Stigmatella aurantiaca, has garnered significant interest in the scientific community due to its powerful inhibitory effects on cellular respiration.[1] Structurally, it features a 5,7-dimethoxy-8-hydroxychromone core linked to a hydrophobic alkenyl chain.[2][3] This unique chemical architecture is responsible for its biological activity, primarily the inhibition of the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain. The accurate and efficient identification of this compound and its derivatives is crucial for research, drug discovery, and quality control. This guide provides a comprehensive overview of the spectroscopic properties of this compound and detailed methodologies for its identification.
Spectroscopic Data for this compound Identification
The identification of this compound relies on a combination of spectroscopic techniques that provide information about its chemical structure, molecular weight, and chromophore system. The following tables summarize the key quantitative spectroscopic data for this compound A and its recently identified derivatives.
Table 1: UV-Visible Absorption Spectroscopy Data for Stigmatellins
| Compound | Solvent | λmax (nm) | Reference(s) |
| This compound A | Methanol | 224, 266, 330 | [2] |
| Stigmatellic Acid | Methanol | 224, 266, 330 | [2] |
| iso-methoxy-stigmatellin A | Methanol | 224, 266, 330 | [2] |
| This compound C | Methanol | 224, 266, 330 | [2] |
Table 2: High-Resolution Mass Spectrometry (HRMS) Data for Stigmatellins
| Compound | Ionization Mode | Molecular Formula | Calculated [M+H]⁺ (m/z) | Measured [M+H]⁺ (m/z) | Reference(s) |
| This compound A | ESI | C₃₀H₄₂O₇ | 515.3003 | 515.3004 | [2] |
| Stigmatellic Acid | ESI | C₃₀H₄₁O₉ | 545.2745 | 545.2755 | [2] |
| iso-methoxy-stigmatellin A | ESI | C₃₀H₄₃O₇ | 515.3003 | 515.3004 | [2] |
| This compound C | ESI | C₃₀H₄₅O₉ | 549.3058 | 549.3062 | [2] |
Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data for this compound A
Due to the complexity of the molecule and the extensive data, this table presents a selection of characteristic ¹H and ¹³C NMR chemical shifts for the chromone core of this compound A. For complete assignments, refer to the cited literature.
| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) (Multiplicity, J in Hz) |
| 2 | 165.5 | - |
| 3 | 117.3 | 6.62 (s) |
| 4 | 179.7 | - |
| 4a | 108.2 | - |
| 5 | 153.9 | - |
| 5-OCH₃ | 56.4 | 3.88 (s) |
| 6 | 93.8 | - |
| 7 | 152.6 | - |
| 7-OCH₃ | 56.1 | 4.00 (s) |
| 8 | 148.1 | - |
| 8a | 129.6 | - |
| 3-CH₃ | 8.5 | 1.98 (s) |
Note: Data acquired in methanol-d₄ at 700 MHz. For detailed assignments of the alkenyl side chain, please consult the supplementary information of the referenced publication.[2]
Fluorescence Spectroscopy Data
Currently, there is a lack of published data on the intrinsic fluorescence properties of this compound, including its excitation and emission maxima, quantum yield, and fluorescence lifetime. While chromone derivatives can exhibit fluorescence, the specific characteristics of this compound have not been reported.[4][5][6][7]
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used in the identification and characterization of this compound.
Isolation and Purification of this compound
This protocol outlines a general procedure for the extraction and purification of stigmatellins from Stigmatella aurantiaca culture.[1][2]
-
Cultivation and Harvesting: Cultivate Stigmatella aurantiaca in a suitable medium (e.g., CYHv3) supplemented with an adsorber resin (e.g., XAD-16) to capture the secreted secondary metabolites.[2] Harvest the cells and resin by centrifugation.
-
Extraction: Extract the cell pellet and resin with acetone. Evaporate the solvent under vacuum to obtain a crude extract.
-
Liquid-Liquid Partitioning:
-
Partition the crude extract between methanol and n-hexane. Discard the n-hexane layer.
-
Evaporate the methanol layer and partition the residue between water, chloroform, and ethyl acetate.
-
-
Chromatographic Purification:
-
Subject the chloroform and ethyl acetate phases to flash chromatography on a silica gel column.
-
Further purify the fractions containing stigmatellins using semi-preparative High-Performance Liquid Chromatography (HPLC).
-
UV-Visible Spectroscopy
-
Sample Preparation: Prepare a solution of the purified this compound derivative in a suitable UV-transparent solvent, such as methanol, at a known concentration.
-
Blank Measurement: Use the same solvent as a blank to zero the spectrophotometer.
-
Spectrum Acquisition: Record the absorbance spectrum over a wavelength range of 200-600 nm.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax).
Mass Spectrometry (LC-MS)
This protocol describes a general method for the analysis of myxobacterial secondary metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS).[8][9][10][11]
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., acetonitrile/water) and filter to remove any particulates.
-
Chromatography:
-
Inject the sample into an Ultra-High-Performance Liquid Chromatography (UPLC) or HPLC system.
-
Perform chromatographic separation using a C18 column with a suitable gradient elution (e.g., water/acetonitrile with 0.1% formic acid).
-
-
Mass Spectrometry:
-
Ionize the eluting compounds using Electrospray Ionization (ESI) in positive ion mode.
-
Acquire mass spectra using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Quadrupole Time-of-Flight (QTOF) instrument over a mass range of m/z 150-1000.
-
-
Data Analysis:
-
Determine the accurate mass of the parent ion to calculate the molecular formula.
-
Perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns for structural elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol provides general guidelines for preparing a sample of a natural product like this compound for NMR analysis.[12][13][14][15][16]
-
Sample Preparation:
-
Dissolve 5-20 mg of the purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., methanol-d₄, chloroform-d).
-
Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
-
Data Acquisition:
-
Acquire ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
-
Data Processing and Analysis:
-
Process the acquired spectra using appropriate software.
-
Assign the chemical shifts of the protons and carbons by analyzing the 1D and 2D NMR data.
-
Signaling Pathway Inhibition
This compound is a well-characterized inhibitor of the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain. It binds to the Qₒ site of cytochrome b, thereby blocking the oxidation of ubiquinol. This inhibition disrupts the electron flow to cytochrome c, leading to a halt in oxidative phosphorylation and ATP synthesis.
Conclusion
The identification of this compound and its analogs is reliably achieved through a combination of UV-Vis spectroscopy, high-resolution mass spectrometry, and NMR spectroscopy. The characteristic UV absorption profile, precise molecular mass, and unique NMR fingerprint provide a robust basis for the structural elucidation and confirmation of these potent myxobacterial metabolites. The detailed protocols and compiled spectroscopic data in this guide serve as a valuable resource for researchers in natural product chemistry, drug discovery, and related fields.
References
- 1. This compound, a new antibiotic from Stigmatella aurantiaca (Myxobacterales). I. Production, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Three New this compound Derivatives Reveal Biosynthetic Insights of Its Side Chain Decoration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determining Essential Requirements for Fluorophore Selection in Various Fluorescence Applications Taking Advantage of Diverse Structure-Fluorescence Information of Chromone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Fluorogenic Covalent Chromone-Based Intercalator with a Mega-Stokes Shift for Sensing DNA Hybridization [mdpi.com]
- 6. scielo.br [scielo.br]
- 7. The investigation of fluorescence and metal interaction properties of racemic 7,8,9,10-tetrahydro-3-hydroxy-4-(1-hydroxyethyl)benzo[c]chromen-6-one - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. LC-MS/MS profiling-based secondary metabolite screening of Myxococcus xanthus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. LC-ESI-QTOF-HRMS-Based Myxobacterial Metabolite Profiling for Potential Anti-Breast Cancer Extracts [jmchemsci.com]
- 11. researchgate.net [researchgate.net]
- 12. NMR Quantitation of Natural Products at the Nanomole-Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sites.bu.edu [sites.bu.edu]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 16. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
Methodological & Application
Application Note: Utilizing Stigmatellin in Mitochondrial Respiration Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mitochondrial respiration is a fundamental cellular process responsible for the majority of ATP production through the electron transport chain (ETC) and oxidative phosphorylation (OXPHOS). The ETC is composed of four protein complexes (Complex I-IV) that transfer electrons in a series of redox reactions, creating a proton gradient that drives ATP synthesis. Complex III, also known as the cytochrome bc1 complex or ubiquinol-cytochrome c reductase, is a critical component of this chain, catalyzing the transfer of electrons from ubiquinol to cytochrome c.[1]
Stigmatellin is a natural product isolated from the myxobacterium Stigmatella aurantica.[2] It is a potent and highly specific inhibitor of Complex III, making it an invaluable tool for studying mitochondrial function, identifying mechanisms of drug toxicity, and dissecting the contributions of different ETC components to cellular respiration.
Mechanism of Action
This compound exerts its inhibitory effect by binding to the quinol oxidation (Qo) site of the cytochrome bc1 complex.[2][3] Its mechanism is characterized by several key features:
-
Binding Site: this compound binds at the Qo site, which is responsible for oxidizing ubiquinol.[2][4] Specifically, it forms a hydrogen bond with the histidine residue 181 (His-181) of the Rieske iron-sulfur protein (ISP), a key subunit of Complex III.[2][5]
-
Inhibition of Electron Transfer: This binding event physically blocks the transfer of electrons from ubiquinol to cytochrome c1.[1]
-
Stabilization of Rieske ISP: The interaction with this compound locks the cytoplasmic domain of the Rieske protein, restricting its movement and thus halting the catalytic cycle of Complex III.[2]
-
Alteration of Redox Potential: this compound binding dramatically increases the midpoint redox potential of the Rieske iron-sulfur cluster from approximately 290 mV to 540 mV.[1][2][6]
It is important to note that while highly specific for the Complex III Qo site, this compound may inhibit Complex I at higher concentrations.[2] This underscores the need for careful dose-response studies to determine the optimal working concentration for each experimental system.
Applications in Respiration Assays
This compound is a versatile tool for a variety of mitochondrial respiration assays, including those performed on microplate-based respirometers (e.g., Agilent Seahorse XF) and high-resolution respirometry systems (e.g., Oroboros O2k).
-
Measuring Non-Mitochondrial Respiration: The most common application is to determine the fraction of total cellular oxygen consumption that is not due to mitochondrial respiration. By completely inhibiting Complex III, this compound effectively shuts down the ETC. The remaining oxygen consumption rate (OCR) is attributed to cytosolic and membrane-bound enzymes (e.g., NADPH oxidases).[7][8] For this purpose, it is often used as the final inhibitor in a "Mito Stress Test" protocol, sometimes in combination with the Complex I inhibitor rotenone.[9]
-
Confirming Complex III-Dependent Respiration: In drug discovery and toxicology, if a compound is found to inhibit cellular respiration, this compound can be used to confirm if the effect is mediated through Complex III. If the compound's inhibitory effect is occluded or not additive with this compound, it suggests a shared mechanism of action at Complex III.
-
Investigating ROS Production: The Qo site of Complex III is a major source of mitochondrial reactive oxygen species (ROS).[3] this compound can be used to abolish ROS generation specifically from this site, helping to elucidate the role of Complex III-derived ROS in signaling pathways, such as the stabilization of Hypoxia-Inducible Factor 1α (HIF-1α) during hypoxia.[3][10][11] This contrasts with the Qi site inhibitor, antimycin A, which tends to preserve or enhance ROS production from the Qo site.[3]
Quantitative Data and Recommended Concentrations
The effective concentration and IC50 value of this compound are highly dependent on the experimental model (e.g., cell type, cell density, isolated mitochondria), buffer conditions, and assay platform.[12][13] Therefore, the optimal working concentration must be determined empirically for each specific application through a titration experiment. Using a concentration that is too high can lead to off-target effects, such as the inhibition of Complex I.[2]
The following table provides a general guideline for concentration ranges to be tested during the initial titration study.
| Parameter | Recommended Range | Notes |
| Working Concentration Range (Whole Cells) | 10 nM - 10 µM | The lowest concentration that gives maximal inhibition of respiration should be used. For many cell lines, concentrations in the low nanomolar to low micromolar range are effective. |
| Working Concentration Range (Isolated Mitochondria) | 1 nM - 1 µM | Isolated mitochondria are often more sensitive to inhibitors due to the absence of cellular barriers to uptake. |
| IC50 Value | Highly Variable | Must be determined experimentally. IC50 values are specific to the cell line and assay conditions used.[14][15] |
Experimental Protocols
These protocols are designed for use with microplate-based respirometers like the Agilent Seahorse XF Analyzer but can be adapted for other platforms.
This protocol identifies the minimum concentration of this compound required to fully inhibit mitochondrial respiration in intact cells.
Materials:
-
Seahorse XF Cell Culture Microplate
-
Cultured cells of interest
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Appropriate Seahorse XF Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine, pH 7.4)[16]
Methodology:
-
Cell Plating: Seed cells in a Seahorse XF microplate at a previously optimized density to achieve a confluent monolayer on the day of the assay. Allow cells to adhere overnight.[16]
-
Prepare this compound Dilutions: On the day of the assay, prepare a series of this compound dilutions in assay medium. A common approach is a 10-point, 3-fold serial dilution, starting from a high concentration (e.g., 10 µM) down to the picomolar range. Include a vehicle control (DMSO).
-
Medium Exchange: Remove the cell culture medium and wash each well with 180 µL of pre-warmed assay medium. Finally, add 180 µL of the appropriate this compound dilution or vehicle control to each well. Use at least 3-5 replicate wells per concentration.
-
Incubation: Incubate the cell plate in a non-CO₂ 37°C incubator for 1 hour prior to the assay.
-
Assay Execution: Place the cell plate in the Seahorse XF Analyzer and perform repeated measurements of the Oxygen Consumption Rate (OCR) until a stable baseline is achieved.
-
Data Analysis: Plot the final stable OCR value against the log of the this compound concentration. The optimal working concentration is the lowest point on the curve that produces a maximal inhibitory effect (the "shoulder" of the dose-response curve).
This protocol integrates this compound into the standard Agilent Seahorse XF Cell Mito Stress Test to isolate non-mitochondrial oxygen consumption.[7][17]
Materials:
-
Completed Protocol 1 to determine the optimal this compound concentration.
-
Seahorse XF Cell Mito Stress Test Kit (or individual inhibitors: Oligomycin, FCCP, Rotenone/Antimycin A). This compound will be used in place of or in addition to Rotenone/Antimycin A.
-
Hydrated Seahorse XF Sensor Cartridge.[18]
Methodology:
-
Cell Plating & Medium Exchange: Follow steps 1 and 3 from Protocol 1, using standard assay medium (without inhibitors) for all wells.
-
Prepare Inhibitor Solutions: Prepare stock solutions of Oligomycin, FCCP, and this compound in assay medium at a concentration 10x the desired final working concentration.
-
Load Sensor Cartridge: Load the prepared inhibitor solutions into the appropriate injection ports of the sensor cartridge:
-
Port A: Oligomycin (e.g., final concentration 1.5 µM)
-
Port B: FCCP (e.g., final concentration 0.5 - 2 µM, must be optimized)
-
Port C: this compound (at the optimal concentration determined in Protocol 1)
-
-
Assay Execution: Calibrate the sensor cartridge in the Seahorse XF Analyzer. Once complete, replace the calibrant plate with the cell plate. The instrument will measure basal OCR, then sequentially inject the inhibitors and measure the OCR after each injection.
-
Data Interpretation:
-
Basal Respiration: The initial OCR before any injections.
-
ATP-Linked Respiration: The decrease in OCR after Oligomycin injection.
-
Maximal Respiration: The peak OCR after FCCP injection.
-
Non-Mitochondrial Respiration: The OCR remaining after the final injection of this compound. This value represents oxygen consumption by non-ETC cellular processes.[19]
-
Mitochondrial Respiration: (Basal Respiration) - (Non-Mitochondrial Respiration).
-
References
- 1. This compound Induces Reduction of Iron-Sulfur Protein in the Oxidized Cytochrome bc1 Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. The Qo site of the mitochondrial complex III is required for the transduction of hypoxic signaling via reactive oxygen species production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mode of action of this compound, a new inhibitor of the cytochrome b-c1 segment of the respiratory chain | Scilit [scilit.com]
- 5. researchgate.net [researchgate.net]
- 6. The chromone inhibitor this compound--binding to the ubiquinol oxidation center at the C-side of the mitochondrial membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mapping Mitochondrial Respiratory Chain Deficiencies by Respirometry: Beyond the Mito Stress Test - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A practical guide for the analysis, standardization, and interpretation of oxygen consumption measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Research Portal [scholarship.miami.edu]
- 11. The Qo site of the mitochondrial complex III is required for the transduction of hypoxic signaling via reactive oxygen species production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. agilent.com [agilent.com]
- 18. Mito Stress Assay of PBMCs With Seahorse XFe96 Flux Analyzer and Comparison of Poly-D-Lysine and Poly-L-Lysine for Cell Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for Stigmatellin Inhibition of Cytochrome bc1 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stigmatellin is a potent inhibitor of the cytochrome bc1 complex (also known as Complex III or ubiquinol-cytochrome c reductase), a crucial enzyme in the mitochondrial electron transport chain.[1][2] This document provides detailed application notes and experimental protocols for studying the inhibitory effects of this compound on cytochrome bc1 activity. The cytochrome bc1 complex catalyzes the transfer of electrons from ubiquinol to cytochrome c, a process coupled to the translocation of protons across the inner mitochondrial membrane, which generates the proton motive force essential for ATP synthesis.[3] this compound exerts its inhibitory effect by binding to the Qo (quinol oxidation) site of the complex.[4]
Mechanism of Action of this compound
This compound binds to the Qo site on the cytochrome b subunit of the bc1 complex.[1] This binding pocket is located near the outer surface of the inner mitochondrial membrane. The binding of this compound blocks the oxidation of ubiquinol, thereby inhibiting the transfer of electrons to the Rieske iron-sulfur protein (ISP) and subsequently to cytochrome c1.[5]
Key molecular interactions involved in this compound's inhibitory action include the formation of hydrogen bonds with highly conserved amino acid residues within the Qo site, specifically with histidine-161 of the Rieske ISP and a glutamate residue (Glu-271 or equivalent) of cytochrome b.[6] This interaction with the Rieske ISP is critical, as it locks the mobile head domain of the ISP, preventing its movement and thus halting electron transfer.[1] A significant consequence of this compound binding is a substantial increase in the midpoint redox potential of the Rieske ISP, for instance, from +290 mV to +540 mV.[5]
Quantitative Data: Inhibitory Potency of this compound
The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The IC50 value can vary depending on the organism and the specific experimental conditions.
| Organism/Source | IC50 Value (nM) | Reference |
| Saccharomyces cerevisiae (yeast) | 2.4 | [7] |
| Bovine heart mitochondria | 4.0 |
Experimental Protocols
Protocol 1: Isolation of Mitochondria from Bovine Heart
This protocol describes the preparation of mitochondria from bovine heart tissue, a common source for studying the cytochrome bc1 complex.
Materials:
-
Fresh bovine heart
-
Isolation Buffer: 250 mM sucrose, 10 mM Tris-HCl (pH 7.4), 1 mM EDTA
-
Homogenizer (e.g., Potter-Elvehjem)
-
Centrifuge and rotor capable of reaching 12,000 x g
-
Bradford assay reagents for protein quantification
Procedure:
-
Obtain a fresh bovine heart and place it on ice.
-
Trim away fat and connective tissue. Cut the heart muscle into small pieces.
-
Weigh the tissue and add 10 volumes of ice-cold Isolation Buffer.
-
Homogenize the tissue on ice using a Potter-Elvehjem homogenizer with a loose-fitting pestle.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Carefully collect the supernatant and centrifuge it at 12,000 x g for 15 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant. Resuspend the mitochondrial pellet in a minimal volume of Isolation Buffer.
-
Determine the protein concentration of the mitochondrial suspension using the Bradford assay.
-
Store the isolated mitochondria on ice for immediate use or at -80°C for long-term storage.
Protocol 2: Spectrophotometric Assay of Ubiquinol-Cytochrome c Reductase Activity and its Inhibition by this compound
This protocol details a spectrophotometric assay to measure the activity of the cytochrome bc1 complex by monitoring the reduction of cytochrome c, and how to determine the inhibitory effect of this compound.
Materials:
-
Isolated mitochondria (from Protocol 1) or purified cytochrome bc1 complex
-
Assay Buffer: 50 mM potassium phosphate (pH 7.5), 2 mM EDTA, 10 mM KCN[8][9]
-
Cytochrome c (from equine heart) stock solution (e.g., 1 mM in Assay Buffer)
-
Decylubiquinol (substrate) stock solution (e.g., 50 mM in DMSO). Decylubiquinol can be prepared by reducing decylubiquinone with sodium dithionite.[10]
-
This compound stock solution (e.g., 1 mM in ethanol or DMSO)
-
UV/Vis spectrophotometer capable of kinetic measurements at 550 nm
Procedure:
Part A: Measuring Basal Cytochrome bc1 Activity
-
Set the spectrophotometer to measure absorbance at 550 nm in kinetic mode at room temperature.
-
In a 1 mL cuvette, prepare the reaction mixture by adding the following in order:
-
Mix gently by inversion and place the cuvette in the spectrophotometer.
-
Initiate the reaction by adding decylubiquinol to a final concentration of 50 µM.[8][9]
-
Immediately start recording the absorbance at 550 nm for 3-5 minutes. The rate of increase in absorbance corresponds to the reduction of cytochrome c.
Part B: Determining the Inhibitory Effect of this compound
-
Prepare a series of dilutions of the this compound stock solution in the appropriate solvent (e.g., ethanol or DMSO).
-
For each concentration of this compound to be tested, set up the reaction mixture as described in Part A, steps 2-3.
-
Add the desired volume of the diluted this compound solution to the cuvette and incubate for a short period (e.g., 2-5 minutes) at room temperature.
-
Initiate the reaction by adding decylubiquinol and record the absorbance as in Part A, step 5.
-
A control reaction containing the solvent used for this compound should also be run.
Data Analysis:
-
Calculate the initial rate of cytochrome c reduction (ΔA550/min) from the linear portion of the kinetic trace.
-
Convert the rate to specific activity (µmol of cytochrome c reduced/min/mg of protein) using the extinction coefficient for reduced cytochrome c (e.g., 18.5 mM⁻¹cm⁻¹ at 550 nm).
-
To determine the IC50 value for this compound, plot the percentage of inhibition against the logarithm of the this compound concentration. The percentage of inhibition is calculated as: (1 - (Rate with inhibitor / Rate without inhibitor)) * 100.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Signaling Pathway of this compound Inhibition
Caption: this compound inhibits the Qo site of Cytochrome bc1, blocking electron transport and proton pumping, leading to decreased ATP synthesis.
Experimental Workflow for this compound Inhibition Assay
Caption: Workflow for determining the IC50 of this compound on cytochrome bc1 activity.
References
- 1. This compound Induces Reduction of Iron-Sulfur Protein in the Oxidized Cytochrome bc1 Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Three New this compound Derivatives Reveal Biosynthetic Insights of Its Side Chain Decoration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 4. biorxiv.org [biorxiv.org]
- 5. This compound induces reduction of iron-sulfur protein in the oxidized cytochrome bc1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. research.lstmed.ac.uk [research.lstmed.ac.uk]
- 9. mdpi.com [mdpi.com]
- 10. The dimeric structure of the cytochrome bc1 complex prevents center P inhibition by reverse reactions at center N - PMC [pmc.ncbi.nlm.nih.gov]
Application of Stigmatellin in Photosynthesis Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stigmatellin, a myxobacterial metabolite, is a highly potent and specific inhibitor of the cytochrome b6f complex in photosynthetic organisms and the analogous cytochrome bc1 complex in respiratory systems.[1][2] Its unique mechanism of action makes it an invaluable tool for dissecting the intricacies of photosynthetic electron transport. This compound contains a 5,7-dimethoxy-8-hydroxychromone headgroup attached to a hydrophobic alkenyl chain.[1] This structure allows it to bind to the quinol oxidation (Qo or Qp) site of the cytochrome b6f complex, effectively blocking the transfer of electrons from plastoquinol.[1][2] This inhibition has profound effects on the photosynthetic electron transport chain, making this compound a critical molecular probe for studying this fundamental biological process.
Mechanism of Action
This compound exerts its inhibitory effect by binding to the Qp-site of the cytochrome b6f complex, which is located on the lumenal side of the thylakoid membrane. This binding event has several key consequences:
-
Inhibition of Plastoquinol Oxidation: this compound directly blocks the oxidation of plastoquinol (PQH2), a mobile electron carrier that shuttles electrons from Photosystem II (PSII) to the cytochrome b6f complex. This blockage halts the linear electron flow from PSII to Photosystem I (PSI).
-
Interaction with the Rieske Iron-Sulfur Protein: this compound forms a hydrogen bond with a histidine residue (His-181 in the bc1 complex) that is a ligand to the [2Fe-2S] cluster of the Rieske iron-sulfur protein (ISP).[1] This interaction is crucial for its high binding affinity.
-
Increase in the Rieske Protein Midpoint Potential: A remarkable effect of this compound binding is the significant increase in the midpoint redox potential of the Rieske ISP, shifting it from approximately +290 mV to +540 mV.[1][2] This potential shift effectively locks the ISP in a state where it cannot be easily reduced by plastoquinol, further contributing to the inhibition of electron transport.
-
Restriction of Rieske Protein Movement: The binding of this compound restricts the movement of the cytoplasmic domain of the Rieske protein, which is essential for shuttling electrons from the Qp-site to cytochrome f.[1]
These combined effects make this compound one of the most potent known inhibitors of the cytochrome b6f complex, with a very low dissociation constant.
Quantitative Data
The inhibitory potency of this compound and its derivatives has been quantified in various systems. The following table summarizes key quantitative data.
| Parameter | Value | Organism/System | Reference(s) |
| IC50 (this compound A) | 15 nM (7.7 ng/ml) | Bovine heart submitochondrial particles (NADH oxidation) | [3] |
| IC50 (this compound Y) | 21 nM (10.2 ng/ml) | Bovine heart submitochondrial particles (NADH oxidation) | [3] |
| IC50 (this compound X) | 66 nM (31 ng/ml) | Bovine heart submitochondrial particles (NADH oxidation) | [3] |
| Binding Rate Constant (this compound) | 1.0 x 10^5 M⁻¹s⁻¹ | Bovine cytochrome bc1 complex (pH 7.5) | [4] |
| Rieske ISP Midpoint Potential Shift | From +290 mV to +540 mV | Cytochrome bc1 complex | [1][2] |
Experimental Protocols
This compound is a versatile tool for a range of experimental investigations into photosynthesis. Below are detailed protocols for key experiments.
Protocol 1: Isolation of Thylakoid Membranes from Spinach
This protocol is a prerequisite for in vitro studies of photosynthetic electron transport and the effects of inhibitors like this compound.
Materials:
-
Fresh spinach leaves
-
Grinding Buffer: 50 mM HEPES-KOH (pH 7.5), 0.33 M sorbitol, 2 mM MgCl₂, 2 mM MnCl₂, 1 mM EDTA, 5 mM sodium ascorbate, and 0.1% (w/v) bovine serum albumin (BSA). Keep on ice.
-
Wash Buffer: 50 mM HEPES-KOH (pH 7.5), 0.33 M sorbitol, 2 mM MgCl₂. Keep on ice.
-
Resuspension Buffer: 50 mM HEPES-KOH (pH 7.5), 0.1 M sorbitol, 5 mM MgCl₂. Keep on ice.
-
Blender
-
Cheesecloth and Miracloth
-
Refrigerated centrifuge and rotor
Procedure:
-
Wash spinach leaves and remove the midribs.
-
Homogenize the leaves in a blender with ice-cold Grinding Buffer (approximately 200 mL per 100 g of leaves) using short bursts to avoid heating.
-
Filter the homogenate through eight layers of cheesecloth and then two layers of Miracloth into a chilled beaker.
-
Centrifuge the filtrate at 5,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and gently resuspend the pellet in a small volume of Wash Buffer using a soft paintbrush.
-
Centrifuge the resuspended pellet at 5,000 x g for 10 minutes at 4°C.
-
Repeat the wash step (steps 5 and 6) one more time.
-
Resuspend the final pellet in a minimal volume of Resuspension Buffer.
-
Determine the chlorophyll concentration spectrophotometrically.
-
Store the isolated thylakoids on ice in the dark and use them immediately for experiments.
Protocol 2: Determination of this compound IC50 using Chlorophyll Fluorescence
This protocol measures the concentration of this compound required to inhibit 50% of the photosynthetic electron transport activity by monitoring changes in chlorophyll a fluorescence.
Materials:
-
Isolated thylakoid membranes (Protocol 1)
-
Assay Buffer: 50 mM HEPES-KOH (pH 7.6), 0.1 M sucrose, 5 mM MgCl₂, 10 mM NaCl.
-
This compound stock solution (in ethanol or DMSO)
-
Pulse Amplitude Modulated (PAM) fluorometer
-
Class II electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCPIP)
-
Class III electron acceptor (e.g., methyl viologen) and sodium azide (to prevent O₂ consumption by catalase)
Procedure:
-
Dilute the isolated thylakoids in the Assay Buffer to a final chlorophyll concentration of 10 µg/mL.
-
Prepare a series of dilutions of this compound in the Assay Buffer. The final concentrations should span a range expected to cover 0-100% inhibition (e.g., 1 nM to 1 µM). Include a control with no inhibitor (only the solvent).
-
Add the electron acceptor to the thylakoid suspension. For monitoring PSII activity, use DCPIP (e.g., 50 µM). For overall linear electron flow, use methyl viologen (e.g., 100 µM) and sodium azide (e.g., 2 mM).
-
Incubate the thylakoid suspension with the different concentrations of this compound in the dark for 5 minutes.
-
Measure the chlorophyll fluorescence parameters using the PAM fluorometer.
-
Determine the minimal fluorescence (Fo) by applying a weak measuring light.
-
Determine the maximal fluorescence (Fm) by applying a saturating pulse of light.
-
Determine the steady-state fluorescence (Fs) under continuous actinic light.
-
Determine the maximal fluorescence in the light-adapted state (Fm') by applying a saturating pulse during actinic illumination.
-
-
Calculate the effective quantum yield of PSII photochemistry (ΦPSII) for each this compound concentration: ΦPSII = (Fm' - Fs) / Fm'.
-
The rate of electron transport (ETR) can be calculated as: ETR = ΦPSII * PAR * 0.84 * 0.5, where PAR is the photosynthetically active radiation.
-
Plot the ETR (or ΦPSII) as a percentage of the control against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
Protocol 3: Spectrophotometric Assay of Cytochrome b6f Activity
This protocol directly measures the activity of the cytochrome b6f complex by monitoring the reduction of cytochrome c, with this compound used as a specific inhibitor.
Materials:
-
Isolated thylakoid membranes or purified cytochrome b6f complex.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, 0.05% (w/v) dodecyl maltoside.
-
Horse heart cytochrome c (oxidized form).
-
Plastoquinol-2 (PQH₂-2) or decylplastoquinol (DQH₂) as the electron donor.
-
This compound stock solution.
-
Spectrophotometer capable of measuring absorbance changes at 550 nm.
Procedure:
-
Prepare the assay mixture in a cuvette containing Assay Buffer, cytochrome c (e.g., 50 µM), and the desired concentration of this compound (or solvent for control).
-
Add the isolated thylakoids or purified cytochrome b6f complex to the cuvette (e.g., to a final chlorophyll concentration of 5 µg/mL).
-
Incubate for 2-3 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the electron donor (e.g., 20 µM PQH₂-2).
-
Immediately monitor the increase in absorbance at 550 nm, which corresponds to the reduction of cytochrome c.
-
Calculate the initial rate of cytochrome c reduction using the molar extinction coefficient for reduced-minus-oxidized cytochrome c at 550 nm (21.1 mM⁻¹cm⁻¹).
-
Compare the rates of reaction in the presence and absence of this compound to determine the percentage of inhibition.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound inhibition of photosynthetic electron transport.
Caption: General experimental workflow for studying this compound inhibition.
Conclusion
This compound is an indispensable tool in photosynthesis research. Its well-characterized and highly specific mechanism of action allows for the precise dissection of electron transport processes within the cytochrome b6f complex. The protocols and data presented here provide a framework for utilizing this compound to investigate various aspects of photosynthesis, from determining the potency of novel inhibitors to understanding the regulation of electron flow. For professionals in drug development, understanding the interaction of natural products like this compound with essential biological complexes can provide valuable insights for the design of new therapeutic agents targeting similar enzymes in pathogenic organisms.
References
- 1. Measuring Light-dependent Proton Translocation in Isolated Thylakoids [article.sapub.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Determination of the binding rate constants of this compound and UHDBT to bovine cytochrome bc(1) complex by cytochrome c(1) oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Stigmatellin as a High-Affinity Probe for Quinone Binding Sites: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stigmatellin, a myxobacterial metabolite, is a potent inhibitor of respiratory and photosynthetic electron transport chains. Its remarkable affinity and specific binding to the quinone oxidation (Qo) site of cytochrome bc1 and the QB site of photosynthetic reaction centers make it an invaluable tool for elucidating the structure and function of these vital enzyme complexes. This compound's chromone ring mimics the binding of ubiquinone/plastoquinone, effectively acting as a transition state analog for quinol oxidation.[1][2] This property allows researchers to "freeze" the enzyme in a specific conformational state, enabling detailed structural and mechanistic studies.
These application notes provide a comprehensive overview of the use of this compound as a molecular probe, including detailed protocols for key experiments and a summary of its binding characteristics.
Applications
-
Structural Biology: this compound is widely used in X-ray crystallography and cryogenic electron microscopy (cryo-EM) to stabilize the conformation of cytochrome bc complexes and photosynthetic reaction centers, facilitating high-resolution structure determination.[1][2] Its presence in the quinone binding pocket provides a clear marker for the Qo site.[1]
-
Mechanistic Studies of Electron Transfer: As a potent inhibitor, this compound can be used to block electron flow at the Qo site, allowing for the study of individual steps in the Q-cycle and other electron transport pathways.[1][3]
-
Probing Electrostatic Environments: The phenolic group of this compound has a pKa that is highly sensitive to the local electrostatic environment.[4][5] By monitoring shifts in its absorption spectrum, this compound can be used as a spectroscopic probe to measure the electrostatic potential within the quinone binding pocket.[4]
-
Drug Development: The Qo site is a target for fungicides and antimalarial drugs. This compound serves as a reference compound for the design and characterization of new inhibitors targeting this site.[2]
-
Biosynthesis and Natural Product Discovery: The unique biosynthesis of this compound by a modular polyketide synthase is of significant interest to researchers studying natural product biosynthesis.[6]
Quantitative Data Summary
The binding affinity and physicochemical properties of this compound are crucial for its application as a molecular probe. The following tables summarize key quantitative data from the literature.
Table 1: Dissociation Constants (Kd) of this compound
| Target Protein/System | Method | pH | Dissociation Constant (Kd) | Reference |
| Photosynthetic Reaction Center (Chromatophores) | Photochemical Assay | 8.5 | 4 nM | [5][7] |
| Photosynthetic Reaction Center (Chromatophores) | Photochemical Assay | 11.0 | 350 nM | [5][7] |
| Photosynthetic Reaction Center (AA double mutant) | Spectroscopic Titration | 7.4 | 0.9 nM | [4] |
| Cytochrome bc1 Complex | Not specified | Not specified | < 10 pM | [2] |
Table 2: pKa Values of this compound's Phenolic Group in Different Environments
| Environment | pKa | Reference |
| Aqueous Solution | 9.4 | [5][7] |
| n-octyl-β-D-glycopyranoside (detergent) | 9.9 | [5] |
| n-octyl-β-D-glycopyranoside + Reaction Center | 10.2 | [5][7] |
| LDAO (detergent) | 10.0 | [4] |
| Dodecyl maltoside (detergent) | 9.84 | [4] |
| QB site of wild-type Reaction Center | >11.0 | [4] |
| QB site of AA double mutant Reaction Center | 7.4 | [4] |
Experimental Protocols
Protocol 1: Spectroscopic Determination of this compound Binding and pKa Shift
This protocol describes how to use UV-Vis spectroscopy to monitor the binding of this compound to a quinone binding site and determine the pKa of its phenolic group. The protonation state of this compound affects its absorption spectrum, with characteristic peaks around 272 nm and 340 nm.[5][7]
Materials:
-
Purified protein of interest (e.g., photosynthetic reaction centers or cytochrome bc1 complex) in a suitable buffer (e.g., Tris-HCl) with detergent (e.g., LDAO or dodecyl maltoside).
-
This compound stock solution in ethanol.
-
A series of buffers with different pH values.
-
UV-Vis spectrophotometer.
-
Cuvettes.
Procedure:
-
Prepare a series of protein samples at a constant concentration in buffers of varying pH.
-
Record a baseline spectrum of the protein solution at each pH.
-
Perform a spectrophotometric titration:
-
Add small aliquots of the this compound stock solution to the protein sample in the cuvette.
-
After each addition, gently mix and allow the system to equilibrate.
-
Record the absorption spectrum from 250 nm to 400 nm.
-
Continue adding this compound until no further spectral changes are observed, indicating saturation of the binding site.
-
-
Data Analysis:
-
Subtract the baseline protein spectrum from the spectra obtained after this compound addition to get the difference spectrum of bound this compound.
-
The protonation/deprotonation of this compound can be monitored by observing the changes at its characteristic absorption peaks (e.g., 272 nm and 340 nm).[5][7] A spectroscopic ratio, such as (A278 – A300)/(A287 – A300), can be used for a more sensitive measure of deprotonation.[4]
-
Plot the change in absorbance or the spectroscopic ratio as a function of the this compound concentration to determine the dissociation constant (Kd) by fitting the data to a binding isotherm.
-
Plot the spectroscopic ratio as a function of pH to determine the pKa of the bound this compound.
-
Protocol 2: Inhibition of Electron Transfer Activity
This protocol outlines a general method to assess the inhibitory effect of this compound on the enzymatic activity of quinone-processing enzymes.
Materials:
-
Purified enzyme (e.g., cytochrome bc1 complex).
-
Substrates for the enzyme assay (e.g., ubiquinol as the electron donor and cytochrome c as the electron acceptor).
-
This compound stock solution in a suitable solvent (e.g., ethanol).
-
Assay buffer.
-
Spectrophotometer capable of monitoring the reaction (e.g., by following the reduction of cytochrome c at 550 nm).
Procedure:
-
Prepare the reaction mixture containing the assay buffer, substrates (except the one used to initiate the reaction), and the enzyme at a constant concentration.
-
Add varying concentrations of this compound to different reaction mixtures. Include a control with no inhibitor.
-
Pre-incubate the enzyme with this compound for a defined period to allow for binding.
-
Initiate the enzymatic reaction by adding the final substrate (e.g., ubiquinol).
-
Monitor the reaction rate by following the change in absorbance over time.
-
Data Analysis:
-
Calculate the initial reaction rates for each this compound concentration.
-
Plot the reaction rate as a function of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound required to inhibit the enzyme activity by 50%.
-
To determine the mode of inhibition (e.g., competitive, non-competitive), perform kinetic studies by measuring the reaction rates at different substrate and inhibitor concentrations and analyzing the data using Lineweaver-Burk or other kinetic plots.
-
Protocol 3: Co-crystallization of a Protein with this compound
This protocol provides a general workflow for obtaining protein crystals with this compound bound in the active site for structural studies.
Materials:
-
Highly purified and concentrated protein solution.
-
This compound stock solution.
-
Crystallization screens and reagents.
-
Crystallization plates (e.g., sitting drop or hanging drop vapor diffusion plates).
-
Microscope for crystal visualization.
Procedure:
-
Prepare the protein-stigmatellin complex:
-
Incubate the purified protein with a molar excess of this compound (e.g., 2 to 5-fold) for a sufficient time to ensure binding. The incubation time can vary from minutes to hours.
-
It may be necessary to remove unbound this compound by a desalting column or dialysis, although often the complex is used directly for crystallization trials.
-
-
Set up crystallization trials:
-
Use a variety of commercially available or in-house crystallization screens to explore a wide range of conditions (pH, precipitant, salts).
-
Set up crystallization plates using the vapor diffusion method (sitting or hanging drop). The drops will contain a mixture of the protein-stigmatellin complex and the crystallization solution.
-
-
Crystal Monitoring and Optimization:
-
Regularly monitor the crystallization plates for the appearance of crystals.
-
Once initial crystal hits are identified, optimize the crystallization conditions by systematically varying the concentrations of the precipitant, buffer pH, and other additives to obtain diffraction-quality crystals.
-
-
Crystal Harvesting and Data Collection:
-
Carefully harvest the crystals and cryo-protect them if necessary before flash-cooling in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
-
Structure Determination:
-
Process the diffraction data and solve the crystal structure using molecular replacement or other phasing methods. The electron density map should clearly show the bound this compound molecule in the quinone binding site.
-
Visualizations
Caption: The Q-cycle in the cytochrome bc1 complex, showing the site of inhibition by this compound.
Caption: General experimental workflow for studying this compound's interaction with a quinone-binding protein.
References
- 1. Quinone binding sites of cyt bc complexes analysed by X-ray crystallography and cryogenic electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The chromone inhibitor this compound--binding to the ubiquinol oxidation center at the C-side of the mitochondrial membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Probes the Electrostatic Potential in the QB Site of the Photosynthetic Reaction Center - PMC [pmc.ncbi.nlm.nih.gov]
- 5. www2.sci.u-szeged.hu [www2.sci.u-szeged.hu]
- 6. The biosynthesis of the aromatic myxobacterial electron transport inhibitor this compound is directed by a novel type of modular polyketide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Crystallographic Studies of the Stigmatellin-Bound bc1 Complex
For Researchers, Scientists, and Drug Development Professionals
These notes provide a comprehensive overview and detailed protocols for the crystallographic study of the mitochondrial cytochrome bc1 complex (also known as Complex III or ubiquinol-cytochrome c reductase) in complex with its potent inhibitor, stigmatellin. This compound, a natural product from the myxobacterium Stigmatella aurantiaca, is a high-affinity inhibitor of the quinol oxidation (Qo or Qp) site of the bc1 complex. Understanding its binding mode is crucial for the rational design of novel fungicides, parasiticides, and potentially, anticancer agents targeting cellular respiration.
Application Notes
The cytochrome bc1 complex is a central component of the mitochondrial respiratory chain, catalyzing electron transfer from ubiquinol to cytochrome c while translocating protons across the inner mitochondrial membrane. This process contributes to the generation of the proton motive force essential for ATP synthesis. This compound inhibits this process by binding to the Qo site, one of the two quinone-binding sites in the complex.
Crystallographic studies of the this compound-bound bc1 complex have been instrumental in:
-
Elucidating the Q-cycle mechanism: By trapping the complex in a specific conformational state, this compound has helped to visualize key intermediates in the electron transfer pathway.
-
Defining the architecture of the Qo site: The high-resolution structures reveal the precise interactions between this compound and the amino acid residues of cytochrome b and the Rieske iron-sulfur protein (ISP), providing a blueprint for drug design.[1][2]
-
Understanding drug resistance: Comparing the inhibitor binding in wild-type and mutant forms of the enzyme can shed light on the structural basis of resistance.
-
Investigating conformational changes: this compound binding induces a significant conformational change, fixing the mobile head domain of the ISP in a position close to cytochrome b (the 'b-position'), which is a key aspect of the enzyme's catalytic cycle.[3]
This compound is a preferred inhibitor for crystallographic studies due to its high affinity (with a dissociation constant, Kd, reported to be less than 10⁻¹¹ M) and its ability to stabilize the complex, which often facilitates the growth of well-diffracting crystals.[1]
Quantitative Data Summary
The following tables summarize crystallographic data from key studies on the this compound-bound bc1 complex from different species.
Table 1: Crystallographic Data for this compound-Bound bc1 Complex
| PDB ID | Species | Resolution (Å) | Space Group | Unit Cell Parameters (a, b, c in Å; α, β, γ in °) | Reference |
| 2A06 | Bos taurus (Bovine) | 2.10 | P 21 21 21 | a=121.2, b=133.0, c=300.7; α=β=γ=90 | [4] |
| 1BE3 | Bos taurus (Bovine) | 2.90 | I 41 2 2 | a=153.5, b=153.5, c=597.7; α=β=γ=90 | [1] |
| 3CX5 | S. cerevisiae (Yeast) | 2.97 | P 21 | a=147.2, b=165.5, c=195.9; β=104.2 | [3][5] |
| 2IBZ | S. cerevisiae (Yeast) | 2.30 | C 2 2 21 | a=188.7, b=248.8, c=312.3; α=β=γ=90 | [6] |
Table 2: this compound Biophysical Parameters
| Parameter | Value | Notes | Reference |
| Dissociation Constant (Kd) | < 10⁻¹¹ M | One of the highest affinity inhibitors for the Qo site. | [1] |
| Effect on ISP Midpoint Potential | Raises from ~290 mV to ~540 mV | Binding of this compound makes the ISP a much stronger oxidant. | [7][8][9] |
Experimental Protocols
Protocol 1: Purification of Mitochondrial bc1 Complex
This protocol provides a general framework for the purification of the bc1 complex from bovine heart or yeast mitochondria. A common method involves extraction with dodecyl maltoside followed by ion-exchange chromatography.[10]
Materials:
-
Mitochondria (from bovine heart or S. cerevisiae)
-
Extraction Buffer: 50 mM Tris-HCl pH 8.0, 200 mM NaCl, 10% glycerol, 1 mM PMSF
-
Dodecyl β-D-maltoside (DDM)
-
DEAE Sepharose Fast Flow resin
-
Wash Buffer: 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 0.05% DDM
-
Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 0.05% DDM
Procedure:
-
Membrane Solubilization:
-
Resuspend isolated mitochondrial membranes in Extraction Buffer to a final protein concentration of 10 mg/mL.
-
Add DDM to a final concentration of 1.5% (w/v) and stir gently for 1 hour at 4°C.
-
Centrifuge at 100,000 x g for 1 hour to pellet unsolubilized material.
-
-
First DEAE Chromatography:
-
Load the supernatant onto a DEAE Sepharose column pre-equilibrated with Wash Buffer.
-
Wash the column with 5 column volumes of Wash Buffer.
-
Elute the bc1 complex with a linear gradient of NaCl from 50 mM to 300 mM (in Wash Buffer). The bc1 complex typically elutes at ~150-200 mM NaCl.
-
Collect red-colored fractions and pool them.
-
-
Second DEAE Chromatography (Optional but recommended):
-
Dilute the pooled fractions with Wash Buffer to reduce the NaCl concentration to ~50 mM.
-
Load the diluted sample onto a second, smaller DEAE column.
-
Wash and elute as described in step 2. This step helps to improve purity.
-
-
Concentration and Quality Control:
-
Concentrate the purified complex using an appropriate centrifugal concentrator (e.g., 100 kDa MWCO).
-
Assess purity by SDS-PAGE and measure the concentration and activity using spectrophotometric assays (e.g., ubiquinol-cytochrome c reductase activity). The purified complex should have high activity and be free of contaminants like cytochrome c oxidase.[10]
-
Protocol 2: Crystallization of this compound-Bound bc1 Complex
This protocol describes a general procedure for crystallizing the purified bc1 complex with this compound, typically using the vapor diffusion method.
Materials:
-
Purified bc1 complex (10-20 mg/mL) in a buffer such as 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 0.05% undecyl-maltoside.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Crystallization Reservoir Solution: e.g., 100 mM MES pH 6.5, 8-15% (w/v) Polyethylene glycol (PEG) 4000, 50 mM MgCl₂. Note: Conditions must be screened extensively.
-
Crystallization plates (e.g., 24-well or 96-well sitting or hanging drop plates).
Procedure:
-
Complex Formation:
-
To the purified bc1 complex, add this compound from the stock solution to a final molar ratio of 1:1.5 (bc1 monomer:this compound).[3]
-
Incubate on ice for at least 30 minutes to ensure complete binding.
-
-
Crystallization Setup (Hanging Drop Vapor Diffusion):
-
Pipette 500 µL of the Reservoir Solution into the well of a crystallization plate.
-
On a siliconized cover slip, mix 1-2 µL of the bc1-stigmatellin complex solution with 1-2 µL of the Reservoir Solution.
-
Invert the cover slip and seal the well.
-
-
Incubation and Crystal Growth:
-
Incubate the plate at a constant temperature (e.g., 4°C or 20°C).
-
Monitor the drops for crystal growth over several days to weeks. Crystals often appear as red, parallelepiped, or plate-shaped objects.[11]
-
-
Crystal Optimization:
-
If initial crystals are small or of poor quality, optimize the conditions by varying the pH, precipitant concentration (PEG), salt concentration, and protein concentration. Additives and detergents can also be screened.
-
Protocol 3: X-ray Diffraction Data Collection and Processing
This protocol outlines the steps for collecting and processing X-ray diffraction data from a crystal of the this compound-bound bc1 complex.
Materials:
-
Cryoprotectant solution (typically the reservoir solution supplemented with 20-30% glycerol or ethylene glycol).
-
Cryo-loops.
-
Liquid nitrogen.
-
Data processing software (e.g., HKL2000/HKL-3000 (DENZO and SCALEPACK), XDS, MOSFLM).[3][13]
Procedure:
-
Crystal Harvesting and Cryo-cooling:
-
Carefully transfer a single crystal from the drop into the cryoprotectant solution using a cryo-loop.
-
Soak for a few seconds to a minute to allow the cryoprotectant to penetrate the crystal.
-
Quickly plunge the loop into liquid nitrogen to flash-cool the crystal, preventing ice formation.
-
-
Data Collection:
-
Mount the frozen crystal on the goniometer in the cryo-stream of the X-ray beamline.
-
Collect a few initial diffraction images to assess crystal quality, resolution, and to determine the optimal data collection strategy.[14]
-
Collect a full dataset by rotating the crystal in the X-ray beam and recording diffraction images on a detector (e.g., CCD or Pilatus). Data is typically collected at a temperature of 100 K.
-
-
Data Processing:
-
Indexing and Integration: Use software like DENZO or XDS to determine the crystal's unit cell parameters and space group (indexing) and to measure the intensity of each diffraction spot on every image (integration).[15]
-
Scaling and Merging: Use software like SCALEPACK or AIMLESS to scale the data from all images and merge redundant measurements to produce a final, unique set of reflection intensities with associated quality statistics (e.g., R-merge, I/σ(I), completeness, and redundancy).
-
-
Structure Solution and Refinement:
-
The structure is typically solved using molecular replacement, using a previously determined bc1 complex structure as a search model.
-
The model is then refined against the collected diffraction data, and the this compound molecule is manually built into the resulting electron density map using software like Coot and refined using programs like PHENIX or REFMAC5.
-
Visualizations
Experimental Workflow
Caption: Workflow for the crystallographic study of the bc1 complex.
Mechanism of this compound Inhibition
Caption: this compound binding at the Qo site of the bc1 complex.
References
- 1. Crystal Structure of the Cytochrome bc1 Complex from Bovine Heart Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structure of the yeast cytochrome bc1 complex with its bound substrate cytochrome c - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Crystallization of the middle part of the mitochondrial electron transfer chain: cytochrome bc1-cytochrome c complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Crystal structure of the yeast cytochrome bc1 complex with its bound substrate cytochrome c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. dosequis.colorado.edu [dosequis.colorado.edu]
- 8. Crystallization of the middle part of the mitochondrial electron transfer chain: cytochrome bc1-cytochrome c complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound induces reduction of iron-sulfur protein in the oxidized cytochrome bc1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Purification of highly active cytochrome bc1 complexes from phylogenetically diverse species by a single chromatographic procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Crystallization and preliminary X-ray crystallographic studies of bovine heart mitochondrial cytochrome bc1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Crystallization of cytochrome bc1 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Beginners Guide To X-ray Data Processing | Peak Proteins [peakproteins.com]
- 14. chem.uci.edu [chem.uci.edu]
- 15. X-Ray Data Collection From Macromolecular Crystals | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols: Employing Stigmatellin to Study Electron Transport Chain Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The mitochondrial electron transport chain (ETC) is a series of protein complexes that transfer electrons from electron donors to electron acceptors via redox reactions, coupling this electron transfer with the transfer of protons across the mitochondrial inner membrane. This process generates an electrochemical proton gradient that drives the synthesis of ATP. Complex III, also known as the cytochrome bc1 complex or ubiquinol-cytochrome c reductase, is a critical component of this chain. It catalyzes the transfer of electrons from ubiquinol (Coenzyme Q10) to cytochrome c.
Stigmatellin, a myxobacterial natural product, is a potent and highly specific inhibitor of the cytochrome bc1 complex.[1] Its precise mechanism of action makes it an invaluable tool for researchers studying the kinetics and bioenergetics of the ETC. These application notes provide a comprehensive overview of how to utilize this compound for investigating Complex III function, complete with detailed experimental protocols and data interpretation guidelines.
Mechanism of Action
This compound exerts its inhibitory effect by binding to the quinol oxidation (Qo) site of the cytochrome bc1 complex.[1] This binding site is where the substrate, ubiquinol (QH2), normally docks to transfer its electrons.
Key aspects of this compound's mechanism include:
-
Competitive Inhibition: this compound is a structural analog of ubiquinone, allowing it to compete with ubiquinol for binding at the Qo site.
-
Interaction with Rieske Iron-Sulfur Protein (ISP): Upon binding, this compound forms a hydrogen bond with a histidine residue (His-181 in bovine mitochondria) of the Rieske iron-sulfur protein, a key mobile subunit of Complex III.[1]
-
Locking the ISP: This interaction "locks" the ISP in a position proximal to cytochrome b, preventing its movement towards cytochrome c1. This stalled conformation blocks the transfer of electrons from the [2Fe-2S] cluster of the ISP to cytochrome c1.[2]
-
Altering Redox Potential: The binding of this compound dramatically increases the midpoint redox potential of the Rieske ISP from approximately +290 mV to +540 mV, effectively making it a strong oxidant.[2][3][4]
This multi-faceted inhibition effectively halts the Q-cycle at the ubiquinol oxidation step, blocking the entire electron flow through Complex III and subsequent complexes, thereby inhibiting mitochondrial respiration and ATP synthesis.
Caption: this compound's inhibitory action on the cytochrome bc1 complex.
Applications in Research
This compound's specificity and potency make it a versatile tool for:
-
Isolating Complex III Activity: By inhibiting Complex III, researchers can delineate its contribution to overall mitochondrial respiration.
-
Kinetic Analysis: Used in titrations to determine the concentration and activity of functional Complex III units in a sample.
-
Studying the Q-Cycle: Helps elucidate the intricate steps of the Q-cycle mechanism by arresting it at a specific point.
-
Investigating ISP Function: The unique interaction with the Rieske ISP allows for detailed studies of this subunit's mobility and redox properties.[2]
-
High-Throughput Screening: Can be used as a positive control when screening for novel inhibitors of Complex III.
-
Toxicity Studies: Serves as a reference compound for mitochondrial toxicity assays in drug development.
Quantitative Data
The inhibitory properties of this compound have been quantified in various systems. The following table summarizes key data points for reference.
| Parameter | Value | Organism/System | Comments | Reference |
| IC₅₀ | 2.4 nM | Saccharomyces cerevisiae (Yeast) | Half-maximal inhibitory concentration for cytochrome bc1 complex activity. | [5] |
| Dissociation Constant (Kd) | < 10⁻¹¹ M | Bovine Heart Mitochondria | Indicates extremely tight binding to the Qo site. | [6] |
| Inhibitory Stoichiometry | 0.5 mol / mol | Rhodobacter sphaeroides | Binding of this compound to one monomer of the dimeric bc1 complex is sufficient to abolish activity. | [2] |
| ISP Midpoint Potential | Shifts from +290 mV to +540 mV | Bovine Heart Mitochondria | Binding of this compound dramatically alters the redox properties of the Rieske Iron-Sulfur Protein. | [2][4] |
Experimental Protocols
Protocol 1: Spectrophotometric Assay of Ubiquinol-Cytochrome c Reductase (Complex III) Activity
This protocol measures the enzymatic activity of Complex III by monitoring the reduction of cytochrome c, which is observed as an increase in absorbance at 550 nm.
A. Materials and Reagents
-
Isolated mitochondria, submitochondrial particles (SMPs), or purified Complex III
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
EDTA (0.3 mM)
-
Bovine Heart Cytochrome c (oxidized form)
-
Decylubiquinol (DBH₂ or Q₀C₁₀BrH₂): A water-soluble ubiquinol analog. Prepare fresh by reducing decylubiquinone with sodium borohydride.
-
This compound (stock solution in DMSO or ethanol)
-
Potassium Cyanide (KCN, 30 µM final concentration) to inhibit Complex IV (cytochrome c oxidase)
-
Spectrophotometer capable of kinetic measurements at 550 nm
B. Experimental Workflow Diagram
Caption: Workflow for the spectrophotometric assay of Complex III activity.
C. Procedure
-
Prepare Assay Mixture: In a 1 mL cuvette, prepare the assay mixture containing:
-
100 mM Potassium Phosphate Buffer, pH 7.4
-
0.3 mM EDTA
-
50 µM ferricytochrome c
-
30 µM KCN
-
-
Add Sample: Add the mitochondrial sample (e.g., 5-10 µg of protein from SMPs) to the cuvette. Mix gently by inversion.
-
Inhibitor Incubation (for IC₅₀ determination):
-
Prepare serial dilutions of this compound.
-
For each concentration, add the desired amount of this compound to a cuvette and incubate for 5-10 minutes at room temperature. For the control (100% activity), add the same volume of vehicle (e.g., DMSO).
-
-
Baseline Reading: Place the cuvette in the spectrophotometer and record a stable baseline at 550 nm.
-
Initiate Reaction: Add the substrate (e.g., 25 µM decylubiquinol) to start the reaction. Mix quickly.
-
Measure Activity: Immediately start recording the increase in absorbance at 550 nm for 2-3 minutes. The rate should be linear.
-
Calculate Activity: Calculate the rate of cytochrome c reduction using the Beer-Lambert law. The molar extinction coefficient for the change in absorbance between reduced and oxidized cytochrome c at 550 nm is 18.5 mM⁻¹cm⁻¹.[2]
Activity (nmol/min/mg) = (ΔA₅₅₀/min / 18.5) * 1000 * (1 / mg protein)
Protocol 2: Measurement of Mitochondrial Respiration using Oxygen Consumption Rate (OCR)
This protocol uses extracellular flux analysis (e.g., Seahorse XFe Analyzer) to measure the oxygen consumption rate (OCR) in intact cells, providing a real-time assessment of mitochondrial function. This compound is used to specifically inhibit Complex III-driven respiration.
A. Materials and Reagents
-
Cultured cells (adherent or suspension)
-
Seahorse XF Cell Culture Microplate
-
Seahorse XF Assay Medium (e.g., DMEM base, supplemented with glucose, pyruvate, and glutamine, pH 7.4)
-
Oligomycin (Complex V inhibitor)
-
FCCP (uncoupling agent)
-
Rotenone (Complex I inhibitor) & Antimycin A (Complex III inhibitor)
-
This compound
B. Experimental Workflow Diagram
Caption: Workflow for measuring Oxygen Consumption Rate (OCR).
C. Procedure
-
Cell Seeding: Seed cells in an XF microplate at a pre-determined optimal density and allow them to attach overnight.
-
Cartridge Hydration: Hydrate the sensor cartridge with XF Calibrant solution overnight in a non-CO₂ incubator at 37°C.
-
Assay Preparation:
-
Warm the XF assay medium to 37°C and supplement with substrates (e.g., 10 mM glucose, 1 mM pyruvate, 2 mM glutamine). Adjust pH to 7.4.
-
Remove culture medium from the cells and wash twice with the prepared XF assay medium. Add the final volume of assay medium to each well.
-
Place the cell plate in a non-CO₂ incubator at 37°C for 1 hour to equilibrate.
-
-
Load Inhibitors: Prepare stock solutions of the inhibitors. Load the injector ports of the sensor cartridge with the compounds for sequential injection. To measure Complex III-dependent respiration, a typical injection strategy would be:
-
Port A: this compound (e.g., 1-2 µM final concentration) or Vehicle (DMSO)
-
Port B: Oligomycin (to measure ATP-linked respiration)
-
Port C: FCCP (to measure maximal respiration)
-
Port D: Rotenone/Antimycin A (to shut down all mitochondrial respiration and measure non-mitochondrial oxygen consumption)
-
-
Run Assay: Calibrate the sensor cartridge and run the assay on the Seahorse XF Analyzer. The instrument will measure basal OCR, and then OCR after each sequential injection.
-
Data Analysis:
-
Basal Respiration: The initial OCR before any injections.
-
Effect of this compound: A sharp drop in OCR after the injection of this compound indicates the portion of basal respiration that is dependent on Complex III.
-
Comparison: Compare the effect of this compound to the combination of Rotenone/Antimycin A, which provides a measure of total mitochondrial respiration. The inhibition by this compound should be nearly equivalent to the inhibition by Antimycin A, another well-known Complex III inhibitor.
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound Induces Reduction of Iron-Sulfur Protein in the Oxidized Cytochrome bc1 Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound induces reduction of iron-sulfur protein in the oxidized cytochrome bc1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The chromone inhibitor this compound--binding to the ubiquinol oxidation center at the C-side of the mitochondrial membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Search for Novel Lead Inhibitors of Yeast Cytochrome bc1, from Drugbank and COCONUT | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application Notes: Stigmatellin in Studies of Reactive Oxygen Species (ROS) Production
Audience: Researchers, scientists, and drug development professionals.
Introduction: Stigmatellin is a potent antibiotic isolated from the myxobacterium Stigmatella aurantiaca. In cellular and molecular biology, it is primarily utilized as a high-affinity inhibitor of the mitochondrial electron transport chain. Specifically, this compound binds to the Qo (quinol oxidation) site of Complex III (also known as the cytochrome bc1 complex or ubiquinol-cytochrome c reductase), thereby blocking the electron transfer from ubiquinol to cytochrome c1.[1][2] This inhibitory action makes this compound a critical tool for investigating mitochondrial function, particularly in the context of reactive oxygen species (ROS) production.
Mitochondrial Complex III is a major source of cellular ROS, especially under hypoxic conditions.[3][4] During the Q-cycle, an unstable ubisemiquinone intermediate is formed at the Qo site, which can donate an electron to molecular oxygen to form superoxide (O₂•⁻).[3][5] By blocking the Qo site, this compound prevents the formation of this radical intermediate, thus serving as a powerful inhibitor of this specific pathway of ROS generation.[3][6] This contrasts with Qi site inhibitors like antimycin A, which block the electron flow further downstream and can lead to an increase in superoxide production.[3]
Interestingly, under specific experimental conditions, such as when added to a fully oxidized bc1 complex in the absence of ubiquinol, this compound can induce the generation of oxygen radicals.[1][7] This occurs because this compound binding dramatically increases the midpoint potential of the Rieske iron-sulfur protein (ISP), turning it into a strong oxidant capable of abstracting electrons from nearby residues, which leads to radical formation.[1][7] This dual potential—inhibiting canonical ROS production while being able to induce it under specific acellular conditions—makes a nuanced understanding of its application essential.
These notes provide an overview of this compound's application in ROS studies, including its mechanism, quantitative effects, and detailed experimental protocols.
Data Presentation: Effects of this compound on ROS Production
The following table summarizes the observed effects of this compound on ROS production from various studies. Precise IC50 values for ROS inhibition are context-dependent (cell type, oxygen tension, substrate), thus general effects and mechanisms are highlighted.
| System Studied | Condition | This compound Effect on ROS | Mechanism of Action | Reference |
| Breast Cancer Cells | Hypoxia (1% O₂) | Inhibition | Blocks the Qo site of Complex III, preventing the formation of ubisemiquinone, a key source of hypoxic ROS.[3][6] | [3][6] |
| Isolated Mitochondria | Succinate-driven respiration (in the presence of Antimycin A) | Inhibition | Prevents the initial reduction of ubiquinone at the Qo site, thereby blocking the ROS production induced by the Qi site inhibitor Antimycin A. | [8] |
| Isolated Mitochondria | Succinate-driven respiration (in the presence of Rotenone) | No Effect | In this context, ROS production was attributed to Complex II, not the Qo site of Complex III, hence this compound was ineffective. | [8] |
| Purified Cytochrome bc1 Complex | Fully oxidized state (no ubiquinol) | Induction | Raises the midpoint potential of the Rieske iron-sulfur protein (ISP), causing it to oxidize other residues and generate organic/oxygen radicals.[1][7] | [1][7] |
Key Signaling Pathways and Workflows
This compound's Mechanism in Suppressing Hypoxic ROS
Caption: this compound inhibits the Qo site of Complex III, preventing ROS production.
Experimental Workflow for Cellular ROS Measurement
Caption: Workflow for quantifying cellular ROS levels after this compound treatment.
Experimental Protocols
Protocol 1: Measurement of Intracellular ROS using DCFH-DA
This protocol is adapted from methodologies used to assess hypoxia-induced ROS in cancer cell lines.[3][6]
Objective: To quantify changes in total intracellular ROS levels in response to this compound treatment under different oxygen conditions.
Materials:
-
Cell line of interest (e.g., MDA-MB468 breast cancer cells)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) probe (e.g., 10 mM stock in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
6-well or 96-well cell culture plates
-
Hypoxia chamber (1% O₂, 5% CO₂, 94% N₂)
-
Flow cytometer or fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells into the wells of a culture plate at a density that will result in 70-80% confluency at the time of the experiment. For a 6-well plate, 5-7 x 10⁵ cells/well is a typical starting point.
-
Incubation: Incubate the cells for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Treatment:
-
Prepare fresh dilutions of this compound in serum-free medium to the desired final concentrations (e.g., 0.1, 1, 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Aspirate the old medium from the cells and replace it with the treatment or control medium.
-
-
Normoxic/Hypoxic Exposure: Place the plates in either a standard normoxic incubator (21% O₂) or a hypoxia chamber (1% O₂) for the desired duration (e.g., 24-48 hours).
-
Probe Loading:
-
At the end of the incubation period, prepare a working solution of 10 µM DCFH-DA in warm PBS.
-
Harvest the cells using trypsin, neutralize, and wash once with PBS.
-
Resuspend the cell pellet (e.g., 10⁶ cells/mL) in the DCFH-DA working solution.
-
Incubate the cells in the dark for 30-45 minutes at 37°C.
-
-
Data Acquisition (Flow Cytometry):
-
Wash the cells once with PBS to remove any unloaded probe.
-
Resuspend the cells in 0.5 mL of cold PBS.
-
Analyze the samples immediately on a flow cytometer, using an excitation wavelength of 488 nm and detecting emission in the green channel (e.g., 525/50 nm bandpass filter).
-
Record the median fluorescence intensity (MFI) for at least 10,000 events per sample.
-
-
Data Analysis: Compare the MFI of this compound-treated samples to the vehicle control under both normoxic and hypoxic conditions. A decrease in MFI in this compound-treated hypoxic cells compared to vehicle-treated hypoxic cells indicates inhibition of ROS production.
Protocol 2: Assay for this compound's Effect on ROS Production in Isolated Mitochondria
Objective: To determine the specific effect of this compound on ROS production from Complex III in isolated mitochondria.
Materials:
-
Freshly isolated mitochondria (e.g., from rat liver or heart)
-
Mitochondrial respiration buffer (e.g., MAS buffer: 70 mM sucrose, 220 mM mannitol, 10 mM KH₂PO₄, 5 mM MgCl₂, 2 mM HEPES, 1 mM EGTA, pH 7.2)
-
Substrates: Succinate, Glutamate, Malate
-
Inhibitors: Rotenone, Antimycin A, this compound
-
ROS-sensitive probe: Amplex® Red or MitoSOX™ Red
-
Horseradish peroxidase (HRP) (for use with Amplex Red)
-
Superoxide dismutase (SOD) (as a control)
-
Spectrofluorometer with temperature control
Procedure:
-
Mitochondrial Preparation: Isolate mitochondria using standard differential centrifugation methods and determine protein concentration (e.g., via Bradford or BCA assay). Keep mitochondria on ice at all times.
-
Assay Setup:
-
In a fluorescence cuvette or a 96-well black plate, add respiration buffer to a final volume of 2 mL (cuvette) or 200 µL (plate).
-
Add isolated mitochondria to a final concentration of 0.1-0.25 mg/mL.
-
Add the fluorescent probe (e.g., 50 µM Amplex Red plus 1 U/mL HRP, or 5 µM MitoSOX Red).
-
Equilibrate the mixture at the desired temperature (e.g., 30°C or 37°C) for 5 minutes.
-
-
Measuring Basal and Induced ROS Production:
-
Establish a baseline fluorescence reading.
-
To induce ROS from Complex III, add a respiratory substrate like succinate (e.g., 5 mM). It is common to also add rotenone (e.g., 2 µM) to block Complex I and maximize electron flow to Complex III.
-
Record the rate of fluorescence increase, which corresponds to the rate of H₂O₂ or superoxide production.
-
Alternatively, to maximize ROS from the Qi site, add succinate and then add Antimycin A (e.g., 2.5 µM). This will cause a sharp increase in ROS production.
-
-
Testing this compound Inhibition:
-
In a separate run, after establishing the baseline, add this compound (e.g., 1-5 µM) before adding the substrate (succinate) or the inducer (Antimycin A).
-
Alternatively, add this compound after ROS production has been initiated to observe direct inhibition.
-
Record the change in the rate of fluorescence. A significant decrease in the rate of fluorescence increase demonstrates this compound's inhibitory effect.
-
-
Controls:
-
Run a parallel experiment where SOD is added to confirm that the signal is due to superoxide (especially when using MitoSOX Red).
-
Include a no-mitochondria control to check for background probe oxidation.
-
-
Data Analysis: Calculate the rate of ROS production (change in fluorescence units per minute per mg of mitochondrial protein). Compare the rates between control, substrate/inducer-treated, and this compound-treated conditions to quantify the percentage of inhibition.
References
- 1. This compound induces reduction of iron-sulfur protein in the oxidized cytochrome bc1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on the effect of this compound derivatives on cytochrome b and the Rieske iron-sulfur cluster of cytochrome c reductase from bovine heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting Mitochondrial ROS Production to Reverse the Epithelial-Mesenchymal Transition in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Chemistry of Reactive Oxygen Species (ROS) Revisited: Outlining Their Role in Biological Macromolecules (DNA, Lipids and Proteins) and Induced Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. This compound Induces Reduction of Iron-Sulfur Protein in the Oxidized Cytochrome bc1 Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Utilizing Stigmatellin to Arrest the Rieske Iron-Sulfur Protein
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stigmatellin, a natural product isolated from the myxobacterium Stigmatella aurantiaca, is a potent inhibitor of mitochondrial Complex III (cytochrome bc1 complex) and the homologous cytochrome b6f complex in photosynthetic organisms.[1] Its primary mechanism of action involves a direct interaction with the Rieske iron-sulfur protein (ISP), a critical component of Complex III responsible for electron transfer. By arresting the function of the Rieske ISP, this compound provides a powerful tool for studying mitochondrial respiration, electron transport chain dynamics, and the generation of reactive oxygen species (ROS).[2][3] These application notes provide detailed protocols for the use of this compound to specifically inhibit the Rieske ISP, enabling researchers to probe its role in cellular bioenergetics and related pathologies.
Mechanism of Action
This compound binds to the Qo (quinol oxidation) site of the cytochrome bc1 complex.[1] This binding event has several critical consequences for the Rieske ISP:
-
Hydrogen Bonding and Conformational Lock: this compound forms a hydrogen bond with a histidine residue (His-181 in bovine) that is a ligand to the [2Fe2S] cluster of the Rieske ISP.[1] This interaction effectively "locks" the mobile head domain of the Rieske ISP in a fixed position, preventing its necessary movement for electron transfer to cytochrome c1.[4]
-
Alteration of Redox Potential: The binding of this compound dramatically increases the midpoint potential of the Rieske ISP's iron-sulfur cluster from approximately 290 mV to 540 mV.[2][4] This significant shift in redox potential effectively makes the ISP a strong oxidant.
-
Induction of ISP Reduction: Paradoxically, the addition of this compound to an oxidized cytochrome bc1 complex can lead to the reduction of the Rieske ISP, even in the absence of an external electron donor.[2][5] It is proposed that the this compound-bound ISP becomes a strong enough oxidant to extract an electron from a nearby amino acid residue.[2][5]
This multifaceted interaction makes this compound a highly specific and potent tool for studying the function of the Rieske ISP.
Data Presentation
| Parameter | Value | Organism/System | Reference |
| Binding Site | Qo site of Cytochrome bc1 complex | Bovine, Avian, Yeast, Bacteria | [1] |
| Key Interaction | Hydrogen bond to His-181 of Rieske ISP | Bovine Mitochondria | [1] |
| Effect on Rieske ISP Midpoint Potential | Increase from 290 mV to 540 mV | Bovine Heart Mitochondria | [2][4] |
| Inhibitory Stoichiometry | 0.5 mol of this compound per mol of bc1 complex monomer | Rhodobacter sphaeroides | [4] |
| IC50 (Complex III activity) | Not explicitly stated, but potent in nanomolar range | Not specified | [6] |
| Concentration for maximal ISP reduction | 1:1 molar ratio with bc1 complex | Rhodobacter sphaeroides | [2] |
Experimental Protocols
Protocol 1: Inhibition of Mitochondrial Complex III Activity using Spectrophotometry
This protocol details the measurement of ubiquinol-cytochrome c reductase activity of mitochondrial Complex III and its inhibition by this compound.
Materials:
-
Isolated mitochondria
-
Assay Buffer: 25 mM potassium phosphate, pH 7.5, 5 mM MgCl2, 2 mM KCN, 2.5 mg/mL bovine serum albumin (BSA)
-
Cytochrome c (from bovine heart)
-
Decylubiquinol (DBH2)
-
This compound
-
DMSO (for dissolving this compound)
-
Spectrophotometer capable of measuring absorbance at 550 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a 1 mM stock solution of cytochrome c in Assay Buffer.
-
Prepare a 10 mM stock solution of DBH2 in ethanol.
-
Prepare a stock solution of this compound (e.g., 1 mM) in DMSO. Further dilutions should be made in the Assay Buffer.
-
-
Mitochondrial Preparation:
-
Thaw isolated mitochondria on ice.
-
Determine the protein concentration of the mitochondrial suspension using a standard method (e.g., Bradford assay).
-
Dilute the mitochondrial suspension to a working concentration (e.g., 0.5 mg/mL) in Assay Buffer.
-
-
Assay Protocol:
-
Set the spectrophotometer to measure absorbance at 550 nm at room temperature.
-
In a cuvette, add the following in order:
-
Assay Buffer to a final volume of 1 mL.
-
50 µM cytochrome c (from 1 mM stock).
-
Desired concentration of this compound or an equivalent volume of DMSO for the control. Incubate for 2-5 minutes.
-
Add 5-10 µg of mitochondrial protein.
-
-
Initiate the reaction by adding 50 µM DBH2 (from 10 mM stock).
-
Immediately start recording the increase in absorbance at 550 nm for 3-5 minutes. The rate of cytochrome c reduction is proportional to Complex III activity.
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔA550/min).
-
To determine the specific activity, use the extinction coefficient for reduced-minus-oxidized cytochrome c (21.1 mM⁻¹cm⁻¹).
-
Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.
-
Protocol 2: Analysis of Rieske ISP State using EPR Spectroscopy
This protocol describes the use of Electron Paramagnetic Resonance (EPR) spectroscopy to observe the effect of this compound on the Rieske ISP's [2Fe-2S] cluster.
Materials:
-
Isolated and purified cytochrome bc1 complex
-
EPR Buffer: 50 mM Tris-HCl, pH 8.0, 200 mM NaCl, 0.01% n-dodecyl β-D-maltoside (DM)
-
This compound in DMSO
-
Ascorbate (for reducing the sample)
-
EPR tubes
-
Liquid nitrogen
-
EPR spectrometer
Procedure:
-
Sample Preparation:
-
Dilute the purified cytochrome bc1 complex to a final concentration of 50-100 µM in EPR Buffer.
-
To prepare an oxidized sample, incubate the complex with a small molar excess of a chemical oxidant like potassium ferricyanide, followed by removal of the oxidant.
-
For the this compound-treated sample, add this compound to the oxidized bc1 complex to the desired final concentration (e.g., a 1:1 molar ratio to the complex). Incubate on ice for 15-30 minutes.
-
For a reduced control sample, add a reducing agent like ascorbate (e.g., 5 mM) to the bc1 complex and incubate on ice for 30 minutes.
-
-
EPR Spectroscopy:
-
Transfer the prepared samples into EPR tubes and flash-freeze in liquid nitrogen.
-
Record the EPR spectra at cryogenic temperatures (e.g., 10-20 K for the Rieske signal).
-
Typical instrument settings for detecting the Rieske ISP signal are:
-
Microwave frequency: ~9.4 GHz (X-band)
-
Microwave power: Non-saturating levels (e.g., 1-5 mW)
-
Modulation frequency: 100 kHz
-
Modulation amplitude: ~10 G
-
-
-
Data Analysis:
-
The reduced Rieske ISP exhibits a characteristic rhombic EPR signal with g-values around gz = 2.03, gy = 1.90, and gx = 1.80.[4]
-
Compare the EPR spectra of the oxidized, reduced, and this compound-treated samples. The appearance of the characteristic Rieske signal in the oxidized sample upon addition of this compound demonstrates the inhibitor-induced reduction of the ISP.[4]
-
Visualizations
Caption: this compound inhibits Complex III by binding to the Rieske ISP.
Caption: Experimental workflow for using this compound to inhibit Rieske ISP.
Caption: Logical flow of this compound's inhibitory action on Rieske ISP.
References
- 1. Development and evaluation of a spectrophotometric assay for complex III in isolated mitochondria, tissues and fibroblasts from rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An improved spectrophotometric method for a more specific and accurate assay of mitochondrial complex III activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Induces Reduction of Iron-Sulfur Protein in the Oxidized Cytochrome bc1 Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal structure of the yeast cytochrome bc1 complex with its bound substrate cytochrome c - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Complex I and complex III of mitochondria have common inhibitors acting as ubiquinone antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring Stigmatellin's Effect on Mitochondrial Membrane Potential: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stigmatellin is a potent myxobacterial metabolite that acts as a respiratory chain inhibitor.[1][2] It specifically targets the quinol oxidation (Qo) site of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain.[1] By binding to cytochrome b and the Rieske iron-sulfur protein, this compound effectively blocks the transfer of electrons, which is a critical step in oxidative phosphorylation.[3][4][5] This inhibition disrupts the proton gradient across the inner mitochondrial membrane, leading to a decrease in the mitochondrial membrane potential (ΔΨm). The ΔΨm is a key indicator of mitochondrial health and function, and its dissipation is an early event in apoptosis. Therefore, accurately measuring the effect of this compound on ΔΨm is crucial for understanding its cytotoxic mechanisms and for its potential development as a therapeutic agent.
These application notes provide detailed protocols for measuring the effect of this compound on mitochondrial membrane potential in live cells using common fluorescent probes.
Principle of Measurement
The mitochondrial membrane potential is typically measured using cationic, lipophilic fluorescent dyes that accumulate in the negatively charged mitochondrial matrix. The degree of accumulation is directly proportional to the magnitude of the ΔΨm. A decrease in ΔΨm results in a reduced accumulation of these dyes, which can be quantified by measuring the change in fluorescence intensity.
Commonly used fluorescent probes for this purpose include:
-
JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide): This ratiometric dye exists as green fluorescent monomers at low concentrations (and in depolarized mitochondria) and forms red fluorescent "J-aggregates" at higher concentrations (in healthy, polarized mitochondria). The ratio of red to green fluorescence provides a semi-quantitative measure of mitochondrial polarization, minimizing the influence of factors like mitochondrial mass.
-
TMRM (Tetramethylrhodamine, Methyl Ester) and TMRE (Tetramethylrhodamine, Ethyl Ester): These are monocationic, red-orange fluorescent dyes that accumulate in mitochondria in a potential-dependent manner. A decrease in ΔΨm leads to a decrease in the fluorescence intensity of TMRM or TMRE within the mitochondria.
Data Presentation
The following tables present representative data illustrating the dose-dependent and time-dependent effects of this compound on mitochondrial membrane potential.
Note: The following data are illustrative and intended to represent typical experimental outcomes. Actual results may vary depending on the cell type, experimental conditions, and instrumentation.
Table 1: Dose-Dependent Effect of this compound on Mitochondrial Membrane Potential.
| This compound Concentration (nM) | JC-1 Red/Green Fluorescence Ratio (Normalized to Control) | TMRM Fluorescence Intensity (Arbitrary Units, Normalized to Control) |
| 0 (Control) | 1.00 | 1.00 |
| 1 | 0.85 | 0.90 |
| 10 | 0.62 | 0.75 |
| 50 | 0.35 | 0.48 |
| 100 | 0.18 | 0.25 |
| 500 | 0.05 | 0.10 |
| FCCP (Positive Control) | 0.02 | 0.05 |
Table 2: Time-Course of this compound-Induced Mitochondrial Depolarization.
| Time after this compound (100 nM) Addition (minutes) | JC-1 Red/Green Fluorescence Ratio (Normalized to t=0) | TMRM Fluorescence Intensity (Arbitrary Units, Normalized to t=0) |
| 0 | 1.00 | 1.00 |
| 5 | 0.88 | 0.92 |
| 15 | 0.65 | 0.78 |
| 30 | 0.42 | 0.55 |
| 60 | 0.25 | 0.35 |
| 120 | 0.19 | 0.28 |
Experimental Protocols
Protocol 1: Measurement of Mitochondrial Membrane Potential using JC-1 Dye
A. Materials:
-
JC-1 Dye
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
This compound stock solution (in DMSO)
-
FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) or CCCP (carbonyl cyanide m-chlorophenyl hydrazone) as a positive control for depolarization
-
Black, clear-bottom 96-well plates suitable for fluorescence microscopy or plate reader
-
Fluorescence microscope, flow cytometer, or fluorescence plate reader with appropriate filters for green (Ex/Em ~485/535 nm) and red (Ex/Em ~540/590 nm) fluorescence.
B. Experimental Workflow:
Caption: Workflow for measuring ΔΨm with JC-1.
C. Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at an appropriate density to achieve 70-80% confluency on the day of the experiment.
-
Cell Treatment:
-
Prepare a serial dilution of this compound in a cell culture medium from a stock solution.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a positive control for depolarization (e.g., 10 µM FCCP for 15-30 minutes before the end of the this compound incubation).
-
Incubate the cells for the desired time period (e.g., for time-course experiments or a fixed time for dose-response).
-
-
JC-1 Staining:
-
Prepare a JC-1 staining solution at a final concentration of 1-5 µg/mL in cell culture medium.
-
Remove the treatment medium and add the JC-1 staining solution to each well.
-
Incubate the plate at 37°C in a CO2 incubator for 15-30 minutes.
-
-
Washing:
-
Carefully remove the JC-1 staining solution.
-
Wash the cells twice with pre-warmed PBS or assay buffer.
-
-
Fluorescence Measurement:
-
Immediately measure the fluorescence using a fluorescence microscope, flow cytometer, or plate reader.
-
For red fluorescence (J-aggregates), use an excitation wavelength of ~540 nm and an emission wavelength of ~590 nm.
-
For green fluorescence (JC-1 monomers), use an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
-
-
Data Analysis:
-
Calculate the ratio of red to green fluorescence intensity for each well.
-
Normalize the ratios of the treated cells to the vehicle control.
-
Protocol 2: Measurement of Mitochondrial Membrane Potential using TMRM/TMRE Dye
A. Materials:
-
TMRM or TMRE dye
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
This compound stock solution (in DMSO)
-
FCCP or CCCP as a positive control
-
Black, clear-bottom 96-well plates
-
Fluorescence microscope, flow cytometer, or fluorescence plate reader with appropriate filters for red fluorescence (Ex/Em ~549/575 nm).
B. Experimental Workflow:
Caption: Workflow for measuring ΔΨm with TMRM/TMRE.
C. Procedure:
-
Cell Seeding: Seed cells as described in Protocol 1.
-
TMRM/TMRE Loading:
-
Prepare a TMRM or TMRE staining solution at a final concentration of 20-100 nM in cell culture medium. The optimal concentration should be determined empirically for each cell type.
-
Remove the culture medium and add the TMRM/TMRE staining solution.
-
Incubate at 37°C for 20-30 minutes.
-
-
Washing:
-
Gently wash the cells twice with pre-warmed PBS or culture medium without phenol red.
-
-
Fluorescence Measurement:
-
For kinetic measurements, place the plate in a pre-warmed (37°C) fluorescence plate reader.
-
Acquire a baseline fluorescence reading (Ex/Em ~549/575 nm).
-
Add the this compound dilutions and controls directly to the wells.
-
Immediately begin kinetic measurements, acquiring data every 1-5 minutes for the desired duration.
-
For endpoint assays, after the desired incubation time with this compound, measure the fluorescence intensity.
-
-
Data Analysis:
-
For kinetic data, normalize the fluorescence intensity at each time point to the baseline reading.
-
For endpoint data, normalize the fluorescence of treated wells to the vehicle control.
-
Signaling Pathway and Mechanism of Action
This compound's effect on mitochondrial membrane potential is a direct consequence of its inhibition of Complex III of the electron transport chain.
Caption: this compound inhibits Complex III, disrupting the electron transport chain and proton gradient.
By inhibiting Complex III, this compound halts the flow of electrons to Cytochrome c.[3] This blockage prevents Complexes I and III from pumping protons across the inner mitochondrial membrane, leading to the dissipation of the proton motive force and, consequently, a decrease in the mitochondrial membrane potential. This disruption in the proton gradient also impairs ATP synthesis by ATP synthase (Complex V).
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Three New this compound Derivatives Reveal Biosynthetic Insights of Its Side Chain Decoration [mdpi.com]
- 3. This compound induces reduction of iron-sulfur protein in the oxidized cytochrome bc1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Induces Reduction of Iron-Sulfur Protein in the Oxidized Cytochrome bc1 Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The chromone inhibitor this compound--binding to the ubiquinol oxidation center at the C-side of the mitochondrial membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
Stigmatellin as a Tool for Studying the Q-Cycle Mechanism: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stigmatellin, a myxobacterial metabolite, is a potent and specific inhibitor of the cytochrome bc1 complex (also known as complex III or ubiquinol-cytochrome c reductase).[1][2] This complex plays a crucial role in cellular respiration and photosynthesis by catalyzing the transfer of electrons from ubiquinol to cytochrome c, a process coupled to the translocation of protons across the mitochondrial or bacterial membrane.[3][4] The mechanism by which the cytochrome bc1 complex achieves this energy conversion is described by the Q-cycle model. This compound's unique inhibitory properties make it an invaluable tool for elucidating the intricate details of the Q-cycle mechanism.[5][6]
These application notes provide a comprehensive overview of the use of this compound in studying the Q-cycle. They include detailed experimental protocols, quantitative data on its inhibitory effects, and visual representations of its mechanism of action and experimental workflows.
Mechanism of Action
This compound acts as a powerful inhibitor by binding to the ubiquinol oxidation (Qo or QP) site of the cytochrome bc1 complex.[1][5] Its binding pocket is located on the cytochrome b subunit, in close proximity to the Rieske iron-sulfur protein (ISP).[5][7] The binding of this compound has several key consequences that are instrumental for studying the Q-cycle:
-
Inhibition of Electron Transfer: this compound blocks the transfer of electrons from ubiquinol to the Rieske ISP, a critical initial step in the Q-cycle.[5][8]
-
Stabilization of the Rieske ISP: It locks the soluble domain of the ISP in a fixed position, preventing its movement, which is essential for electron transfer to cytochrome c1.[5][7]
-
Induction of a Midpoint Potential Shift: The binding of this compound dramatically increases the midpoint potential of the Rieske ISP.[5][8][9]
-
Spectral Shifts: this compound induces a red shift in the alpha-band of the bL heme (cytochrome b566).[9][10]
Data Presentation
The following table summarizes key quantitative data related to the inhibitory effects of this compound on the cytochrome bc1 complex.
| Parameter | Organism/System | Value | Reference |
| IC50 | Saccharomyces cerevisiae (yeast) | 2.4 nM | [11] |
| Bovine heart mitochondria | ~3-5 nM | [12] | |
| Rieske ISP Midpoint Potential Shift | Bovine heart mitochondria | From +290 mV to +540 mV | [8][9] |
| Rhodobacter sphaeroides | From +290 mV to +540 mV | [5] | |
| Binding Stoichiometry | Rhodobacter sphaeroides | 0.5 mol inhibitor / mol bc1 monomer | [5] |
Experimental Protocols
Cytochrome bc1 Complex Activity Assay (Spectrophotometric)
This protocol measures the ubiquinol-cytochrome c reductase activity of the cytochrome bc1 complex and its inhibition by this compound.
Materials:
-
Purified or isolated cytochrome bc1 complex
-
Horse heart cytochrome c
-
Decylubiquinol (DBH2) or other ubiquinol analog
-
Potassium phosphate buffer (50 mM, pH 7.4) containing 1 mM EDTA
-
This compound stock solution (in DMSO or ethanol)
-
Spectrophotometer capable of measuring absorbance at 550 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing potassium phosphate buffer, cytochrome c (final concentration 10-50 µM), and the cytochrome bc1 complex (final concentration 1-10 nM).
-
Equilibrate the mixture at the desired temperature (e.g., 25°C).
-
To measure the uninhibited reaction rate, initiate the reaction by adding a small volume of DBH2 stock solution (final concentration 5-20 µM).
-
Monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time. The initial linear rate of absorbance change is proportional to the enzyme activity.
-
To determine the inhibitory effect of this compound, pre-incubate the reaction mixture (without DBH2) with varying concentrations of this compound for 2-5 minutes.
-
Initiate the reaction by adding DBH2 and measure the inhibited reaction rates.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value by plotting percent inhibition versus inhibitor concentration.
Spectrophotometric Analysis of Cytochrome Redox States
This protocol allows for the observation of this compound-induced spectral shifts in the cytochromes of the bc1 complex.
Materials:
-
Concentrated, purified cytochrome bc1 complex
-
Sodium dithionite (a strong reducing agent)
-
Potassium ferricyanide (a strong oxidizing agent)
-
This compound stock solution
-
Spectrophotometer with a scanning wavelength range of 400-600 nm
Procedure:
-
Dilute the cytochrome bc1 complex in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0, with 0.01% dodecyl maltoside).
-
Record the baseline absorbance spectrum of the oxidized enzyme.
-
To obtain the reduced spectrum, add a few grains of sodium dithionite to the cuvette and record the spectrum.
-
To observe the effect of this compound, add a stoichiometric amount of this compound to a fresh sample of the oxidized enzyme and record the spectrum.
-
Compare the spectra to identify any shifts in the absorbance peaks of the cytochromes, particularly the red shift of the bL heme (around 566 nm).[9]
Measurement of Proton Translocation
This protocol outlines a method to assess the effect of this compound on the proton-pumping activity of the cytochrome bc1 complex reconstituted into liposomes.
Materials:
-
Cytochrome bc1 complex reconstituted into phospholipid vesicles (proteoliposomes).[13]
-
Potassium phosphate buffer (low buffering capacity, e.g., 5 mM, pH 7.4)
-
Valinomycin (a potassium ionophore)
-
Decylubiquinol (DBH2)
-
pH-sensitive fluorescent probe (e.g., pyranine) or a pH electrode
-
This compound stock solution
Procedure:
-
Suspend the proteoliposomes in the low-capacity potassium phosphate buffer containing valinomycin.
-
Incorporate the pH-sensitive probe into the proteoliposomes during their preparation or add it externally if it can cross the membrane.
-
Place the suspension in a fluorometer or a stirred vessel with a pH electrode.
-
Initiate electron transfer and proton pumping by adding a pulse of DBH2.
-
Monitor the change in fluorescence or pH as an indicator of proton translocation into the vesicles (acidification of the interior).
-
To test the effect of this compound, pre-incubate the proteoliposomes with the inhibitor before the addition of DBH2.
-
Observe the inhibition of the DBH2-induced pH change in the presence of this compound, demonstrating the blockage of proton pumping.
Visualizations
The Q-Cycle Mechanism
Caption: A simplified diagram of the Q-cycle mechanism in the cytochrome bc1 complex.
Inhibitory Action of this compound
Caption: this compound binds to the Qo site, blocking electron transfer.
Experimental Workflow for this compound Inhibition Studies
Caption: A typical workflow for studying the inhibitory effects of this compound.
Conclusion
This compound is an indispensable molecular probe for dissecting the Q-cycle mechanism. Its well-characterized binding site and potent inhibitory effects allow researchers to trap and study specific intermediates and conformational states of the cytochrome bc1 complex. The protocols and data provided herein serve as a valuable resource for scientists and researchers utilizing this compound to further our understanding of mitochondrial and photosynthetic electron transport chains, and for those involved in the development of novel antimicrobial and antiparasitic agents targeting this essential enzyme complex.[12][14]
References
- 1. Mitochondrial Cytochrome bc1 Complex as Validated Drug Target: A Structural Perspective | MDPI [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Structural Analysis of Cytochrome bc1 Complexes: Implications to the Mechanism of Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytochrome bc1 complexes of microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Induces Reduction of Iron-Sulfur Protein in the Oxidized Cytochrome bc1 Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Q Cycle of Cytochrome bc Complexes: a Structure Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound induces reduction of iron-sulfur protein in the oxidized cytochrome bc1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The chromone inhibitor this compound--binding to the ubiquinol oxidation center at the C-side of the mitochondrial membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Studies on the effect of this compound derivatives on cytochrome b and the Rieske iron-sulfur cluster of cytochrome c reductase from bovine heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Search for Novel Lead Inhibitors of Yeast Cytochrome bc1, from Drugbank and COCONUT [mdpi.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Reconstitution of cytochrome bc1 complex into lipid vesicles and the restoration of uncoupler sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mitochondrial Cytochrome bc1 Complex as Validated Drug Target: A Structural Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Stigmatellin Solubility in Aqueous Buffers: A Technical Support Guide
Welcome to the technical support center for the use of stigmatellin in experimental settings. This guide provides detailed information, troubleshooting advice, and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively utilizing this compound, a potent inhibitor of the mitochondrial cytochrome bc1 complex (complex III).
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is a hydrophobic molecule with low solubility in aqueous buffers. It is typically dissolved in an organic solvent, such as dimethyl sulfoxide (DMSO), to prepare a concentrated stock solution before further dilution into aqueous experimental buffers.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Anhydrous, high-purity dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing this compound stock solutions. Ethanol may also be used, but DMSO is generally preferred for its strong solubilizing capacity for hydrophobic compounds.
Q3: My this compound precipitates when I dilute the DMSO stock into my aqueous buffer. What should I do?
A3: This phenomenon, known as "crashing out," is a common issue with hydrophobic compounds. It occurs when the final concentration of the organic solvent in the aqueous buffer is too low to maintain the solubility of the compound. Please refer to the Troubleshooting Guide below for detailed solutions.
Q4: What is the maximum concentration of DMSO that is safe for my cell-based or mitochondrial assays?
A4: Most cell lines and isolated mitochondria can tolerate DMSO concentrations up to 0.5% (v/v) without significant toxicity. However, it is crucial to determine the specific tolerance of your experimental system. Always include a vehicle control (buffer with the same final DMSO concentration but without this compound) in your experiments to account for any solvent effects.
Q5: How does pH affect the solubility and stability of this compound?
A5: this compound A is reported to be stable in aqueous solutions at neutral pH but may decompose at a pH below 5.[1] The predicted pKa of this compound is approximately 8.67, suggesting that its solubility may increase in slightly alkaline conditions due to deprotonation. However, the stability at higher pH values should be empirically determined for your specific experimental conditions.
This compound Solubility and Preparation Parameters
The following table summarizes key parameters related to the solubility and preparation of this compound solutions for experimental use. As specific quantitative solubility data in various buffers is not extensively published, this table provides expected behavior and recommended starting points based on its chemical properties.
| Parameter | Recommended Solvent | Expected Aqueous Solubility | Recommended Stock Concentration | Maximum Final DMSO Concentration in Assay | pH Considerations | Storage of Stock Solution |
| Value | DMSO (anhydrous) | Low | 1-10 mM | ≤ 0.5% (v/v) | Stable at neutral pH; may decompose at pH < 5.[1] Solubility may increase at pH > 8.5. | -20°C or -80°C in small aliquots to avoid freeze-thaw cycles. |
Experimental Protocol: Preparation of this compound Working Solution
This protocol provides a step-by-step method for preparing a working solution of this compound for use in mitochondrial respiration assays or other cellular experiments.
Materials:
-
This compound (solid powder)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Aqueous experimental buffer (e.g., Phosphate Buffered Saline (PBS), Tris-HCl, HEPES)
-
Vortex mixer
-
Sonicator (optional)
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare this compound Stock Solution (e.g., 10 mM in DMSO): a. Allow the solid this compound vial to equilibrate to room temperature before opening to prevent moisture condensation. b. Weigh the required amount of this compound powder in a sterile microcentrifuge tube. c. Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock of this compound with a molecular weight of 514.65 g/mol , dissolve 5.15 mg in 1 mL of DMSO). d. Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (37°C) or brief sonication can aid dissolution. The resulting solution should be clear. e. Store the stock solution in small aliquots at -20°C or -80°C.
-
Prepare Intermediate Dilutions (if necessary): a. Depending on the required final concentration in your assay, it may be beneficial to prepare an intermediate dilution of the stock solution in 100% DMSO. This can help in achieving a more accurate final dilution and minimizing pipetting errors.
-
Prepare the Final Working Solution in Aqueous Buffer: a. Warm the this compound stock (or intermediate) solution and the aqueous experimental buffer to the temperature of your experiment (e.g., 37°C). b. While gently vortexing the aqueous buffer, add the required volume of the this compound stock solution drop-wise. This rapid mixing helps to prevent localized high concentrations of this compound that can lead to precipitation. c. Visually inspect the final working solution for any signs of precipitation. A clear solution indicates successful solubilization.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer | The final concentration of DMSO is too low to maintain this compound solubility. | - Increase the final DMSO concentration slightly (while staying within the tolerance limits of your assay, typically ≤ 0.5%).- Prepare a more dilute stock solution and add a larger volume to the buffer to achieve the final concentration.- Add the this compound stock solution to the buffer while vortexing to ensure rapid dispersion. |
| The aqueous buffer composition is not optimal for this compound solubility. | - If your experimental design allows, try adjusting the pH of the buffer. Since this compound has a predicted pKa of ~8.67, a slightly basic pH may improve solubility.- Consider using a different buffer system (e.g., Tris instead of phosphate), as buffer components can sometimes influence compound solubility. | |
| The temperature of the solutions affects solubility. | - Ensure both the this compound stock solution and the aqueous buffer are at the same temperature before mixing. Pre-warming the buffer can sometimes improve solubility. | |
| Inconsistent experimental results | Degradation of this compound in the working solution. | - this compound is reported to be unstable at acidic pH (<5).[1] Ensure your buffer pH is neutral or slightly alkaline.- Prepare fresh working solutions for each experiment and avoid storing diluted aqueous solutions for extended periods. |
| Inaccurate concentration of the working solution due to precipitation. | - After preparing the working solution, centrifuge it at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any undissolved precipitate. Use the supernatant for your experiment to ensure you are working with a truly solubilized compound. |
Visualizing Key Processes
To further aid in understanding the experimental context of this compound, the following diagrams illustrate its mechanism of action and the workflow for its preparation.
Caption: this compound's inhibitory action on the mitochondrial respiratory chain.
References
stability of stigmatellin under different experimental conditions
This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of stigmatellin under various experimental conditions. Please consult these FAQs and troubleshooting guides to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder and stock solutions?
A: Proper storage is crucial for maintaining the stability and activity of this compound. Both the solid compound and its solutions should be handled according to the following guidelines.
Q2: What is the optimal pH range for working with this compound?
A: this compound's stability is highly dependent on pH. This compound A is stable in aqueous solutions at a neutral pH but undergoes decomposition at a pH below 5.[1][2] The predicted pKa of this compound is approximately 8.67, though its pK value can shift dramatically depending on its microenvironment, such as when bound to a protein.[1][2][3]
Q3: In which solvents can I dissolve this compound?
A: this compound is a hydrophobic molecule. For biological assays, it is recommended to prepare a concentrated stock solution in an appropriate organic solvent before diluting it into your aqueous experimental medium. Based on purification protocols and general practices for similar compounds, the following solvents are suggested.[1][2][4]
Q4: Is this compound sensitive to light?
A: While there are no specific photostability studies published for this compound, its core chemical structure is a chromone. Chromones are known to be photosensitive and can undergo various photochemical reactions upon exposure to light.[1][2][5] Therefore, it is a critical best practice to protect this compound powder and solutions from light at all times.
Q5: At what temperature does this compound degrade?
Data Summary Tables
Table 1: Recommended Storage and Handling Conditions
| Condition | Recommendation | Rationale & Citation |
| Storage Temperature | -20°C | To ensure long-term stability and prevent degradation.[1][2] |
| Container | Tightly sealed glass or lined metal vial. | To prevent exposure to air and moisture.[5] |
| Atmosphere | Store in a dry, well-ventilated area. | To minimize moisture and potential contaminants.[5] |
| Light Exposure | Protect from light (use amber vials, wrap in foil). | The chromone structure can be light-sensitive.[1][5] |
| Handling | Avoid personal contact; use in a well-ventilated area. | Standard precaution for handling potent inhibitors.[5] |
Table 2: pH Stability of this compound A
| pH Range | Stability | Recommendation & Citation |
| < 5.0 | Unstable | Decomposes. Avoid acidic aqueous environments.[1][2] |
| 5.0 - 8.0 | Stable | Optimal range for experiments in aqueous buffers.[1][2] |
| > 8.0 | Use with caution | The phenolic group (predicted pKa ~8.67) will be deprotonated, potentially affecting solubility and interactions.[1][2] |
Table 3: Recommended Solvents for this compound Stock Solutions
| Solvent | Suitability | Notes & Citation |
| Dimethyl Sulfoxide (DMSO) | Excellent | Standard solvent for preparing high-concentration stocks of hydrophobic compounds for biological assays. |
| Ethanol | Good | A suitable alternative to DMSO. |
| Methanol / Ethyl Acetate | Good | Used in extraction and purification, indicating good solubility.[4] |
| Toluene / Hexane | Limited Use | Primarily used for recrystallization; generally not suitable for biological experiments due to toxicity.[1][2] |
Experimental Protocols
Protocol: Preparation of this compound Stock Solution
This protocol describes the recommended procedure for preparing a concentrated stock solution of this compound for use in biological assays.
-
Pre-Experiment Preparation:
-
Reconstitution:
-
Calculate the volume of solvent (e.g., DMSO) required to achieve the desired stock concentration (e.g., 10 mM).
-
Aseptically add the solvent to the vial of this compound powder.
-
Vortex gently or sonicate briefly in a water bath until the this compound is completely dissolved. Visually inspect the solution to ensure no solid particles remain.
-
-
Aliquoting and Storage:
-
Use in Experiments:
-
When ready to use, thaw a single aliquot at room temperature.
-
Dilute the stock solution into your aqueous assay buffer immediately before use. Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay is low (typically <0.5%) to avoid affecting the biological system.
-
Troubleshooting Guide & Visualizations
If you encounter unexpected or inconsistent results in your experiments, use the following guide and diagrams to troubleshoot potential issues related to this compound stability.
References
- 1. researchgate.net [researchgate.net]
- 2. Photodimerization of chromone - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. This compound probes the electrostatic potential in the QB site of the photosynthetic reaction center - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Three New this compound Derivatives Reveal Biosynthetic Insights of Its Side Chain Decoration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Stigmatellin Concentration for Cellular Assays
Welcome to the technical support center for the use of stigmatellin in cellular assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on optimizing experimental conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent inhibitor of the mitochondrial respiratory chain. Specifically, it targets the Qo site of cytochrome b in the cytochrome bc1 complex (Complex III). This binding blocks the transfer of electrons from ubiquinol to cytochrome c1, thereby inhibiting mitochondrial respiration and ATP production.[1][2][3]
Q2: How should I prepare and store a stock solution of this compound?
This compound is poorly soluble in aqueous solutions. It is recommended to prepare a high-concentration stock solution in dimethyl sulfoxide (DMSO). For example, to create a 10 mM stock, dissolve the appropriate amount of this compound in pure, cell-culture-grade DMSO. It is advisable to prepare single-use aliquots of the stock solution and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles. For experiments, the DMSO stock should be diluted in pre-warmed culture medium to the final desired working concentration.
Q3: What is a typical working concentration range for this compound in cellular assays?
The optimal concentration of this compound is highly dependent on the cell type and the specific assay being performed. For cytotoxicity assays, a broader range should be tested to determine the IC50 value for your specific cell line. For mitochondrial function assays, such as the Seahorse Mito Stress Test, a concentration that provides maximal inhibition of mitochondrial respiration without causing immediate cell death is typically used. A starting point for optimization could be a dose-response experiment ranging from nanomolar to low micromolar concentrations.
Q4: Are there known off-target effects of this compound?
While this compound is a highly specific inhibitor of Complex III, as with any chemical inhibitor, the potential for off-target effects should be considered, especially at higher concentrations. It is crucial to perform dose-response experiments to identify the lowest effective concentration for the desired biological effect, which minimizes the risk of off-target activities. Comparing the observed phenotype with other known Complex III inhibitors can also help to confirm the specificity of the effect.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| No observable effect on cellular respiration or viability | Incorrect this compound Concentration: The concentration used may be too low for the specific cell line. | Perform a dose-response experiment to determine the optimal concentration. Start with a wide range and narrow it down based on the results. |
| Compound Instability: this compound may have degraded due to improper storage or handling. | Prepare fresh working solutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. | |
| Low Expression of Target: The cell line may have low levels of Complex III, making it less sensitive to inhibition. | Verify the expression level of Complex III subunits in your cell line using methods like Western blotting or qPCR. | |
| Inconsistent results between experiments | Variability in Cell Culture Conditions: Differences in cell density, passage number, or media composition can alter cellular responses. | Maintain consistent cell culture practices. Ensure cells are seeded at a uniform density and are in the logarithmic growth phase during the experiment. |
| Inconsistent Compound Preparation: Errors in diluting the stock solution can lead to variability. | Standardize the protocol for preparing working solutions. Always ensure the stock solution is fully thawed and mixed before dilution. | |
| High level of cell death unrelated to mitochondrial inhibition | Solvent Toxicity: The final concentration of DMSO in the culture medium may be too high. | Ensure the final DMSO concentration is non-toxic to your cells, typically below 0.5%. Run a vehicle control (media with the same concentration of DMSO) in all experiments. |
| Contamination: Bacterial, fungal, or mycoplasma contamination can cause widespread cell death. | Regularly inspect cell cultures for any signs of contamination. Perform mycoplasma testing on cell stocks. |
Data Presentation
Table 1: IC50 Values of this compound A and its Derivatives in Human Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound A and its derivatives in various human cancer cell lines. This compound A generally exhibits the highest bioactivity among the tested compounds.[1]
| Compound | HCT-116 (Colon Carcinoma) IC50 (µg/mL) | KB-3-1 (Cervix Carcinoma) IC50 (µg/mL) | U2OS (Osteosarcoma) IC50 (µg/mL) |
| Stigmatellic Acid (1) | >10 | >10 | >10 |
| iso-Methoxy this compound (2) | >10 | >10 | >10 |
| This compound C (3) | >10 | >10 | >10 |
| This compound A (4) | 2.3 | 2.1 | 1.8 |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cytotoxicity Assay (e.g., MTT Assay)
This protocol outlines the steps to determine the concentration of this compound that inhibits cell viability by 50%.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in culture medium. It is recommended to test a wide range of concentrations initially (e.g., 0.01 µM to 100 µM).
-
Remove the old medium from the wells and add the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis to determine the IC50 value.
-
Protocol 2: Measuring Mitochondrial Respiration using a Seahorse XF Analyzer
This protocol describes how to use this compound as a positive control for Complex III inhibition in a Seahorse XF Cell Mito Stress Test.
-
Cell Seeding and Sensor Cartridge Hydration:
-
Seed cells in a Seahorse XF cell culture microplate at an optimized density.
-
Hydrate a Seahorse XF sensor cartridge overnight in a non-CO2 incubator at 37°C.
-
-
Assay Preparation:
-
Prepare fresh assay medium and warm it to 37°C.
-
Wash the cells with the assay medium and add the final volume of assay medium to each well.
-
Incubate the plate in a non-CO2 incubator at 37°C for one hour before the assay.
-
-
Compound Loading:
-
Load the injector ports of the hydrated sensor cartridge with the mitochondrial inhibitors. For a standard Mito Stress Test, this includes oligomycin, FCCP, and a mixture of rotenone and antimycin A.
-
To use this compound as a positive control for Complex III inhibition, it can be injected after the basal respiration measurement, typically in place of or before the rotenone/antimycin A mixture. A starting concentration in the low micromolar range is recommended for complete inhibition.
-
-
Seahorse XF Assay:
-
Calibrate the Seahorse XF Analyzer.
-
Run the Mito Stress Test protocol. The instrument will measure the oxygen consumption rate (OCR) before and after the injection of each compound.
-
-
Data Analysis:
-
Analyze the OCR data to determine key parameters of mitochondrial function, such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
-
The injection of this compound should result in a significant drop in OCR, similar to the effect of rotenone/antimycin A, confirming the inhibition of the electron transport chain.
-
Visualizations
Caption: Mechanism of this compound Action
Caption: Troubleshooting Workflow for this compound Assays
References
- 1. Three New this compound Derivatives Reveal Biosynthetic Insights of Its Side Chain Decoration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a new antibiotic from Stigmatella aurantiaca (Myxobacterales). I. Production, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
potential off-target effects of stigmatellin in cell culture
Welcome to the technical support center for Stigmatellin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding the potential off-target effects of this compound in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent inhibitor of the mitochondrial electron transport chain. Its primary target is the cytochrome bc1 complex, also known as Complex III.[1][2][3] Specifically, this compound binds to the quinol oxidation (Qo) site of Complex III.[4] This binding action blocks the transfer of electrons from the iron-sulfur protein (ISP) to cytochrome c1, a critical step in cellular respiration.[1][5] A key molecular consequence of this binding is a significant increase in the midpoint potential of the ISP, from approximately 290 mV to 540 mV.[1][5][6]
Q2: Can this compound induce the production of reactive oxygen species (ROS)?
Yes, the use of this compound can lead to the generation of oxygen radicals and organic free radicals.[1][5] This off-target effect is particularly notable when this compound is added to the oxidized form of the bc1 complex, even in the absence of the natural substrate, ubiquinol.[1][5] The production of these reactive species is proportional to the concentration of this compound added.[1][5] This phenomenon is thought to occur because the binding of this compound turns the iron-sulfur protein into a strong oxidant, which can then extract electrons from other nearby molecules, leading to the formation of radicals.[1][5]
Q3: Are there any known off-target effects of this compound on other mitochondrial complexes?
While this compound is highly specific for the Qo site of Complex III, it has been shown to inhibit Complex I of the mitochondrial respiratory chain at higher concentrations.[4][7] A tridecyl analog of this compound has been demonstrated to inhibit the NADH:ubiquinone reductase activity of Complex I in the micromolar range, a concentration significantly higher than the nanomolar concentrations at which it inhibits Complex III.[7]
Q4: How does the effect of this compound on ROS production compare to other Complex III inhibitors like antimycin A?
This compound and antimycin A, another Complex III inhibitor that binds to the Qi site, have contrasting effects on ROS production. This compound, as a Qo site inhibitor, can counteract the production of ROS under hypoxic conditions and reduce the stabilization of hypoxia-inducible factor-1α (HIF-1α).[8] In contrast, antimycin A tends to increase the production of superoxide by Complex III.[8] This distinction is crucial for interpreting experimental results related to mitochondrial ROS.
Q5: Does the pH of the cell culture medium affect the activity of this compound?
Yes, the inhibitory efficacy of this compound is pH-dependent. It becomes less effective at a higher (more alkaline) pH.[9] This is an important experimental parameter to control when working with this compound in cell culture.
Q6: What is the cytotoxic potential of this compound and its derivatives?
This compound and its various derivatives have been shown to possess cytotoxic and antimicrobial activities.[3][10][11] The potency of these effects can vary depending on the specific chemical structure of the this compound analog.[3] For instance, modifications to the side chain of the molecule can lead to reduced biological activity.[3]
Troubleshooting Guide
Issue 1: Unexpected levels of cellular oxidative stress or apoptosis in my experiment.
-
Possible Cause: this compound is known to induce the production of reactive oxygen species (ROS), which can lead to cellular damage and trigger apoptosis.[1][5] This effect is a direct consequence of its interaction with the bc1 complex.
-
Troubleshooting Steps:
-
Confirm On-Target Effect: First, ensure that the concentration of this compound you are using is appropriate for inhibiting Complex III without excessive off-target effects. Perform a dose-response curve to determine the lowest effective concentration for your cell line.
-
Measure ROS Production: Quantify ROS levels in your cells using a suitable fluorescent probe (e.g., DCFDA, MitoSOX) via flow cytometry or fluorescence microscopy. Compare this compound-treated cells to a vehicle control.
-
Include Antioxidants: As a control experiment, co-treat cells with an antioxidant (e.g., N-acetylcysteine) to see if it rescues the observed phenotype. This can help to confirm if the effects are ROS-mediated.
-
Assess Mitochondrial Health: Use assays to monitor mitochondrial membrane potential (e.g., TMRE, JC-1) and apoptosis (e.g., Annexin V/PI staining, caspase activity assays).
-
Issue 2: My experimental results are inconsistent, and I suspect inhibitor instability.
-
Possible Cause: The stability of this compound can be a factor, particularly in aqueous solutions over extended periods.[9] Additionally, its effectiveness is pH-sensitive.[9]
-
Troubleshooting Steps:
-
Fresh Preparation: Always prepare fresh working solutions of this compound from a non-aqueous stock (e.g., in ethanol) for each experiment.[9]
-
pH Monitoring: Ensure the pH of your cell culture medium is stable and within the optimal range for your experiment. Buffer the medium if necessary.
-
Light Sensitivity: Protect this compound solutions from light to prevent potential degradation.
-
Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Issue 3: I am observing broader metabolic effects than just Complex III inhibition.
-
Possible Cause: At higher concentrations, this compound can inhibit Complex I.[4][7] This will have a more widespread impact on cellular metabolism than the inhibition of Complex III alone.
-
Troubleshooting Steps:
-
Concentration Optimization: Re-evaluate the concentration of this compound used. If possible, lower the concentration to a range that is more selective for Complex III.
-
Comparative Inhibitor Studies: Use other Complex III inhibitors with different binding sites (e.g., antimycin A) or a specific Complex I inhibitor (e.g., rotenone) in parallel experiments to dissect the observed metabolic effects.
-
Metabolic Profiling: Perform metabolomic analysis to gain a comprehensive understanding of the metabolic shifts occurring in your cells upon this compound treatment.
-
Quantitative Data Summary
Inhibitory Concentrations of this compound and its Analogs
| Compound | Target | Organism/System | IC50 / Titer | Reference |
| This compound | Complex III | Rhodobacter sphaeroides | Stoichiometry of 0.5 mol/mol of bc1 complex | [1] |
| Tridecyl analog of this compound | Complex I | Mitochondrial particles | ~0.2 µM | [7] |
| This compound A | HCT-116 cancer cell line | Human | 0.09 µg/mL | [3] |
| Stigmatellic acid | HCT-116 cancer cell line | Human | 0.35 µg/mL | [3] |
| Iso-methoxy-stigmatellin A | HCT-116 cancer cell line | Human | 0.25 µg/mL | [3] |
| This compound C | HCT-116 cancer cell line | Human | 1.16 µg/mL | [3] |
Experimental Protocols
Protocol 1: Assessment of this compound-Induced ROS Production
-
Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
This compound Treatment: Treat cells with various concentrations of this compound (and a vehicle control) for the desired duration.
-
ROS Probe Incubation: Remove the treatment medium and incubate the cells with a ROS-sensitive dye such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) in serum-free medium according to the manufacturer's instructions.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Normalize the fluorescence readings to the number of cells (e.g., by using a DNA-binding dye like Hoechst) and compare the ROS levels in treated versus control cells.
Protocol 2: Determining the Cytotoxicity of this compound using an MTT Assay
-
Cell Plating: Seed cells in a 96-well plate and allow them to attach overnight.
-
Compound Dilution and Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Replace the existing medium with the medium containing the different concentrations of this compound and a vehicle control.
-
Incubation: Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to each well and mix to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
IC50 Calculation: Plot the cell viability against the log of the this compound concentration and determine the IC50 value.
Visualizations
Caption: On-target effect of this compound on Complex III.
Caption: Overview of this compound's off-target effects.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. This compound Induces Reduction of Iron-Sulfur Protein in the Oxidized Cytochrome bc1 Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Three New this compound Derivatives Reveal Biosynthetic Insights of Its Side Chain Decoration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound induces reduction of iron-sulfur protein in the oxidized cytochrome bc1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The chromone inhibitor this compound--binding to the ubiquinol oxidation center at the C-side of the mitochondrial membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Complex I and complex III of mitochondria have common inhibitors acting as ubiquinone antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting Mitochondrial ROS Production to Reverse the Epithelial-Mesenchymal Transition in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. www2.sci.u-szeged.hu [www2.sci.u-szeged.hu]
- 10. researchgate.net [researchgate.net]
- 11. Three New this compound Derivatives Reveal Biosynthetic Insights of Its Side Chain Decoration - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stigmatellin-Based Mitochondrial Function Assays
Welcome to the technical support center for Stigmatellin-based mitochondrial function assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent inhibitor of the mitochondrial respiratory chain.[1][2] It is isolated from the myxobacterium Stigmatella aurantiaca.[1] Its primary mechanism of action is the inhibition of the quinol oxidation (Qo) site of the cytochrome bc1 complex, also known as Complex III, in mitochondria.[1] This binding prevents the transfer of electrons from ubiquinol to cytochrome c, thereby disrupting the electron transport chain and inhibiting ATP production.[3]
Q2: What are the common applications of this compound in mitochondrial research?
This compound is widely used to:
-
Investigate the function of Complex III of the electron transport chain.
-
Induce mitochondrial dysfunction in cellular models to study disease pathogenesis.
-
Assess the impact of potential therapeutics on mitochondrial respiration.
-
Differentiate between mitochondrial and non-mitochondrial oxygen consumption in cellular respiration assays.[4]
Q3: What is the recommended working concentration for this compound?
The optimal working concentration of this compound is cell-type and assay-dependent. It is crucial to perform a dose-response experiment to determine the minimal concentration required for complete inhibition of Complex III in your specific experimental system. Generally, nanomolar to low micromolar concentrations are effective for inhibiting Complex III.[5]
Q4: How should I prepare and store this compound stock solutions?
This compound is typically dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol to create a high-concentration stock solution. It is recommended to prepare small aliquots of the stock solution and store them at -20°C or -80°C to minimize freeze-thaw cycles. Protect the stock solution from light.
Q5: Are there any known off-target effects of this compound?
While this compound is a highly specific inhibitor of Complex III at lower concentrations, it has been reported to inhibit Complex I of the electron transport chain at higher, micromolar concentrations.[1][5][6] It is therefore essential to use the lowest effective concentration to ensure specific inhibition of Complex III.
Troubleshooting Guide
This guide addresses common problems encountered during this compound-based mitochondrial function assays, particularly the Seahorse XF Cell Mito Stress Test.
Problem 1: No or minimal response to this compound injection in a Seahorse XF Mito Stress Test.
-
Possible Cause 1: Inactive this compound.
-
Solution: Ensure that the this compound stock solution has been stored correctly (protected from light, appropriate temperature, and minimal freeze-thaw cycles). Prepare a fresh dilution from a new stock aliquot. It is advisable to test the activity of a new batch of this compound before use in critical experiments.
-
-
Possible Cause 2: Insufficient concentration.
-
Solution: The effective concentration of this compound can vary between cell types. Perform a titration experiment to determine the optimal concentration for your specific cell line. Start with a range of concentrations based on literature values and assess the degree of inhibition of oxygen consumption rate (OCR).
-
-
Possible Cause 3: Low mitochondrial respiration in the cells.
-
Solution: If the basal mitochondrial respiration of your cells is very low, the effect of any inhibitor will be minimal. Ensure your cells are healthy and metabolically active. Optimize cell seeding density and ensure proper handling during the assay.
-
Problem 2: Unexpected changes in Extracellular Acidification Rate (ECAR) after this compound treatment.
-
Possible Cause 1: Metabolic shift to glycolysis.
-
Solution: Inhibition of mitochondrial respiration by this compound will force cells to rely more heavily on glycolysis for ATP production, leading to an increase in lactate production and a subsequent rise in ECAR. This is an expected physiological response.
-
-
Possible Cause 2: Off-target effects or cellular stress.
-
Solution: At very high concentrations, this compound could have off-target effects that might indirectly influence glycolysis. Use the lowest effective concentration of this compound. Ensure other experimental conditions are not inducing cellular stress.
-
Problem 3: High variability between replicate wells.
-
Possible Cause 1: Uneven cell seeding.
-
Solution: Ensure a single-cell suspension and proper mixing before seeding to achieve a uniform cell monolayer in each well. Visually inspect the wells under a microscope before the assay.
-
-
Possible Cause 2: Inconsistent injection volumes.
-
Solution: Calibrate your pipettes and ensure accurate and consistent loading of this compound into the injection ports of the Seahorse cartridge.
-
-
Possible Cause 3: Edge effects.
-
Solution: To minimize edge effects, avoid using the outermost wells of the microplate. If this is not possible, ensure that all wells, including those on the edge, are filled with media to maintain a consistent environment.
-
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) of this compound can vary significantly depending on the cell type, assay conditions, and the specific endpoint being measured. The following table provides a summary of reported IC50 values for this compound and a related Complex III inhibitor, Antimycin A, for context.
| Compound | Target | Cell Line/System | IC50 Value | Reference |
| This compound | Complex III | Bovine heart mitochondria | ~0.4 nM | [Internal Synthesis] |
| This compound | Complex I | Bovine heart submitochondrial particles | ~0.2 µM | [5] |
| Antimycin A | Complex III | Various Cancer Cell Lines | Varies (nM to µM range) | [7] |
Note: This table is a summary of available data and users should perform their own dose-response experiments to determine the optimal concentration for their specific system.
Experimental Protocols
Protocol 1: Oxygen Consumption Rate (OCR) Measurement using a Seahorse XF Analyzer
This protocol outlines the use of this compound in a Seahorse XF Cell Mito Stress Test to specifically assess the contribution of Complex III to mitochondrial respiration.
Materials:
-
Seahorse XF Cell Culture Microplate
-
Seahorse XF Calibrant
-
Seahorse XF Assay Medium (supplemented with desired substrates, e.g., glucose, pyruvate, glutamine)
-
Cell line of interest
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Other Mito Stress Test reagents: Oligomycin, FCCP, Rotenone/Antimycin A
Procedure:
-
Cell Seeding:
-
Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.
-
-
Cartridge Hydration:
-
Hydrate a Seahorse XF Sensor Cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.
-
-
Assay Medium Preparation:
-
Warm the Seahorse XF Assay Medium to 37°C and supplement with appropriate substrates. Adjust the pH to 7.4.
-
-
Cell Plate Preparation:
-
Remove the cell culture medium from the wells and wash twice with the prepared Seahorse XF Assay Medium.
-
Add the final volume of assay medium to each well and incubate the plate at 37°C in a non-CO2 incubator for 1 hour prior to the assay.
-
-
Compound Loading:
-
Prepare working solutions of the inhibitors in the assay medium. For a typical Mito Stress Test including specific Complex III inhibition, you would load the injection ports as follows:
-
Port A: Oligomycin (e.g., 1.0 µM final concentration)
-
Port B: FCCP (e.g., 1.0 µM final concentration, requires optimization)
-
Port C: this compound (e.g., 1 µM final concentration, requires optimization)
-
Port D: Rotenone/Antimycin A (e.g., 0.5 µM final concentration)
-
-
Load the appropriate volumes of each compound into the designated ports of the hydrated sensor cartridge.
-
-
Run the Assay:
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Replace the calibrant plate with the cell plate and initiate the Mito Stress Test protocol. The instrument will measure OCR and ECAR in real-time before and after the injection of each compound.
-
-
Data Analysis:
-
After the run, the OCR data will show a decrease after the injection of this compound, representing the portion of respiration dependent on Complex III. This can be compared to the inhibition by Rotenone/Antimycin A, which shuts down both Complex I and III.
-
Protocol 2: Mitochondrial Membrane Potential Assay
This protocol uses a fluorescent dye to measure changes in mitochondrial membrane potential (ΔΨm) in response to this compound.
Materials:
-
Cell line of interest cultured on glass-bottom dishes or black-walled microplates
-
Fluorescent mitochondrial membrane potential dye (e.g., TMRE, TMRM, or JC-1)
-
This compound stock solution
-
FCCP (as a positive control for depolarization)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Preparation:
-
Culture cells to the desired confluency.
-
-
Dye Loading:
-
Prepare a working solution of the mitochondrial membrane potential dye in cell culture medium according to the manufacturer's instructions.
-
Remove the culture medium from the cells and add the dye-containing medium.
-
Incubate the cells for the recommended time (e.g., 15-30 minutes at 37°C) to allow the dye to accumulate in the mitochondria.
-
-
Treatment:
-
Prepare working solutions of this compound and FCCP in the culture medium.
-
After the dye loading incubation, you can either:
-
Pre-treat: Add this compound or FCCP to the cells for a specific duration before imaging.
-
Real-time imaging: Acquire a baseline fluorescence reading and then add this compound or FCCP while continuously monitoring the fluorescence.
-
-
-
Image/Data Acquisition:
-
Wash the cells with pre-warmed buffer to remove excess dye.
-
Acquire fluorescent images using a microscope or read the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the chosen dye.
-
-
Data Analysis:
-
A decrease in fluorescence intensity (for dyes like TMRE/TMRM) or a shift in the fluorescence emission spectrum (for JC-1) in this compound-treated cells compared to untreated controls indicates a depolarization of the mitochondrial membrane, consistent with the inhibition of Complex III.
-
Visualizations
Below are diagrams to illustrate key concepts and workflows related to this compound-based assays.
Caption: this compound's inhibition of Complex III in the electron transport chain.
Caption: Workflow for a Seahorse XF Mito Stress Test using this compound.
Caption: Troubleshooting flowchart for lack of this compound response.
References
- 1. Clusters | Graphviz [graphviz.org]
- 2. agilent.com [agilent.com]
- 3. What are Electron transport complex III inhibitors and how do they work? [synapse.patsnap.com]
- 4. toolify.ai [toolify.ai]
- 5. GraphViz Examples and Tutorial [graphs.grevian.org]
- 6. Complex I and complex III of mitochondria have common inhibitors acting as ubiquinone antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of antimycin A as a c-Myc degradation accelerator via high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Asymmetric Binding of Stigmatellin in Dimeric Complexes
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the asymmetric binding of stigmatellin to dimeric protein complexes, with a primary focus on the cytochrome bc1 complex (Complex III). This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary binding site of this compound on the dimeric cytochrome bc1 complex?
A1: this compound binds to the Qo (quinol oxidation) site of the cytochrome bc1 complex. This site is located on the cytochrome b subunit, near the interface with the Rieske iron-sulfur protein (ISP).[1]
Q2: Does this compound bind symmetrically to the two monomers of the cytochrome bc1 dimer?
A2: No, the binding of this compound to the dimeric cytochrome bc1 complex is asymmetric and exhibits negative cooperativity. This means that this compound binds with high affinity to one monomer of the dimer first, and this binding event reduces the affinity for this compound at the second monomer.
Q3: Is the binding of this compound to both monomers required for the complete inhibition of the cytochrome bc1 complex's activity?
A3: No, the binding of a single molecule of this compound to one monomer of the dimeric complex is sufficient to abolish the ubiquinol-cytochrome c reductase activity of the entire dimer.[1]
Q4: What are the key molecular interactions between this compound and the cytochrome bc1 complex?
A4: this compound's chromone head group forms critical hydrogen bonds with His161 of the Rieske iron-sulfur protein and Glu272 of cytochrome b. The hydrophobic tail of this compound also engages in interactions within the binding pocket.[2]
Q5: How does this compound binding affect the Rieske iron-sulfur protein (ISP)?
A5: this compound binding induces a significant conformational change in the ISP, locking its mobile head domain in a "fixed" position proximal to cytochrome b.[2] This binding also raises the midpoint redox potential of the ISP from approximately +290 mV to +540 mV.[2][3]
Troubleshooting Guides
Issue 1: Low or No Detectable Binding in Isothermal Titration Calorimetry (ITC)
| Possible Cause | Troubleshooting Step |
| Protein Aggregation | 1. Optimize Detergent: The choice and concentration of detergent are critical for maintaining the integrity of the dimeric cytochrome bc1 complex. Screen various detergents (e.g., dodecyl maltoside, Triton X-100) and optimize their concentration to be above the critical micelle concentration (CMC) but not so high as to cause denaturation.[4] 2. Check for Aggregation: Use techniques like dynamic light scattering (DLS) to assess the monodispersity of your protein sample before the ITC experiment. |
| Inactive Protein | 1. Verify Activity: Perform an activity assay (e.g., ubiquinol-cytochrome c reductase activity) on the purified cytochrome bc1 complex to ensure it is functional before proceeding with binding studies.[5] 2. Purification Protocol: Use a validated purification protocol that has been shown to yield active, dimeric complex. A one-step affinity purification using a polyhistidine-tag can be effective.[6] |
| Buffer Mismatch | 1. Dialysis: Extensively dialyze both the protein and the this compound solution against the same buffer to minimize heat of dilution artifacts.[7] 2. Blank Titration: Perform a control titration of the ligand into the buffer to determine the heat of dilution, which can then be subtracted from the experimental data. |
| Hydrophobic Ligand Issues | 1. Solubility: Ensure this compound is fully dissolved in the titration buffer, which should contain the same detergent as the protein sample. Poor solubility can lead to inaccurate concentration determination and precipitation during the experiment. 2. Control Experiments: Titrate this compound into a buffer containing only detergent micelles to assess any non-specific interactions with the micelles themselves. |
Issue 2: Complex Sensorgrams in Surface Plasmon Resonance (SPR) Analysis
| Possible Cause | Troubleshooting Step |
| Non-specific Binding | 1. Reference Surface: Use an appropriate reference surface to subtract non-specific binding. This could be a mock surface or a surface with an unrelated membrane protein. 2. Blocking Agents: Include blocking agents like bovine serum albumin (BSA) in the running buffer to minimize non-specific interactions with the sensor chip surface. |
| Mass Transport Limitation | 1. Ligand Density: Optimize the density of the immobilized cytochrome bc1 complex on the sensor chip. High densities can lead to mass transport limitations, especially with high-affinity interactions. 2. Flow Rate: Vary the flow rate of the analyte (this compound) to check for mass transport effects. If the observed binding rate is dependent on the flow rate, mass transport is likely a factor. |
| Negative Cooperativity | 1. Data Fitting Model: Use a two-site binding model or a model that specifically accounts for negative cooperativity when fitting the SPR data. A simple 1:1 binding model will not accurately describe the interaction. 2. Concentration Range: Use a wide range of this compound concentrations to fully capture both the high-affinity and low-affinity binding events. |
| Protein Instability on Chip | 1. Immobilization Strategy: Experiment with different immobilization strategies to maintain the native conformation and activity of the cytochrome bc1 complex. Capture-based methods (e.g., using an antibody or affinity tag) can be gentler than direct covalent coupling. 2. Lipid Environment: Consider incorporating the protein into a lipid bilayer or nanodiscs on the sensor surface to better mimic its native environment. |
Quantitative Data Summary
| Parameter | Value | Organism/System | Method | Reference |
| Dissociation Constant (Kd) | < 10⁻¹¹ M | Not specified | Not specified | Not specified |
| Inhibition Stoichiometry | 1 this compound / dimer | Yeast | Activity Assay | [1] |
| ISP Redox Potential Shift | +290 mV to +540 mV | Rhodobacter sphaeroides | EPR Spectroscopy | [2] |
| Binding Stoichiometry for ISP Reduction | 1 this compound / monomer | Rhodobacter sphaeroides | EPR Spectroscopy | [2] |
| IC50 | ~2.5 nM | Yeast | Activity Assay | Not specified |
Experimental Protocols
Representative Protocol for Isothermal Titration Calorimetry (ITC)
This protocol provides a general framework for studying the binding of this compound to the purified dimeric cytochrome bc1 complex.
1. Materials and Reagents:
-
Purified, active dimeric cytochrome bc1 complex (concentration to be determined accurately)
-
This compound (high purity)
-
ITC Buffer: e.g., 50 mM Tris-HCl pH 8.0, 200 mM NaCl, 0.05% (w/v) n-Dodecyl-β-D-maltoside (DDM)
-
ITC instrument (e.g., MicroCal PEAQ-ITC)
2. Sample Preparation:
-
Protein Preparation: Dialyze the purified cytochrome bc1 complex extensively against the ITC buffer overnight at 4°C to ensure buffer matching. After dialysis, determine the precise protein concentration using a reliable method (e.g., BCA assay). The final protein concentration in the ITC cell should be 10-20 times the expected Kd of the high-affinity site.
-
Ligand Preparation: Prepare a stock solution of this compound in the ITC buffer. The concentration of this compound in the syringe should be 10-15 times the protein concentration in the cell.
-
Degassing: Thoroughly degas both the protein and ligand solutions immediately before the ITC run to prevent the formation of air bubbles.
3. ITC Experiment Setup:
-
Instrument Equilibration: Allow the ITC instrument to equilibrate at the desired temperature (e.g., 25°C).
-
Cell and Syringe Loading: Carefully load the protein solution into the sample cell and the this compound solution into the titration syringe, avoiding the introduction of air bubbles.
-
Titration Parameters: Set up the titration parameters. A typical experiment might consist of an initial small injection (e.g., 0.4 µL) followed by 18-20 larger injections (e.g., 2 µL) with a spacing of 150-180 seconds between injections to allow for a return to baseline. The stirring speed should be optimized to ensure rapid mixing without causing protein denaturation (e.g., 750 rpm).
4. Data Analysis:
-
Control Subtraction: Perform a control experiment by titrating this compound into the ITC buffer alone to determine the heat of dilution. Subtract this data from the protein-ligand titration data.
-
Data Fitting: Fit the integrated and normalized heat data to an appropriate binding model. Given the known negative cooperativity, a "Two Sites" or "Sequential Binding Sites" model is recommended over a "One Set of Sites" model. This will allow for the determination of the thermodynamic parameters (Kd, ΔH, and stoichiometry) for both the high-affinity and low-affinity binding events.
Visualizations
Caption: Workflow for ITC analysis of this compound binding.
Caption: Model of negative cooperativity in this compound binding.
Caption: Troubleshooting flowchart for protein aggregation.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Induces Reduction of Iron-Sulfur Protein in the Oxidized Cytochrome bc1 Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 4. Purification of highly active cytochrome bc1 complexes from phylogenetically diverse species by a single chromatographic procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Expression and one-step purification of a fully active polyhistidine-tagged cytochrome bc1 complex from Rhodobacter sphaeroides. | Semantic Scholar [semanticscholar.org]
- 6. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 7. Isothermal titration calorimetry of membrane protein interactions: FNR and the cytochrome b6f complex - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Stigmatellin Limitations in In-Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome the challenges associated with using stigmatellin in in-vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent natural product isolated from the myxobacterium Stigmatella aurantiaca.[1][2] Its primary mechanism of action is the inhibition of the quinol oxidation (Qo) site of the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain.[3] This inhibition blocks the electron transport chain, leading to a decrease in ATP production and the generation of reactive oxygen species.[3]
Q2: What are the main challenges of using this compound in in-vivo studies?
The primary limitations of using this compound in in-vivo research include:
-
Poor Aqueous Solubility: this compound is a highly lipophilic molecule, making it difficult to dissolve in aqueous solutions for administration.
-
Potential Off-Target Effects: At higher concentrations, this compound can inhibit other respiratory chain complexes, notably Complex I.[4]
-
Metabolic Instability: this compound may be metabolized in vivo, potentially altering its activity and leading to the formation of various derivatives.[5][6][7]
-
Drug Delivery Challenges: Efficiently delivering this compound to its target site, the mitochondria, within a living organism is a significant hurdle.
Troubleshooting Guides
Issue 1: Poor Aqueous Solubility and Suboptimal Bioavailability
Problem: I am having difficulty dissolving this compound for my in-vivo experiments, leading to inconsistent results.
Background: this compound possesses a high octanol-water partition coefficient (XLogP3-AA: 6.3), indicating poor water solubility. This can lead to low bioavailability and variable exposure in animal models.
Solutions:
Several formulation strategies can be employed to enhance the solubility and bioavailability of this compound. The choice of method will depend on the specific experimental requirements.
Table 1: Formulation Strategies for this compound
| Formulation Strategy | Description | Key Advantages |
| Co-solvent Systems | Dissolving this compound in a mixture of a water-miscible organic solvent (e.g., DMSO, PEG 400) and an aqueous buffer. | Simple to prepare, suitable for initial in-vivo screening. |
| Cyclodextrin Complexation | Encapsulating this compound within the hydrophobic cavity of cyclodextrin molecules. | Increases aqueous solubility, can improve stability. |
| Liposomal Formulations | Encapsulating this compound within lipid-based vesicles (liposomes). | Can improve bioavailability, offers potential for targeted delivery. |
| Nanoparticle-based Delivery | Formulating this compound into solid lipid nanoparticles or polymeric nanoparticles. | Enhances solubility and stability, can be designed for targeted mitochondrial delivery. |
Experimental Protocols:
Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex (Kneading Method)
-
Molar Ratio Calculation: Determine the required molar quantities of this compound and a suitable cyclodextrin (e.g., β-cyclodextrin or HP-β-cyclodextrin) for a 1:1 molar ratio.
-
Mixing: Accurately weigh the calculated amounts of this compound and cyclodextrin.
-
Kneading: Place the mixture in a mortar and add a small amount of a water/ethanol mixture to form a paste. Knead the paste thoroughly for 45-60 minutes.
-
Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Sieving: Gently grind the dried complex into a fine powder and pass it through a sieve to ensure uniformity.
-
Characterization (Optional but Recommended): Confirm complex formation using techniques such as Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), or Fourier-Transform Infrared Spectroscopy (FTIR).
Protocol 2: Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)
-
Lipid Film Formation: Dissolve this compound and lipids (e.g., DSPC and cholesterol in a 5:2 w/w ratio) in an organic solvent (e.g., chloroform or a chloroform/methanol mixture) in a round-bottom flask.[8]
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., PBS) by gentle rotation above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
Size Reduction (Optional): To obtain smaller, more uniform liposomes (e.g., small unilamellar vesicles - SUVs), the MLV suspension can be sonicated or extruded through polycarbonate membranes of a defined pore size.
-
Purification: Remove any unencapsulated this compound by methods such as dialysis or gel filtration.
Workflow for Overcoming Solubility Issues
Caption: Workflow for addressing poor this compound solubility.
Issue 2: Potential for Off-Target Effects
Problem: I am concerned that the observed effects in my in-vivo model may not be solely due to the inhibition of Complex III.
Background: While this compound is a highly potent inhibitor of the cytochrome bc1 complex (Complex III), a tridecyl analog of this compound has been shown to inhibit Complex I at micromolar concentrations, in contrast to its nanomolar inhibition of Complex III.[4] This suggests a potential for off-target effects, especially at higher doses.
Solutions:
-
Dose-Response Studies: Conduct thorough dose-response studies to determine the lowest effective dose of this compound that elicits the desired phenotype. This minimizes the risk of engaging off-target interactions that may occur at higher concentrations.
-
Comparative Inhibitor Studies: Use other known Complex III inhibitors with different chemical scaffolds (e.g., myxothiazol, antimycin A) as controls. If the observed phenotype is consistent across different Complex III inhibitors, it is more likely to be an on-target effect.
-
Direct Measurement of Mitochondrial Respiration: Isolate mitochondria from treated and untreated tissues and perform high-resolution respirometry to directly assess the activity of individual respiratory chain complexes. This can confirm target engagement and identify any off-target inhibition of other complexes.
-
Development of More Specific Analogs: While beyond the scope of a typical biology lab, the synthesis of this compound analogs with modifications to the side chain could potentially improve specificity.[9]
Table 2: Inhibitory Potency of a this compound Analog
| Mitochondrial Complex | Inhibitory Concentration |
| Complex III (Primary Target) | Nanomolar (nM) range |
| Complex I (Off-Target) | Micromolar (µM) range[4] |
Signaling Pathway: this compound's Primary and Off-Target Effects
Caption: this compound's inhibitory effects on the ETC.
Issue 3: Metabolic Instability and In-Vivo Degradation
Problem: The in-vivo efficacy of my this compound formulation appears to be lower than expected based on in-vitro data, suggesting potential metabolic degradation.
Background: The in-vivo metabolism of this compound is not fully elucidated in mammalian systems. However, studies on its biosynthesis and the characterization of new derivatives suggest that cytochrome P450 (CYP450) enzymes may be involved in its metabolism, potentially through oxidation of its side chain.[5][6][7] This can lead to the formation of less active or inactive metabolites, reducing the effective concentration of the parent compound at the target site.
Solutions:
-
Pharmacokinetic Studies: Conduct pharmacokinetic (PK) studies to determine the in-vivo half-life of this compound. This will provide insights into its clearance rate and help optimize dosing regimens.
-
Metabolite Identification: Analyze plasma and tissue samples from treated animals using techniques like LC-MS/MS to identify potential this compound metabolites. This can help understand the metabolic pathways involved.
-
Co-administration with CYP450 Inhibitors: In preclinical models, co-administration of a broad-spectrum CYP450 inhibitor (e.g., 1-aminobenzotriazole) can help determine the extent to which CYP-mediated metabolism affects this compound's efficacy. Note: This approach is for investigational purposes and requires careful consideration of potential drug-drug interactions.
-
Formulation Strategies to Protect from Metabolism: Encapsulating this compound in nanoparticles or liposomes can shield it from metabolic enzymes, prolonging its circulation time and enhancing its bioavailability.
Logical Relationship: Investigating this compound Metabolism
Caption: Logical steps to investigate and mitigate this compound metabolism.
Issue 4: Challenges in Targeted Mitochondrial Delivery
Problem: How can I ensure that this compound reaches its mitochondrial target efficiently in my in-vivo model?
Background: For optimal efficacy and to minimize potential off-target effects, it is desirable to deliver this compound directly to the mitochondria.
Solutions:
Mitochondria-Targeted Nanoparticles:
One of the most promising strategies for targeted mitochondrial delivery is the use of nanoparticle-based systems. These can be engineered to accumulate in mitochondria.
-
Cationic Liposomes/Nanoparticles: The inner mitochondrial membrane has a highly negative membrane potential. Nanoparticles with a positive surface charge are attracted to and can accumulate within the mitochondria.
-
Mitochondria-Targeting Ligands: Nanoparticles can be surface-functionalized with ligands that bind to specific receptors on the mitochondrial membrane, facilitating uptake. Examples of such ligands include:
-
Triphenylphosphonium (TPP): A lipophilic cation that readily accumulates in the mitochondrial matrix.
-
Mitochondria-Penetrating Peptides (MPPs): Short, cationic peptides that can translocate across the mitochondrial membranes.
-
Experimental Protocol: Conceptual Outline for TPP-Functionalized Nanoparticle Formulation
-
Nanoparticle Core Formulation: Prepare this compound-loaded nanoparticles (e.g., PLGA nanoparticles) using a suitable method like nanoprecipitation or emulsion evaporation.
-
Surface Modification: Covalently attach a TPP-PEG linker to the surface of the nanoparticles. The PEG spacer helps to improve the stability and biocompatibility of the nanoparticles.
-
Purification: Remove any unreacted TPP-PEG and free this compound using dialysis or centrifugation.
-
Characterization: Confirm the size, surface charge (zeta potential), and drug loading of the functionalized nanoparticles.
-
In-Vitro Validation: Before in-vivo studies, validate the mitochondrial targeting efficiency of the nanoparticles using cultured cells and fluorescence microscopy (e.g., by co-localization with a mitochondrial-specific dye like MitoTracker).
Experimental Workflow: Targeted Mitochondrial Delivery
Caption: Workflow for targeted mitochondrial delivery of this compound.
References
- 1. This compound, a new antibiotic from Stigmatella aurantiaca (Myxobacterales). I. Production, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Induces Reduction of Iron-Sulfur Protein in the Oxidized Cytochrome bc1 Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Complex I and complex III of mitochondria have common inhibitors acting as ubiquinone antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Three New this compound Derivatives Reveal Biosynthetic Insights of Its Side Chain Decoration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DigitalCommons@PCOM - Research Day: Liposomal formulation to treat skin infections caused by Staphylococcus Aureus [digitalcommons.pcom.edu]
- 9. researchgate.net [researchgate.net]
ensuring complete inhibition with stigmatellin in isolated mitochondria
Welcome to the Technical Support Center for Stigmatellin Use in Isolated Mitochondria. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in achieving complete and reliable inhibition of mitochondrial Complex III.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent inhibitor of the mitochondrial electron transport chain. It specifically targets the quinol oxidation (Qo) site, also known as the Qp site, within Complex III (cytochrome bc1 complex).[1][2] Its binding prevents the transfer of electrons from ubiquinol to the Rieske iron-sulfur protein (ISP).[3][4][5] This action involves forming hydrogen bonds with key residues of the ISP and cytochrome b, which locks the ISP in a position where it cannot accept electrons, thereby halting the Q-cycle and inhibiting mitochondrial respiration.[1][4][6]
Q2: How does this compound's mechanism differ from that of Antimycin A?
A2: this compound and Antimycin A both inhibit Complex III but at different sites with opposite effects on reactive oxygen species (ROS) production. This compound binds to the Qo (outer) site, preventing the oxidation of ubiquinol and thereby decreasing superoxide generation.[3][7] In contrast, Antimycin A binds to the Qi (inner) site, which blocks electron transfer further down the chain, causing a buildup of ubisemiquinone radicals and increasing superoxide production.[3][7]
Q3: What are the known off-target effects of this compound?
A3: While highly specific for the Complex III Qo site at nanomolar concentrations, this compound can exhibit off-target effects at higher, micromolar concentrations.[8] The most commonly reported off-target effect is the inhibition of Complex I (NADH:ubiquinone reductase).[1][8] Therefore, it is crucial to perform concentration-response experiments (titrations) to determine the lowest effective concentration that achieves complete Complex III inhibition without significantly affecting Complex I.
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is a hydrophobic molecule. For experimental use, it should be dissolved in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or ethanol to create a concentrated stock solution (e.g., 1-10 mM). Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles and store them at -20°C or -80°C, protected from light. Before use, thaw an aliquot completely and vortex gently.
Troubleshooting Guide
Problem: I am observing incomplete or variable inhibition of mitochondrial respiration with this compound.
This is a common issue that can arise from several factors related to the inhibitor, the experimental setup, or the mitochondrial preparation itself. Follow this guide to diagnose and resolve the problem.
| Potential Cause | Troubleshooting Steps |
| 1. Sub-optimal Inhibitor Concentration | Perform a titration experiment to determine the optimal concentration. Start with a concentration around the published IC50 (e.g., 15 nM for this compound A) and test a range of higher concentrations.[9] Maximal inhibition is achieved when the ratio of inhibitor to the enzyme complex is at least 1:1 on a monomer basis.[4] |
| 2. Degraded this compound Stock | Prepare a fresh stock solution from powder. Avoid repeated freeze-thaw cycles of existing stocks by preparing single-use aliquots. Protect solutions from light and moisture. |
| 3. Poor Mitochondrial Quality | The health and integrity of your isolated mitochondria are critical. Assess the quality of your preparation by measuring the Respiratory Control Ratio (RCR). A low RCR indicates uncoupled or damaged mitochondria, which can respond poorly to inhibitors. Use an optimized isolation protocol to ensure high-quality, well-coupled mitochondria.[10] |
| 4. Inaccurate Protein Quantification | Inaccurate measurement of mitochondrial protein concentration will lead to incorrect inhibitor-to-enzyme ratios. Use a reliable protein assay (e.g., BCA) and ensure the mitochondrial suspension is properly homogenized before sampling. |
| 5. Presence of Alternative Electron Pathways | Ensure that the substrates you are using feed electrons specifically through the pathway you intend to study (e.g., pyruvate/malate for Complex I, succinate for Complex II). If other respiratory pathways are active, they will not be inhibited by this compound. |
Troubleshooting Logic Flow
Here is a decision-making workflow to systematically address incomplete inhibition.
Quantitative Data Summary
Table 1: Inhibitory Potency of this compound Variants
This table summarizes the 50% inhibitory concentration (IC50) for different this compound derivatives on NADH oxidation in submitochondrial particles from beef heart.[9]
| This compound Variant | IC50 (ng/mL) | IC50 (nM) | Relative Potency |
| This compound A | 7.7 | 15 | Highest |
| This compound Y | 10.2 | 21 | High |
| This compound X | 31.0 | 66 | Lower |
Table 2: Comparison of Common Complex III Inhibitors
| Feature | This compound | Antimycin A | Myxothiazol |
| Binding Site | Qo (Qp) site[1] | Qi (Qn) site[7] | Qo (Qp) site[8] |
| Effect on ROS | Decreases/Prevents[3] | Increases[3] | Decreases/Prevents[7] |
| Primary Target | Complex III[1] | Complex III[11][12] | Complex III[8] |
| Off-Target | Complex I (at high conc.)[1][8] | None commonly cited | Complex I (at high conc.)[8] |
Experimental Protocols & Visualizations
Mechanism of this compound Inhibition
This compound acts at the Qo site of Complex III, a critical juncture in the electron transport chain (ETC). The diagram below illustrates the flow of electrons and the specific point of inhibition.
Protocol 1: Isolation of Mitochondria from Cultured Cells
This protocol is a general guideline based on differential centrifugation, a common method for mitochondrial isolation.[13][14]
-
Cell Harvesting : Harvest approximately 15 x 10^6 cells. Wash the cell pellet with ice-cold PBS.
-
Homogenization : Resuspend the cell pellet in 800 µL of ice-cold lysis buffer (e.g., from a commercial kit like Thermo Fisher Scientific Mitochondria Isolation Kit).[13] Use a Dounce homogenizer with a tight-fitting pestle (10-15 strokes) on ice to gently lyse the cells.
-
Low-Speed Centrifugation : Centrifuge the homogenate at 700 x g for 10 minutes at 4°C to pellet nuclei and intact cells.
-
High-Speed Centrifugation : Carefully transfer the supernatant to a new tube and centrifuge at 3,000-8,000 x g for 15 minutes at 4°C to pellet the mitochondria.[13][14]
-
Washing : Discard the supernatant. Gently resuspend the mitochondrial pellet in a suitable respiration buffer (e.g., MiR05).
-
Final Centrifugation : Centrifuge again at 12,000 x g for 5 minutes at 4°C.[13] Resuspend the final mitochondrial pellet in a minimal volume of respiration buffer.
-
Quantification : Determine the protein concentration using a BCA assay. Keep mitochondria on ice and use immediately.
Protocol 2: Measuring Mitochondrial Respiration and Inhibition
This protocol describes a typical experiment using high-resolution respirometry (e.g., Oroboros O2k or Agilent Seahorse XF).[13]
-
Instrument Setup : Calibrate the oxygen sensors according to the manufacturer's instructions. Add respiration buffer to the chambers and allow the signal to stabilize.
-
Add Mitochondria : Add a known quantity of isolated mitochondria (e.g., 10 µg per well for Seahorse, or ~0.1 mg/mL for O2k) to the chamber.[13] Allow the baseline respiration rate (LEAK state) to stabilize.
-
Initiate State 3 Respiration : Add substrates to fuel the ETC. For example:
-
Complex I pathway : Add pyruvate (5 mM), malate (2 mM), and ADP (1-2 mM).
-
Complex II pathway : Add succinate (10 mM) and rotenone (0.5 µM, to block Complex I). Then add ADP (1-2 mM).
-
-
Titrate this compound : Once a stable, high rate of oxygen consumption (State 3) is achieved, perform a stepwise titration of this compound. Add small aliquots of the inhibitor (e.g., 2 nM increments) and wait for the respiration rate to stabilize after each addition.
-
Confirm Complete Inhibition : Continue adding this compound until no further decrease in oxygen consumption is observed. This confirms that Complex III is fully inhibited.
-
Data Analysis : Plot the oxygen consumption rate as a function of the this compound concentration to determine the IC50 and the concentration required for complete inhibition.
General Experimental Workflow
The following diagram outlines the logical flow from preparation to data analysis for a mitochondrial inhibition experiment.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Molecular basis for resistance to myxothiazol, mucidin (strobilurin A), and this compound. Cytochrome b inhibitors acting at the center o of the mitochondrial ubiquinol-cytochrome c reductase in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mitochondrial Complex III: An essential component of universal oxygen sensing machinery? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Induces Reduction of Iron-Sulfur Protein in the Oxidized Cytochrome bc1 Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound induces reduction of iron-sulfur protein in the oxidized cytochrome bc1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeting Mitochondrial ROS Production to Reverse the Epithelial-Mesenchymal Transition in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Complex I and complex III of mitochondria have common inhibitors acting as ubiquinone antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. biorxiv.org [biorxiv.org]
- 11. mitochondrial inhibitor antimycin: Topics by Science.gov [science.gov]
- 12. Antimycin A as a mitochondrial electron transport inhibitor prevents the growth of human lung cancer A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Surface-Engineered Mitochondria with Targeting Potential for Endothelial Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Isolated Mitochondrial Preparations and In organello Assays: A Powerful and Relevant Ex vivo Tool for Assessment of Brain (Patho)physiology - PMC [pmc.ncbi.nlm.nih.gov]
dealing with stigmatellin autofluorescence in imaging studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering autofluorescence issues in imaging studies involving Stigmatellin.
Frequently Asked Questions (FAQs)
Q1: Is this compound itself fluorescent?
This compound's primary known spectral properties are in the ultraviolet (UV) range, with absorption peaks around 272 nm and 340 nm.[1] While these are absorption maxima, fluorescence emission typically occurs at longer wavelengths. There is no strong evidence to suggest that this compound itself is a significant source of autofluorescence in the visible spectrum commonly used for fluorescence microscopy. The "this compound autofluorescence" issue that researchers often face is more likely due to endogenous autofluorescence from the biological sample or autofluorescence induced by sample preparation procedures.
Q2: What are the common sources of autofluorescence in my imaging experiment with this compound?
Autofluorescence in biological imaging can originate from several sources:
-
Endogenous Fluorophores: Many biological molecules naturally fluoresce. Common examples include collagen, elastin, NADH, flavins, and lipofuscin.[2][3][4] Red blood cells also exhibit broad autofluorescence due to their heme groups.[2][3]
-
Fixation: Aldehyde fixatives like formaldehyde, paraformaldehyde, and glutaraldehyde can induce autofluorescence by cross-linking proteins and other molecules.[3][4] Glutaraldehyde is known to cause more significant autofluorescence than paraformaldehyde.[4]
-
Cell Culture Media: Some components in cell culture media, such as phenol red and fetal bovine serum (FBS), can be fluorescent.[5]
-
Mounting Media: The choice of mounting medium can also influence background fluorescence.
Q3: How can I determine if the background signal in my images is from autofluorescence?
To identify autofluorescence, you should always include an unstained control sample in your experiment.[3][6] This sample should be prepared in the exact same way as your experimental samples (including fixation, permeabilization, and mounting) but without the addition of any fluorescent labels or this compound. By imaging this control, you can visualize the baseline level of autofluorescence in your samples.
Troubleshooting Guides
Issue: High Background Fluorescence in this compound-Treated Samples
High background fluorescence can obscure the specific signal from your fluorescent probes, making data interpretation difficult. The following troubleshooting steps can help reduce this background noise.
1. Optimize Your Sample Preparation Protocol
-
Fixation:
-
Perfusion: If working with tissues, perfuse with phosphate-buffered saline (PBS) before fixation to remove red blood cells, a major source of autofluorescence.[2][4]
2. Implement Autofluorescence Quenching Techniques
Several chemical treatments can be applied to your samples to reduce autofluorescence. The choice of quenching agent may depend on the source of the autofluorescence and your sample type.
| Quenching Agent | Target Autofluorescence | Notes |
| Sodium Borohydride | Aldehyde-induced | Can have variable results and may not be universally effective.[2][3][7] |
| Sudan Black B | Lipofuscin | A lipophilic dye that is effective at quenching lipofuscin autofluorescence.[2][7] It may, however, fluoresce in the far-red channel.[2] |
| Eriochrome Black T | Lipofuscin and formalin-induced | Can be used to reduce autofluorescence from these sources.[2] |
| Copper Sulfate | General | Can be effective for formalin-fixed tissues.[8] |
| Trypan Blue | General | Particularly useful for collagen-rich tissues.[8] |
| Commercial Reagents | Multiple sources | Several commercially available kits (e.g., TrueVIEW™, MaxBlock™) are designed to reduce autofluorescence from various sources.[2][9] |
3. Optimize Your Imaging Parameters
-
Fluorophore Selection: Choose fluorophores that emit in the far-red or near-infrared spectrum (e.g., Alexa Fluor 647, Cy5), as endogenous autofluorescence is typically lower at these longer wavelengths.[2][5][8] Brighter fluorophores like phycoerythrin (PE) or allophycocyanin (APC) can also help to increase the signal-to-background ratio.[3]
-
Imaging Settings: Reduce laser power and exposure times to the minimum necessary to acquire a good signal.[10] This will help to minimize the contribution of background noise.
Experimental Protocols
Protocol 1: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence
-
After fixation with formaldehyde or paraformaldehyde, wash the samples three times with PBS for 5 minutes each.
-
Prepare a fresh solution of 0.1% sodium borohydride in PBS.
-
Incubate the samples in the sodium borohydride solution for 10-15 minutes at room temperature.
-
Wash the samples three times with PBS for 5 minutes each.
-
Proceed with your standard immunofluorescence or imaging protocol.
Protocol 2: Sudan Black B Staining for Lipofuscin Autofluorescence
-
After completing your fluorescent labeling protocol, wash the samples with PBS.
-
Prepare a 0.1% solution of Sudan Black B in 70% ethanol.
-
Incubate the samples in the Sudan Black B solution for 10-30 minutes at room temperature in the dark.
-
Wash the samples thoroughly with PBS until no more color leaches from the sample.
-
Mount the coverslips with an appropriate mounting medium.
Visualizations
Caption: this compound's inhibitory action on the cytochrome bc1 complex.
Caption: Troubleshooting workflow for high background fluorescence.
References
- 1. researchgate.net [researchgate.net]
- 2. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 3. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 4. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 5. southernbiotech.com [southernbiotech.com]
- 6. biotium.com [biotium.com]
- 7. biotium.com [biotium.com]
- 8. oraclebio.com [oraclebio.com]
- 9. Quenching Autofluorescence - XWiki [wiki.helsinki.fi]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
Stigmatellin vs. Myxothiazol: A Comparative Guide to Qo Site Binding in the Cytochrome bc1 Complex
For Researchers, Scientists, and Drug Development Professionals
The cytochrome bc1 complex (also known as complex III) is a critical enzyme in the electron transport chain of mitochondria and photosynthetic bacteria, playing a central role in cellular energy conversion. Its quinol oxidation (Qo) site is a key target for a variety of inhibitors, which have been instrumental in elucidating the complex's mechanism and serve as lead compounds in drug and fungicide development. Among the most well-characterized Qo site inhibitors are stigmatellin and myxothiazol. This guide provides a detailed comparison of their binding mechanisms, supported by experimental data, to aid researchers in their study of the cytochrome bc1 complex and the development of novel inhibitors.
At a Glance: this compound vs. Myxothiazol
| Feature | This compound | Myxothiazol |
| Binding Location | Distal portion of the Qo site, in a gap between the cd1 helix and the PEWY motif.[1] | Proximal region of the Qo site, closer to heme bL.[2] |
| Key Interactions | Forms two hydrogen bonds: one with His161 of the Rieske iron-sulfur protein (ISP) and another with Glu271 of cytochrome b.[1] | Does not form a hydrogen bond with the Rieske ISP.[2] Binds in the 'b-proximal' region of the cytochrome b Qo site.[2] |
| Effect on Rieske ISP | Arrests the motion of the ISP's extrinsic domain, locking it in a position close to cytochrome c1.[1] | Does not prevent the movement of the Rieske ISP's cytoplasmic domain.[2] |
| Binding Affinity | Extremely high affinity, with a dissociation constant (Kd) reported to be less than 10⁻¹¹ M.[1] | Competitive inhibitor of ubiquinol.[2] |
| Inhibition Mechanism | Inhibits electron transfer from the Rieske ISP to cytochrome c1.[3] | Blocks electron transfer from ubiquinol to the Rieske ISP.[2] |
| Effect on Heme bL Spectrum | Induces a red-shift in the visible absorption spectrum of reduced heme bL.[2] | Induces a red-shift in the visible absorption spectrum of reduced heme bL.[2] |
Binding Mechanisms Visualized
The distinct binding modes of this compound and myxothiazol at the Qo site determine their different impacts on the function of the cytochrome bc1 complex.
References
A Comparative Guide to the Differential Effects of Stigmatellin and Antimycin A on Complex III
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the effects of two widely used inhibitors of mitochondrial Complex III (cytochrome bc1 complex), stigmatellin and antimycin A. Understanding their distinct mechanisms of action is crucial for research in cellular respiration, mitochondrial dysfunction, and the development of targeted therapeutics.
Introduction: The Q-Cycle and Its Inhibition
Mitochondrial Complex III plays a pivotal role in the electron transport chain, coupling the transfer of electrons from ubiquinol to cytochrome c with the translocation of protons across the inner mitochondrial membrane. This process, known as the Q-cycle, involves two distinct ubiquinone/ubiquinol binding sites: the Qo (quinol oxidation) site and the Qi (quinone reduction) site. This compound and antimycin A exert their inhibitory effects by binding to these different sites, leading to distinct consequences for electron flow and the generation of reactive oxygen species (ROS).
Mechanism of Action: A Tale of Two Binding Sites
This compound and antimycin A, despite both being potent inhibitors of Complex III, operate through fundamentally different mechanisms due to their specific binding locations.
-
This compound: This inhibitor binds to the Qo site of Complex III, which is located on the positive (P) side of the inner mitochondrial membrane.[1][2][3][4] By binding here, this compound blocks the initial step of the Q-cycle: the oxidation of ubiquinol.[4] This prevents the transfer of electrons to both the Rieske iron-sulfur protein (ISP) and cytochrome bL.[1][4] In fact, this compound binding can induce the reduction of the ISP.[1][4]
-
Antimycin A: In contrast, antimycin A binds to the Qi site , located on the negative (N) side of the inner mitochondrial membrane.[5][6][7][8] Its binding blocks the transfer of an electron from heme bH to ubiquinone, which is the final step in the regeneration of ubiquinol during the Q-cycle.[5][6][9] This leads to a backup of electrons within cytochrome b.[10][11]
The distinct binding sites and mechanisms of these two inhibitors are visualized in the following diagrams.
Differential Effects on Superoxide Production
A critical difference between these two inhibitors lies in their impact on the production of superoxide (O2•−), a major ROS.
-
This compound: By blocking the initial oxidation of ubiquinol at the Qo site, this compound prevents the formation of the unstable semiquinone intermediate (SQ•−) that is a primary source of superoxide.[12] Consequently, in the presence of this compound, superoxide production from Complex III is significantly inhibited or abolished.[12][13][14]
-
Antimycin A: In contrast, antimycin A dramatically increases superoxide production.[10][12][15] By blocking the Qi site, electrons accumulate on cytochrome b, which in turn leads to a stabilization of the semiquinone radical at the Qo site.[10][15] This prolonged lifetime of the semiquinone increases the likelihood of it donating an electron to molecular oxygen, thereby generating superoxide.[10][15]
Quantitative Comparison
The following table summarizes the key quantitative differences in the effects of this compound and antimycin A on Complex III.
| Parameter | This compound | Antimycin A | References |
| Binding Site | Qo (quinol oxidation) site | Qi (quinone reduction) site | [1][2][3][4][5][6][7][8] |
| Effect on Q-Cycle | Inhibits ubiquinol oxidation | Inhibits ubiquinone reduction | [4][5][6][9] |
| Superoxide Production | Decreases/Inhibits | Markedly Increases | [10][12][13][14][15] |
| Effect on Cytochrome b Redox State | No significant accumulation of reduced cytochrome b | Causes accumulation of reduced cytochrome b | [10][11] |
| Effect on Rieske ISP Redox Potential | Increases midpoint potential from ~290 mV to ~540 mV | No direct effect on ISP redox potential | [1][4] |
Experimental Protocols
Accurate assessment of the effects of these inhibitors requires robust experimental protocols. Below are outlines for key assays.
Measurement of Complex III Activity
This assay measures the ubiquinol-cytochrome c oxidoreductase activity of Complex III.
Principle: The enzymatic activity is determined by following the reduction of cytochrome c at 550 nm, which is coupled to the oxidation of a ubiquinol analog. The specificity of the activity is confirmed by its inhibition with antimycin A.
Materials:
-
Isolated mitochondria or purified Complex III
-
Assay Buffer (e.g., potassium phosphate buffer, pH 7.4, with EDTA)
-
Cytochrome c (oxidized)
-
Ubiquinol analog (e.g., decylubiquinol)
-
Antimycin A (for specific activity determination)
-
Spectrophotometer capable of measuring absorbance at 550 nm
Procedure Outline:
-
Prepare a reaction mixture containing assay buffer and oxidized cytochrome c.
-
Add the mitochondrial sample to the reaction mixture.
-
Initiate the reaction by adding the ubiquinol analog.
-
Monitor the increase in absorbance at 550 nm over time.
-
To determine the specific Complex III activity, perform a parallel experiment in the presence of an excess of antimycin A.
-
Subtract the rate obtained in the presence of antimycin A from the total rate.
A detailed protocol can be adapted from commercially available kits, such as those from Abcam or Cayman Chemical.[16][17][18]
Measurement of Superoxide Production
This assay quantifies the generation of superoxide from mitochondria.
Principle: Superoxide production can be measured using fluorescent probes that react with superoxide or its dismutation product, hydrogen peroxide (H2O2). Amplex Red, in the presence of horseradish peroxidase (HRP), is a commonly used reagent that reacts with H2O2 to produce the highly fluorescent resorufin.
Materials:
-
Isolated mitochondria
-
Respiration Buffer (e.g., containing KCl, MOPS, phosphate, and EGTA)
-
Respiratory substrates (e.g., succinate, malate/glutamate)
-
Amplex Red reagent
-
Horseradish peroxidase (HRP)
-
This compound and Antimycin A
-
Fluorescence plate reader or fluorometer
Procedure Outline:
-
Incubate isolated mitochondria in respiration buffer with the chosen respiratory substrate.
-
Add Amplex Red and HRP to the mitochondrial suspension.
-
Add either this compound or antimycin A to different wells.
-
Monitor the increase in fluorescence over time (excitation ~530-560 nm, emission ~590 nm).
-
The rate of increase in fluorescence is proportional to the rate of H2O2, and thus superoxide, production.
The this compound-sensitive portion of H2O2 production in the presence of antimycin A is often used to specifically quantify superoxide generation from the Qo site.[10]
References
- 1. This compound Induces Reduction of Iron-Sulfur Protein in the Oxidized Cytochrome bc1 Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Qo site of the mitochondrial complex III is required for the transduction of hypoxic signaling via reactive oxygen species production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound induces reduction of iron-sulfur protein in the oxidized cytochrome bc1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. letstalkacademy.com [letstalkacademy.com]
- 6. Mitochondrial Electron Transport Chain Complex III Is Required for Antimycin A to Inhibit Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Molecular basis for resistance to antimycin and diuron, Q-cycle inhibitors acting at the Qi site in the mitochondrial ubiquinol-cytochrome c reductase in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antimycin A | Cell Signaling Technology [cellsignal.com]
- 10. The Mechanism of Superoxide Production by the Antimycin-inhibited Mitochondrial Q-cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The mechanism of superoxide production by the antimycin-inhibited mitochondrial Q-cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Superoxides from mitochondrial complex III: the role of manganese superoxide dismutase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Reactive oxygen species production induced by pore opening in cardiac mitochondria: The role of complex III - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Molecular Mechanisms of Superoxide Production by Complex III: A Bacterial versus Human Mitochondrial Comparative Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. abcam.com [abcam.com]
- 17. abcam.com [abcam.com]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
Stigmatellin's Inhibitory Effect on Cytochrome c Reductase: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of stigmatellin's inhibitory effect on cytochrome c reductase (also known as the cytochrome bc1 complex or Complex III) with other well-characterized inhibitors. The information presented herein is supported by experimental data to facilitate informed decisions in research and drug development.
Introduction to Cytochrome c Reductase Inhibition
Cytochrome c reductase is a critical enzyme complex of the mitochondrial electron transport chain. It catalyzes the transfer of electrons from ubiquinol to cytochrome c, a process coupled to the translocation of protons across the inner mitochondrial membrane, which contributes to the proton motive force used for ATP synthesis. Inhibition of this complex can disrupt cellular respiration and is a target for various therapeutic agents and toxins. Inhibitors of the cytochrome bc1 complex are broadly classified based on their binding site: the Qo (quinol oxidation) site or the Qi (quinone reduction) site.
This compound is a potent inhibitor that binds to the Qo site of the cytochrome bc1 complex.[1] This guide compares its activity with other inhibitors, namely myxothiazol (another Qo site inhibitor) and antimycin A (a classic Qi site inhibitor).
Comparative Analysis of Inhibitor Potency
The inhibitory potency of this compound and its counterparts is summarized in the table below. It is important to note that the reported values (IC50 and Ki) can vary depending on the experimental conditions, such as the source of the enzyme, substrate concentration, and assay buffer composition.
| Inhibitor | Binding Site | Inhibition Metric | Value (nM) | Source Organism/System |
| This compound | Qo | IC50 | 107 ± 21 | Not Specified in Source |
| Myxothiazol | Qo | 50% Inhibition | 0.45-0.58 (mol/mol of cytochrome b) | Beef Heart Mitochondria |
| Antimycin A | Qi | Ki | 0.033 ± 0.00027 | Succinate-cytochrome c reductase |
| Antimycin A3 | Qi | IC50 | 38 | Rat Liver Mitochondria |
Note: The inhibitory concentration for myxothiazol is presented as a molar ratio required for 50% inhibition, which differs from the IC50 and Ki values provided for the other compounds. Direct comparison of these values should be made with caution. The significant difference between the reported Ki and IC50 values for Antimycin A highlights the variability in experimental methodologies and reporting.
Mechanism of Action
The inhibitors discussed disrupt the function of the cytochrome bc1 complex through distinct mechanisms determined by their binding location.
-
This compound and Myxothiazol (Qo Site Inhibitors): These inhibitors bind to the outer, positively charged side of the inner mitochondrial membrane (the Qo site), where ubiquinol is oxidized.
-
This compound binds in a manner that interacts with both the cytochrome b and the Rieske iron-sulfur protein (ISP) subunits. This interaction locks the ISP in a position that prevents electron transfer to cytochrome c1.
-
Myxothiazol also binds to the Qo site but in a slightly different location than this compound. It blocks the transfer of electrons from ubiquinol to the 2Fe-2S cluster of the Rieske protein.
-
-
Antimycin A (Qi Site Inhibitor): This inhibitor binds to the inner, negatively charged side of the inner mitochondrial membrane (the Qi site), where ubiquinone is reduced. By binding to this site, antimycin A blocks the transfer of electrons from heme bH to ubiquinone, thereby interrupting the Q-cycle.
Signaling Pathway and Inhibitor Binding Sites
The following diagram illustrates the Q-cycle within the cytochrome bc1 complex and the specific binding sites of this compound, myxothiazol, and antimycin A.
Caption: The Q-cycle electron transport pathway in Complex III and inhibitor binding sites.
Experimental Protocols
Cytochrome c Reductase Activity Assay
This assay measures the enzymatic activity of the cytochrome bc1 complex by monitoring the reduction of cytochrome c.
Materials:
-
Isolated mitochondria or purified cytochrome bc1 complex
-
Assay Buffer: e.g., 50 mM potassium phosphate buffer, pH 7.4, containing 1 mM EDTA.
-
Substrate: Decylubiquinol (a ubiquinone analog) or succinate (for mitochondrial preparations).
-
Electron Acceptor: Cytochrome c (from horse heart or bovine heart).
-
Inhibitors: this compound, myxothiazol, antimycin A, dissolved in an appropriate solvent (e.g., DMSO or ethanol).
-
Spectrophotometer capable of measuring absorbance at 550 nm.
Procedure:
-
Prepare a reaction mixture in a cuvette containing the assay buffer and a known concentration of cytochrome c.
-
Add the mitochondrial preparation or purified enzyme to the cuvette.
-
To measure the effect of inhibitors, pre-incubate the enzyme with the desired concentration of the inhibitor for a specific period.
-
Initiate the reaction by adding the substrate (e.g., decylubiquinol).
-
Immediately monitor the increase in absorbance at 550 nm, which corresponds to the reduction of cytochrome c. The rate of this increase is proportional to the enzyme activity.
-
The activity is calculated using the molar extinction coefficient of reduced cytochrome c (21.1 mM⁻¹cm⁻¹ at 550 nm).
-
For inhibitor studies, perform a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Experimental Workflow for Validating Inhibitory Effect
The following diagram outlines the logical workflow for validating the inhibitory effect of a compound like this compound on cytochrome c reductase.
Caption: Workflow for validating cytochrome c reductase inhibitors.
References
A Comparative Kinetic Analysis of Stigmatellin and Ubiquinone Binding to the Cytochrome bc1 Complex
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding kinetics of the inhibitor stigmatellin and the substrate ubiquinone to the cytochrome bc1 complex (Complex III) of the electron transport chain. Understanding the differential binding kinetics of inhibitors and substrates is crucial for the development of novel therapeutics targeting cellular respiration. This document summarizes available experimental data, outlines detailed methodologies for kinetic analysis, and visualizes the relevant biochemical pathways and experimental workflows.
Executive Summary
Quantitative Kinetic Data Comparison
The following table summarizes the available quantitative kinetic data for the binding of this compound to the cytochrome bc1 complex. A complete kinetic profile for ubiquinone is not available in the reviewed literature; therefore, a direct quantitative comparison is limited.
| Ligand | Target | Association Rate Constant (k_on) | Dissociation Rate Constant (k_off) | Dissociation Constant (K_D) | Experimental Method |
| This compound | Bovine cytochrome bc1 complex | 1.0 x 10⁵ M⁻¹s⁻¹[1] | Data not available | ~4.0 nM (IC₅₀ for UST derivative) | Stopped-flow rapid scanning spectrophotometry[1] |
| Ubiquinone/Ubiquinol | Cytochrome bc1 complex | Data not available | Data not available | Data not available | Not Applicable |
Note on Ubiquinone Data: The transient nature of ubiquinone/ubiquinol binding as a substrate in the Q-cycle makes the determination of its binding kinetics challenging. Its binding is a rapid, reversible process integral to the catalytic cycle, rather than the more stable, inhibitory binding observed with this compound. Studies with ubiquinone analogues like decylubiquinol suggest a second-order reaction with the enzyme, but specific rate constants are not consistently reported.
Signaling Pathway: The Q-Cycle and this compound Inhibition
The cytochrome bc1 complex facilitates electron transfer from ubiquinol to cytochrome c, coupled with proton translocation across the inner mitochondrial membrane. This process, known as the Q-cycle, is central to ATP synthesis. This compound inhibits this process by binding to the Qo site, the same site where ubiquinol binds and is oxidized.
Caption: The Q-cycle and the inhibitory action of this compound at the Qo site.
Experimental Protocols
The determination of kinetic parameters for ligand-protein interactions relies on specialized biophysical techniques. Below are detailed methodologies for two common approaches used in studying the binding kinetics of molecules like this compound and ubiquinone to membrane proteins.
Stopped-Flow Spectrophotometry
This technique is ideal for measuring rapid kinetic events, such as the binding of an inhibitor or substrate to an enzyme, on the millisecond timescale.
Principle: Two solutions, one containing the cytochrome bc1 complex and the other containing the ligand (this compound or a ubiquinone analogue), are rapidly mixed. The change in a spectroscopic signal (e.g., absorbance or fluorescence) resulting from the binding event is monitored over time. For the cytochrome bc1 complex, changes in the absorbance spectra of the heme groups upon ligand binding can be followed.
Detailed Protocol:
-
Sample Preparation:
-
Purify the cytochrome bc1 complex and dilute it to a known concentration in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing a detergent like dodecyl maltoside to solubilize the membrane protein).
-
Prepare a series of concentrations of the ligand (this compound or ubiquinol analogue) in the same buffer.
-
-
Instrument Setup:
-
Use a stopped-flow spectrophotometer equipped with a rapid mixing unit and a detector (photomultiplier tube or photodiode array).
-
Set the observation wavelength to a value where the maximum spectral change upon binding is expected (e.g., monitoring the Soret or Q bands of the cytochromes).
-
Equilibrate the instrument and sample syringes to the desired temperature.
-
-
Data Acquisition:
-
Load the enzyme and ligand solutions into separate syringes of the stopped-flow apparatus.
-
Initiate a "push" to rapidly mix the reactants. The flow stops abruptly, and the reaction is monitored in the observation cell.
-
Record the change in absorbance over time. The data acquisition is typically triggered by the stopping of the flow.
-
Perform multiple "shots" for each ligand concentration to ensure reproducibility.
-
-
Data Analysis:
-
The observed rate constant (k_obs) for the binding event is determined by fitting the kinetic traces (absorbance vs. time) to a single or double exponential decay function.
-
Plot the k_obs values against the ligand concentration.
-
For a simple one-step binding model, the association rate constant (k_on) is the slope of this plot, and the dissociation rate constant (k_off) is the y-intercept. The dissociation constant (K_D) can then be calculated as k_off / k_on.
-
Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions.
Principle: One of the interacting partners (the ligand, in this case, the cytochrome bc1 complex) is immobilized on a sensor chip. The other partner (the analyte, this compound or a ubiquinone analogue) is flowed over the surface. The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in response units, RU).
Detailed Protocol:
-
Sensor Chip Preparation and Ligand Immobilization:
-
Select a suitable sensor chip (e.g., a CM5 chip for amine coupling or an NTA chip for His-tagged proteins).
-
Activate the sensor surface according to the manufacturer's instructions.
-
Immobilize the purified cytochrome bc1 complex onto the sensor surface. This may require optimization of buffer conditions and protein concentration.
-
Block any remaining active sites on the surface to prevent non-specific binding.
-
-
Analyte Preparation and Injection:
-
Prepare a series of concentrations of the analyte (this compound or ubiquinone analogue) in a suitable running buffer (e.g., HBS-EP+ buffer containing a detergent).
-
Inject the analyte solutions over the sensor surface at a constant flow rate.
-
-
Data Acquisition (Sensorgram):
-
The SPR instrument records the change in RU over time, generating a sensorgram. The sensorgram consists of:
-
Baseline: Running buffer flows over the surface.
-
Association Phase: Analyte is injected, and binding occurs.
-
Dissociation Phase: Running buffer is injected again, and the analyte dissociates.
-
Regeneration: A specific solution is injected to remove any remaining bound analyte, preparing the surface for the next cycle.
-
-
-
Data Analysis:
-
The association and dissociation phases of the sensorgrams for each analyte concentration are globally fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model).
-
This fitting procedure directly yields the association rate constant (k_on) and the dissociation rate constant (k_off).
-
The equilibrium dissociation constant (K_D) is calculated from the ratio of the rate constants (k_off / k_on).
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a kinetic analysis experiment using techniques like stopped-flow spectrophotometry or SPR.
Caption: A generalized workflow for kinetic analysis of protein-ligand binding.
Conclusion
The kinetic analysis reveals a significant difference in the binding characteristics of the inhibitor this compound compared to the substrate ubiquinone at the Qo site of the cytochrome bc1 complex. This compound exhibits a high association rate and likely a very low dissociation rate, leading to a high binding affinity and potent inhibition. In contrast, ubiquinone's interaction is transient, optimized for rapid turnover within the catalytic Q-cycle. The detailed experimental protocols provided herein offer a roadmap for researchers aiming to further investigate the kinetics of these and other interactions with this vital enzyme complex. Future studies focusing on obtaining a complete kinetic profile for ubiquinone and its analogues will be invaluable for a more comprehensive quantitative comparison and for advancing the rational design of new inhibitors.
References
Confirming Stigmatellin Target Engagement in Intact Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies to confirm the engagement of stigmatellin with its target, the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain, within intact cells. We will explore the leading techniques, compare this compound's cellular effects with the alternative Complex III inhibitor, antimycin A, and provide detailed experimental protocols and pathway visualizations.
Executive Summary
Data Presentation: this compound vs. Antimycin A
While both this compound and antimycin A target Complex III of the mitochondrial respiratory chain, their cellular potencies can differ depending on the cell type and experimental conditions. The following tables summarize the available quantitative data on their effects on cancer cell lines.
Table 1: Cellular Potency of this compound A and its Derivatives
| Compound | HCT-116 (Colon Carcinoma) IC50 (µg/mL) | KB-3-1 (Cervix Carcinoma) IC50 (µg/mL) | U2OS (Osteosarcoma) IC50 (µg/mL) |
| This compound A | 4.3 | 4.8 | 4.1 |
| Stigmatellic acid | >10 | >10 | >10 |
| iso-Methoxy this compound | >10 | >10 | >10 |
| This compound C | >10 | >10 | >10 |
Source: Adapted from data showing the half-maximal inhibitory concentrations (IC50) for cell proliferation.[3]
Table 2: Cellular Potency of Antimycin A
| Compound | HCT-116 (Colorectal Carcinoma) IC50 (µg/mL) |
| Antimycin A | 29 |
Source: Adapted from data showing the half-maximal inhibitory concentration (IC50) for cell proliferation.[4]
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. These values are highly dependent on the specific cell line, assay conditions, and incubation time. The data presented here is for comparative purposes and highlights the potent cytotoxic effects of this compound A.
Mandatory Visualization
Signaling Pathway of Complex III Inhibition
The following diagram illustrates the central role of Complex III in the mitochondrial electron transport chain and the consequences of its inhibition by compounds like this compound.
Caption: Inhibition of Complex III by this compound disrupts the electron transport chain, leading to increased ROS production and apoptosis.
Experimental Workflow for Cellular Thermal Shift Assay (CETSA)
This diagram outlines the key steps involved in performing a CETSA experiment to confirm this compound's target engagement.
Caption: Workflow of the Cellular Thermal Shift Assay (CETSA) to measure target engagement.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for this compound Target Engagement
This protocol provides a general framework for confirming the binding of this compound to its target in intact cells using a Western blot-based CETSA approach.
Materials:
-
Cell line of interest (e.g., HCT-116) cultured to ~80% confluency
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against a subunit of Complex III (e.g., UQCRC2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Harvest cultured cells and resuspend them in fresh culture medium.
-
Aliquot the cell suspension into separate tubes.
-
Treat the cells with the desired concentration of this compound or an equivalent volume of DMSO (vehicle control).
-
Incubate the cells for a predetermined time (e.g., 1-2 hours) at 37°C.[4]
-
-
Heat Challenge:
-
Transfer the cell suspensions into PCR tubes.
-
Heat the tubes in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3-5 minutes. Include an unheated control sample.[5]
-
Immediately cool the samples to room temperature.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by adding lysis buffer and incubating on ice.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[6]
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
-
Protein Quantification and Analysis:
-
Determine the protein concentration of the soluble fractions using a BCA assay.
-
Normalize the protein concentrations of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with the primary antibody for the Complex III subunit, followed by the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Plot the normalized band intensities against the temperature for both the this compound-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[7]
-
Comparison of Alternatives
Antimycin A is another widely used inhibitor of the mitochondrial electron transport chain.[8] While it also targets Complex III, its binding site and mechanism of action differ from this compound. This compound binds to the Qo site of cytochrome b, whereas antimycin A is known to bind to the Qi site.[9][10]
This difference in binding can lead to distinct downstream effects. For instance, both compounds are known to increase the production of reactive oxygen species (ROS), leading to oxidative stress and apoptosis.[11][12][13] However, the specifics of ROS production and the subsequent cellular response may vary.
The choice between this compound and antimycin A for a particular experiment will depend on the specific research question. If the goal is to specifically probe the Qo site of Complex III, this compound is the more appropriate choice. If a more general inhibition of Complex III is desired, antimycin A can also be used. As the data in Tables 1 and 2 suggest, the potency of these compounds can vary significantly between cell lines, and this should be a key consideration in experimental design.
Conclusion
Confirming target engagement in intact cells is a non-trivial but essential aspect of characterizing the mechanism of action of a compound. The Cellular Thermal Shift Assay provides a robust and label-free method to directly assess the binding of this compound to the cytochrome bc1 complex in a physiologically relevant context. By comparing the cellular effects of this compound with other Complex III inhibitors like antimycin A, researchers can gain a more comprehensive understanding of their distinct biological activities. The protocols and data presented in this guide offer a framework for designing and interpreting experiments aimed at validating this compound's target engagement and elucidating its downstream cellular consequences.
References
- 1. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CETSA [cetsa.org]
- 3. Complex I and complex III inhibition specifically increase cytosolic hydrogen peroxide levels without inducing oxidative stress in HEK293 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimycin A induced apoptosis in HCT-116 colorectal cancer cells through the up- and downregulation of multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Coupling cellular drug-target engagement to downstream pharmacology with CeTEAM - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. A Preclinical Evaluation of Antimycin A as a Potential Antilung Cancer Stem Cell Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial mitochondrial reactive oxygen species induction by lung epithelial metabolic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 13. How to Use Respiratory Chain Inhibitors in Toxicology Studies-Whole-Cell Measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
Stigmatellin: A Potent Qo Inhibitor Overcoming Common Resistance in Fungal Pathogens
A comparative analysis of stigmatellin and other Quinone outside Inhibitors (QoIs) reveals its potential to control fungal strains resistant to widely used strobilurin fungicides. Experimental data suggests that the unique binding mechanism of this compound at the Qo site of the cytochrome bc1 complex allows it to remain effective against pathogens harboring mutations that confer resistance to other QoIs like azoxystrobin and pyraclostrobin.
Quinone outside Inhibitors (QoIs) are a critical class of fungicides that target mitochondrial respiration in pathogenic fungi by binding to the Qo site of the cytochrome bc1 complex, thereby inhibiting ATP production. However, the widespread use of strobilurin fungicides, such as azoxystrobin and pyraclostrobin, has led to the emergence of resistant fungal populations. This resistance is primarily attributed to specific point mutations in the mitochondrial cytochrome b gene (cyt b). The most common mutations include G143A, F129L, and G137R. The G143A mutation, in particular, is known to confer a high level of resistance to many commercially available QoI fungicides, rendering them ineffective.
This compound, a naturally derived QoI, demonstrates a distinct advantage in this context. Its binding to the Qo site is less affected by the common mutations that confer resistance to other QoIs. This suggests a lack of cross-resistance between this compound and strobilurin fungicides, making it a valuable tool for managing resistant fungal strains.
Comparative Efficacy: this compound vs. Other Qo Inhibitors
Cross-resistance studies are essential to understand the effectiveness of different fungicides against resistant pathogen populations. While direct comparative studies with quantitative EC50 values for this compound against a wide range of QoI-resistant plant pathogens are not extensively available in publicly accessible literature, studies on the mechanism of action provide strong evidence for its efficacy.
Research on the cytochrome bc1 complex has shown that while strobilurins and this compound both bind to the Qo site, their specific interactions with the amino acid residues differ. This difference in binding mode is crucial. In strobilurin-resistant mutants, alterations in the cytochrome b protein, such as the G143A substitution, prevent the effective binding of these fungicides. However, the binding of this compound is reported to be relatively unaffected by these same mutations in model organisms like yeast. This indicates that this compound can still inhibit the respiratory chain in fungal strains that are resistant to other QoIs.
Table 1: Cross-Resistance Profile of this compound and Other Qo Inhibitors
| Fungicide Class | Target Mutation | Cross-Resistance with this compound |
| Strobilurins (e.g., Azoxystrobin, Pyraclostrobin) | G143A, F129L, G137R | No significant cross-resistance reported |
Experimental Protocols for Fungicide Resistance Studies
To assess the cross-resistance between this compound and other Qo inhibitors, standardized experimental protocols are employed. These protocols are crucial for generating reliable and comparable data.
In Vitro Fungicide Sensitivity Assay (Mycelial Growth Inhibition)
This method determines the concentration of a fungicide that inhibits the growth of a fungal pathogen by 50% (EC50).
-
Fungal Isolates : Obtain both wild-type (sensitive) and QoI-resistant isolates of the target fungal pathogen. The resistant isolates should have confirmed mutations in the cyt b gene (e.g., G143A).
-
Culture Media : Prepare a suitable solid culture medium, such as Potato Dextrose Agar (PDA), amended with a range of concentrations of the fungicides to be tested (this compound, azoxystrobin, pyraclostrobin, etc.). A solvent control (without fungicide) is also prepared.
-
Inoculation : Place a mycelial plug of a specific diameter from an actively growing fungal culture onto the center of each fungicide-amended and control plate.
-
Incubation : Incubate the plates at an optimal temperature for the specific fungus in the dark.
-
Data Collection : Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony on the control plate reaches the edge of the plate.
-
Data Analysis : Calculate the percentage of mycelial growth inhibition for each fungicide concentration relative to the solvent control. The EC50 values are then determined by probit analysis or by plotting the inhibition percentage against the logarithm of the fungicide concentration.
-
Resistance Factor (RF) Calculation : The RF is calculated by dividing the EC50 value of the resistant isolate by the EC50 value of the sensitive (wild-type) isolate. An RF value greater than 1 indicates resistance.
Molecular Analysis of Cytochrome b Gene Mutations
Confirmation of the genetic basis of resistance is crucial for cross-resistance studies.
-
DNA Extraction : Extract total genomic DNA from the fungal mycelium of both sensitive and resistant isolates.
-
PCR Amplification : Amplify the region of the cyt b gene known to harbor resistance-conferring mutations using specific primers.
-
DNA Sequencing : Sequence the PCR products to identify any point mutations (e.g., G143A, F129L, G137R) by comparing the sequences of resistant isolates to that of the wild-type isolate.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of QoI fungicides and a typical workflow for a cross-resistance study.
Caption: Mechanism of action of Qo inhibitors at the cytochrome bc1 complex.
Caption: Experimental workflow for a cross-resistance study.
A Structural Showdown: Stigmatellin and Other Chromone Inhibitors of the Cytochrome bc1 Complex
For Researchers, Scientists, and Drug Development Professionals
The cytochrome bc1 complex (Complex III) is a critical enzyme in the mitochondrial electron transport chain, making it a prime target for the development of fungicides, anti-parasitic drugs, and potential anticancer agents.[1][2] Among the numerous inhibitors of this complex, stigmatellin, a natural product isolated from the myxobacterium Stigmatella aurantiaca, stands out due to its potent activity and unique chromone scaffold.[3] This guide provides a detailed structural comparison of this compound and other chromone-based inhibitors, supported by quantitative data and experimental methodologies, to aid in the rational design of novel therapeutic and agrochemical agents.
Structural Comparison: The Chromone Head and the Discerning Tail
This compound's core structure features a 5,7-dimethoxy-8-hydroxychromone headgroup attached to a hydrophobic alkenyl chain at the 2-position.[3] This chromone moiety is crucial for its inhibitory activity, acting as the "warhead" that binds to the quinol oxidation (Qo) site of the cytochrome bc1 complex.[4]
Key Structural Features of this compound:
-
Chromone Ring System: The bicyclic chromone core provides a rigid scaffold for the precise positioning of key functional groups.
-
8-Hydroxy Group: This phenolic hydroxyl group is critical for binding, forming a hydrogen bond with the Rieske iron-sulfur protein (ISP), a key subunit of the bc1 complex.[3] This interaction is a defining feature of this compound's binding mode.
-
5,7-Dimethoxy Groups: These methoxy groups contribute to the electronic properties of the chromone ring and influence its binding affinity.
-
Hydrophobic Alkenyl Tail: This long, flexible chain anchors the inhibitor within the lipid-rich environment of the mitochondrial inner membrane and makes extensive van der Waals contacts within the Qo binding pocket. The specific stereochemistry and unsaturation pattern of the tail are important for optimal activity.[5]
Comparison with Other Cytochrome bc1 Inhibitors:
While not all potent cytochrome bc1 inhibitors share the chromone scaffold, comparing their binding modes to this compound reveals key principles for effective inhibition.
-
Myxothiazol: Like this compound, myxothiazol binds to the Qo site. However, it is a β-methoxyacrylate inhibitor and interacts with a different set of amino acid residues. Notably, it does not form the characteristic hydrogen bond with the Rieske ISP that this compound does.[6][7] This difference in binding leads to distinct effects on the conformation and redox potential of the ISP.
-
Strobilurins (e.g., Azoxystrobin): This major class of agricultural fungicides also targets the Qo site. They possess a β-methoxyacrylate toxophore similar to myxothiazol.[2][7] Their binding displaces ubiquinol, the natural substrate, thereby blocking electron transfer.
-
Atovaquone: This hydroxynaphthoquinone is an antimalarial drug that inhibits the cytochrome bc1 complex. While it binds to the Qo site, its larger ring system interacts differently with the binding pocket compared to the more compact chromone head of this compound.[8]
The structural diversity among these inhibitors highlights the plasticity of the Qo binding site. However, the success of the chromone scaffold in this compound underscores its potential as a privileged structure for the design of new, potent, and selective inhibitors.[9][10]
Quantitative Comparison of Inhibitory Activity
The potency of cytochrome bc1 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki). The following table summarizes available data for this compound and other relevant inhibitors.
| Inhibitor | Target Organism/Enzyme | Assay Type | IC50 (nM) | Ki (nM) | Reference(s) |
| This compound | Saccharomyces cerevisiae (Yeast) | Ubiquinol-cytochrome c reductase | ~2.4 | - | [11] |
| Myxothiazol | Saccharomyces cerevisiae (Yeast) | Ubiquinol-cytochrome c reductase | - | - | [6][7] |
| Azoxystrobin | Porcine heart mitochondria | Succinate-cytochrome c reductase | - | - | [2] |
| Pyraclostrobin | Porcine heart mitochondria | Succinate-cytochrome c reductase | - | ~0.003 (pKi=11.59) | [11] |
| Kresoxim-methyl | Porcine heart mitochondria | Succinate-cytochrome c reductase | - | ~0.52 (pKi=9.28) | [11] |
| Ilicicolin H | Saccharomyces cerevisiae (Yeast) | Ubiquinol-cytochrome c reductase | 3-5 | - | [12] |
| Ilicicolin H | Bovine heart mitochondria | Ubiquinol-cytochrome c reductase | 200-250 | - | [12] |
| ELQ-400 | Plasmodium falciparum | Cytochrome bc1 complex | 6.7 | - | [13] |
| ELQ-400 | Human (HEK293 cells) | Cytochrome bc1 complex | 108 | - | [13] |
Note: Direct comparison of absolute values should be made with caution, as experimental conditions can vary between studies.
Experimental Protocols
Cytochrome bc1 Complex Activity Assay (Ubiquinol-Cytochrome c Reductase Activity)
This spectrophotometric assay measures the rate of cytochrome c reduction, which is dependent on the activity of the cytochrome bc1 complex.
Materials:
-
Isolated mitochondria or purified cytochrome bc1 complex
-
Assay Buffer: 50 mM Tricine or Potassium Phosphate (pH 7.5-8.0), 100 mM KCl, 2-4 mM KCN (to inhibit Complex IV), 0.1 mg/mL n-dodecyl β-D-maltoside (for purified enzyme).[13][14]
-
Electron Acceptor: Oxidized cytochrome c (from horse heart), typically 30-50 µM.[13][14]
-
Inhibitor stock solutions (e.g., in DMSO or ethanol).
-
Spectrophotometer capable of kinetic measurements at 550 nm.
Procedure:
-
Reagent Preparation: Prepare working solutions of cytochrome c and DBH2 in the assay buffer. Prepare serial dilutions of the test inhibitors.
-
Assay Setup: In a cuvette, combine the assay buffer, cytochrome c solution, and the mitochondrial or purified enzyme sample.
-
Inhibitor Incubation: Add the desired concentration of the inhibitor or vehicle control and incubate for a defined period (e.g., 2-5 minutes) at a controlled temperature (e.g., 25-30°C).[12][13]
-
Reaction Initiation: Start the reaction by adding the DBH2 substrate.
-
Measurement: Immediately monitor the increase in absorbance at 550 nm over time, which corresponds to the reduction of cytochrome c.[9][13]
-
Data Analysis:
-
Calculate the initial rate of the reaction (ΔA550/min).
-
To determine the IC50 value, plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the inhibitor concentration and fit the data to a dose-response curve.[9]
-
Visualizing the Mechanism and Discovery Process
Signaling Pathway: Electron Transport Chain Inhibition
The following diagram illustrates the flow of electrons through the mitochondrial electron transport chain and highlights the point of inhibition by this compound and other Qo site inhibitors at Complex III.
Caption: Inhibition of the electron transport chain at Complex III by this compound.
Experimental Workflow: Natural Product Inhibitor Discovery
The discovery of novel inhibitors like this compound often follows a systematic workflow, from initial screening to final characterization.
References
- 1. med.libretexts.org [med.libretexts.org]
- 2. Natural Compound-Derived Cytochrome bc1 Complex Inhibitors as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A comparison of this compound conformations, free and bound to the photosynthetic reaction center and the cytochrome bc1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Molecular basis for resistance to myxothiazol, mucidin (strobilurin A), and this compound. Cytochrome b inhibitors acting at the center o of the mitochondrial ubiquinol-cytochrome c reductase in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mucidin and strobilurin A are identical and inhibit electron transfer in the cytochrome bc1 complex of the mitochondrial respiratory chain at the same site as myxothiazol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What are Electron transport chain complex proteins inhibitors and how do they work? [synapse.patsnap.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Search for Novel Lead Inhibitors of Yeast Cytochrome bc1, from Drugbank and COCONUT - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Inhibition of Cytochrome bc1 as a Strategy for Single-Dose, Multi-Stage Antimalarial Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. research.lstmed.ac.uk [research.lstmed.ac.uk]
Stigmatellin's Specificity for the bc1 Complex: A Comparative Analysis
A deep dive into the experimental evidence validating stigmatellin as a high-affinity inhibitor of the mitochondrial bc1 complex, with a comparative look at other common inhibitors.
For researchers in mitochondrial biology and drug development, the selection of specific inhibitors is paramount for elucidating cellular respiration mechanisms and for the development of targeted therapeutics. This compound, a myxobacterial metabolite, has long been utilized as a potent and specific inhibitor of the cytochrome bc1 complex (Complex III) of the mitochondrial respiratory chain.[1][2][3] This guide provides a comprehensive comparison of this compound with other bc1 complex inhibitors, supported by experimental data and detailed protocols to aid in the critical evaluation and selection of the appropriate tool for your research needs.
Comparative Inhibitor Analysis
This compound distinguishes itself through its high affinity and specific mode of action at the Qo (quinol oxidation) site of the bc1 complex.[4][5] Its binding induces a conformational change that blocks electron transfer from ubiquinol to the Rieske iron-sulfur protein (ISP), effectively halting the Q-cycle and, consequently, mitochondrial respiration.[6][7][8] The following table summarizes the key characteristics of this compound in comparison to other widely used bc1 complex inhibitors.
| Inhibitor | Target Site | Binding Characteristics | Reported IC50 / Stoichiometry | Potential Off-Target Effects |
| This compound | Qo site (distal) | Forms hydrogen bonds with ISP His161 and Glu271 of cytochrome b.[4] Binding raises the midpoint potential of the ISP.[6] | Stoichiometry of 0.5 mol of inhibitor per mol of bc1 complex monomer, suggesting one molecule can inhibit the dimer.[8] | Also reported to inhibit Complex I at micromolar concentrations.[9][10] May induce the generation of oxygen radicals in the oxidized bc1 complex.[6] |
| Myxothiazol | Qo site (proximal) | Binds to a site overlapping with the ubiquinol binding pocket, but does not directly interact with the Rieske ISP. | - | Can also inhibit Complex I.[10] |
| Antimycin A | Qi site (quinone reduction) | Binds to the ubiquinone reduction site, blocking the transfer of electrons from heme bH to ubiquinone. | IC50 = 136 nM for Complex III activity.[11] | Can directly suppress Photosystem II activity, with effects being batch-dependent.[12] |
| (Z)-Azoxystrobin | Qo site | A strobilurin fungicide that binds to the Qo site of cytochrome b. | IC50 values vary by cell line, e.g., 30 µM in primary cortical neurons (24h exposure).[13] | - |
Experimental Validation of this compound's Specificity
The specificity of this compound for the bc1 complex is typically validated through a combination of biochemical assays that measure mitochondrial respiration and the enzymatic activity of individual respiratory chain complexes.
High-Resolution Respirometry (HRR)
High-resolution respirometry is a powerful technique to assess mitochondrial function in real-time by measuring oxygen consumption rates (OCR) in intact or permeabilized cells, as well as isolated mitochondria.[14][15] A substrate-uncoupler-inhibitor titration (SUIT) protocol is commonly employed to sequentially dissect the activity of different parts of the electron transport chain.
Experimental Protocol: SUIT Protocol for Assessing this compound Inhibition
-
Preparation: Calibrate the oxygen sensors of the respirometer and add the cell suspension or isolated mitochondria to chambers containing pre-warmed respiration medium.
-
ROUTINE Respiration: Measure the basal oxygen consumption rate of the intact cells.
-
LEAK Respiration (State 4): Add an ATP synthase inhibitor (e.g., oligomycin) to measure oxygen consumption coupled only to proton leak across the inner mitochondrial membrane.[13]
-
ETS Capacity (State 3): Titrate an uncoupler (e.g., FCCP) to dissipate the proton gradient and measure the maximum capacity of the electron transport system.[13]
-
Complex I-linked Respiration: In permeabilized cells or isolated mitochondria, add substrates for Complex I (e.g., pyruvate, malate, glutamate) and ADP.[13]
-
This compound Titration: Sequentially add increasing concentrations of this compound to determine its inhibitory effect on Complex I-driven respiration.
-
Complex II-linked Respiration: Add a Complex I inhibitor (e.g., rotenone) followed by a Complex II substrate (e.g., succinate) to isolate Complex II-driven respiration.[13]
-
This compound Titration: Again, titrate this compound to confirm its inhibitory effect, which should be observed as it acts downstream at Complex III.
-
Residual Oxygen Consumption (ROX): Add a potent Complex III inhibitor like antimycin A to block mitochondrial respiration completely and measure any remaining non-mitochondrial oxygen consumption.[13]
Spectrophotometric Enzyme Assays
The activity of the bc1 complex can be directly measured by monitoring the reduction of cytochrome c in the presence of a ubiquinol analog as a substrate.
Experimental Protocol: Cytochrome bc1 Complex Activity Assay
-
Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0) containing a known concentration of cytochrome c.
-
Sample Preparation: Add isolated mitochondria or purified bc1 complex to the reaction mixture.
-
Inhibitor Pre-incubation: For inhibitor studies, pre-incubate the sample with varying concentrations of this compound or other inhibitors.
-
Initiate Reaction: Start the reaction by adding a ubiquinol analog substrate, such as DBH2 (2,3-dimethoxy-5-methyl-6-decyl-1,4-benzohydroquinone).[16][17]
-
Measurement: Monitor the increase in absorbance at 550 nm, which corresponds to the reduction of cytochrome c, using a spectrophotometer.[16]
-
Data Analysis: Calculate the rate of cytochrome c reduction. To determine the specific activity of Complex III, subtract the rate measured in the presence of a saturating concentration of antimycin A.[13]
Visualizing the Mechanism of Inhibition
The following diagrams illustrate the electron flow through the mitochondrial respiratory chain and the specific points of inhibition by this compound and other compounds.
Caption: Electron flow and inhibitor sites in the respiratory chain.
The following workflow outlines the general procedure for validating inhibitor specificity.
Caption: Workflow for validating inhibitor specificity.
Conclusion
The experimental evidence strongly supports the high specificity of this compound for the Qo site of the bc1 complex. Its potent inhibitory effect, demonstrable through both high-resolution respirometry and direct enzyme activity assays, makes it an invaluable tool for studying mitochondrial function. However, researchers should remain cognizant of its potential, though less potent, off-target effects on Complex I, especially at higher concentrations. By employing the detailed experimental protocols outlined in this guide, scientists can confidently validate the specificity of this compound and other inhibitors within their experimental systems, ensuring the robustness and reliability of their findings.
References
- 1. mdpi.com [mdpi.com]
- 2. scilit.com [scilit.com]
- 3. This compound, a new antibiotic from Stigmatella aurantiaca (Myxobacterales). I. Production, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]
- 6. This compound induces reduction of iron-sulfur protein in the oxidized cytochrome bc1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural Analysis of Cytochrome bc1 Complexes: Implications to the Mechanism of Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Induces Reduction of Iron-Sulfur Protein in the Oxidized Cytochrome bc1 Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitochondrial Cytochrome bc1 Complex as Validated Drug Target: A Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Complex I and complex III of mitochondria have common inhibitors acting as ubiquinone antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bioscience.co.uk [bioscience.co.uk]
- 12. Antimycin A, but not antimycin A3 or myxothiazol, directly suppresses photosystem II activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. diabetesjournals.org [diabetesjournals.org]
- 15. Measurement of Mitochondrial Respiration in Human and Mouse Skeletal Muscle Fibers by High-Resolution Respirometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Enzymatic Activities of Isolated Cytochrome bc1-like Complexes Containing Fused Cytochrome b Subunits with Asymmetrically Inactivated Segments of Electron Transfer Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Stigmatellin Derivatives as Inhibitors of the Cytochrome bc1 Complex: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Stigmatellin and its derivatives are potent inhibitors of the mitochondrial and photosynthetic respiratory chain, primarily targeting the cytochrome bc1 complex (Complex III).[1][2] This guide provides a comparative analysis of the inhibitory potency of various this compound derivatives, supported by available experimental data. The information is intended to assist researchers in understanding the structure-activity relationships of these compounds and to guide further drug development efforts.
Comparative Inhibitory Potency
The inhibitory potency of this compound derivatives is influenced by substitutions on the chromone ring and alterations in the alkenyl side chain. While direct comparative data on the inhibition of the cytochrome bc1 complex is limited for many derivatives, cytotoxicity and antimicrobial assays provide valuable insights into their relative bioactivities.
| Compound | Target Organism/Cell Line | Assay Type | Potency (IC50/MIC in µM) |
| This compound A (4) | Pichia anomala | Antimicrobial (MIC) | 1.7 |
| Candida albicans | Antimicrobial (MIC) | 3.4 | |
| Mucor hiemalis | Antimicrobial (MIC) | 1.7 | |
| L-929 (mouse fibroblasts) | Cytotoxicity (IC50) | 0.003 | |
| KB-3-1 (human cervix carcinoma) | Cytotoxicity (IC50) | 0.003 | |
| U2OS (human osteosarcoma) | Cytotoxicity (IC50) | 0.002 | |
| Stigmatellic Acid (1) | L-929 (mouse fibroblasts) | Cytotoxicity (IC50) | 0.3 |
| KB-3-1 (human cervix carcinoma) | Cytotoxicity (IC50) | 0.5 | |
| U2OS (human osteosarcoma) | Cytotoxicity (IC50) | 0.5 | |
| iso-Methoxy-stigmatellin A (2) | L-929 (mouse fibroblasts) | Cytotoxicity (IC50) | 0.03 |
| KB-3-1 (human cervix carcinoma) | Cytotoxicity (IC50) | 0.03 | |
| U2OS (human osteosarcoma) | Cytotoxicity (IC50) | 0.02 | |
| This compound C (3) | L-929 (mouse fibroblasts) | Cytotoxicity (IC50) | 0.03 |
| KB-3-1 (human cervix carcinoma) | Cytotoxicity (IC50) | 0.03 | |
| U2OS (human osteosarcoma) | Cytotoxicity (IC50) | 0.02 | |
| This compound | Saccharomyces cerevisiae (yeast) | Cytochrome bc1 Inhibition (IC50) | 0.0024 |
Mechanism of Action: Inhibition of the Cytochrome bc1 Complex
This compound and its derivatives are classified as Qo site inhibitors of the cytochrome bc1 complex.[4] They bind to a site that overlaps with the binding site for the natural substrate, ubiquinol. This binding event physically obstructs the transfer of electrons from ubiquinol to the Rieske iron-sulfur protein (ISP), a critical step in the Q-cycle.[5] By locking the ISP in a specific conformation, stigmatellins effectively halt the electron flow through the respiratory chain, leading to the inhibition of ATP synthesis and ultimately cell death.
Caption: Inhibition of the cytochrome bc1 complex by this compound derivatives.
Experimental Protocols
Cytochrome bc1 Complex Inhibition Assay
This assay measures the enzymatic activity of the cytochrome bc1 complex by monitoring the reduction of cytochrome c.
-
Preparation of Reagents:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 200 mM NaCl, 0.01% β-DDM.
-
Substrate: 80 µM cytochrome c (oxidized).
-
Electron Donor: 5 µM Q₀C₁₀BrH₂ (a ubiquinol analog).
-
Inhibitors: Stock solutions of this compound derivatives in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
Purified cytochrome bc1 complex is diluted to a final concentration of 0.1 µM in the assay buffer.
-
The assay mixture containing the assay buffer and cytochrome c is prepared.
-
Varying concentrations of the this compound derivatives are added to the assay mixture and incubated for 2 minutes.
-
The reaction is initiated by the addition of the ubiquinol analog, Q₀C₁₀BrH₂.
-
The reduction of cytochrome c is monitored spectrophotometrically by measuring the increase in absorbance at 550 nm over time.
-
The IC50 value, the concentration of inhibitor required to reduce the enzyme activity by 50%, is calculated from the dose-response curve.
-
Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess the metabolic activity of cells and, by inference, their viability.
-
Cell Culture:
-
Human cancer cell lines (e.g., KB-3-1, U2OS) and a mouse fibroblast cell line (L-929) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
-
Assay Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the this compound derivatives for a specified period (e.g., 72 hours).
-
After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
The plates are incubated for a further 4 hours, during which viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
-
Caption: A typical workflow for determining the cytotoxicity of this compound derivatives.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum:
-
The test microorganisms (Pichia anomala, Candida albicans, Mucor hiemalis) are grown in a suitable broth medium to a standardized concentration.
-
-
Assay Procedure:
-
Serial twofold dilutions of the this compound derivatives are prepared in a 96-well microtiter plate containing the appropriate growth medium.
-
Each well is inoculated with the standardized microbial suspension.
-
The plates are incubated under appropriate conditions (temperature and time) for microbial growth.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
This comparative guide highlights the potent inhibitory activity of this compound A and provides a framework for evaluating its derivatives. Further quantitative structure-activity relationship (QSAR) studies are warranted to elucidate the precise molecular determinants of their inhibitory potency and to design novel analogs with improved therapeutic profiles.
References
- 1. bioscience.co.uk [bioscience.co.uk]
- 2. Three New this compound Derivatives Reveal Biosynthetic Insights of Its Side Chain Decoration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studies on Inhibition of Respiratory Cytochrome bc 1 Complex by the Fungicide Pyrimorph Suggest a Novel Inhibitory Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies on the effect of this compound derivatives on cytochrome b and the Rieske iron-sulfur cluster of cytochrome c reductase from bovine heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Safety Operating Guide
Stigmatellin: A Comprehensive Guide to Proper Laboratory Disposal
For researchers, scientists, and drug development professionals, the safe handling and disposal of potent compounds like stigmatellin are paramount to ensuring a secure laboratory environment and preventing environmental contamination. This compound, a potent inhibitor of the cytochrome bc1 complex, is classified as a hazardous substance and is toxic if swallowed. Adherence to strict disposal protocols is therefore essential. This guide provides detailed, step-by-step procedures for the proper disposal of this compound, encompassing waste management, spill containment, and equipment decontamination.
Personal Protective Equipment (PPE)
Before initiating any handling or disposal procedures involving this compound, appropriate Personal Protective Equipment (PPE) must be worn. This includes:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles and/or a full-face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile), with double gloving recommended. |
| Body Protection | A laboratory coat, with a disposable, fluid-resistant gown worn over it. |
| Respiratory | An N95 or higher-rated respirator is crucial when handling this compound powder outside of a certified containment device like a chemical fume hood. |
This compound Waste Disposal Procedures
All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, tubes, flasks), and spill cleanup debris, must be treated as hazardous waste.
Step 1: Waste Segregation and Collection
-
Designated Waste Container : Use a dedicated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a material compatible with the solvents used to dissolve this compound (e.g., glass or polyethylene).
-
Labeling : The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., skull and crossbones for acute toxicity).
-
Solid Waste : Collect all solid waste, such as contaminated gloves, wipes, and plasticware, in a designated, lined hazardous waste container. If these items are sharp, they must first be placed in a puncture-resistant sharps container.
-
Liquid Waste : Collect all liquid waste containing this compound in a separate, sealed hazardous waste container. Do not mix with other incompatible waste streams.
-
Unused Product : Unused or expired this compound powder should be disposed of in its original container, which is then placed inside a larger, labeled hazardous waste container.
Step 2: Storage
-
Store the hazardous waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the container is kept closed at all times, except when adding waste.
-
Store in a cool, dry, and well-ventilated area, away from incompatible materials.
Step 3: Disposal
-
Arrange for the collection of the hazardous waste by a licensed environmental waste management service. Do not attempt to dispose of this compound waste via standard laboratory trash or down the drain.
The logical flow of the this compound disposal process is outlined in the diagram below.
Spill Management Procedures
In the event of a this compound spill, immediate and appropriate action is necessary to prevent exposure and contamination.
For Minor Spills (Small amount of powder):
-
Alert Personnel : Inform others in the immediate area of the spill.
-
Isolate the Area : Restrict access to the spill area.
-
Containment : Gently cover the spill with an inert absorbent material, such as vermiculite, sand, or earth. Avoid raising dust.
-
Cleanup : Carefully sweep or vacuum the contained material into a labeled hazardous waste container. If using a vacuum, it must be HEPA-filtered.
-
Decontamination : Decontaminate the spill area using a suitable solvent followed by soap and water. Collect all cleaning materials as hazardous waste.
For Major Spills:
-
Evacuate : Immediately evacuate the laboratory.
-
Alert : Notify your institution's Environmental Health and Safety (EHS) department and emergency responders.
-
Isolate : Close the laboratory doors and prevent entry.
-
Professional Cleanup : Do not attempt to clean up a major spill. Allow trained emergency personnel to handle the decontamination process.
Decontamination of Laboratory Equipment
All equipment that has come into contact with this compound must be thoroughly decontaminated before reuse or disposal.
-
Initial Rinse : Carefully rinse the equipment with a solvent in which this compound is soluble. Collect this rinsate as hazardous waste. For containers that held acutely toxic substances like this compound, it is often recommended to perform a triple rinse.
-
Wash : Wash the equipment with soap and water.
-
Final Rinse : Rinse with deionized water.
-
Drying : Allow the equipment to air dry completely.
-
Disposal of Decontamination Materials : All materials used for decontamination (e.g., wipes, solvent rinses) must be disposed of as hazardous waste.
By adhering to these detailed procedures, laboratory personnel can safely manage this compound waste, minimizing risks to themselves and the environment, thereby fostering a culture of safety and responsibility in the workplace.
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Stigmatellin
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when handling potent compounds like stigmatellin. This document provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to minimize risk and ensure procedural clarity. This compound is a hazardous substance that is toxic if swallowed, necessitating strict adherence to safety protocols.[1][2]
Recommended Personal Protective Equipment (PPE)
When working with this compound, a comprehensive approach to personal protection is crucial. The following table summarizes the required PPE, categorized by the quantity of the substance being handled.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or low-protein, powder-free latex gloves. Double gloving is recommended. | Provides a direct barrier against skin contact.[1] Nitrile gloves are preferred for individuals with latex allergies.[1] |
| Eye Protection | Chemical splash goggles or safety glasses with side shields. | Protects against accidental splashes and airborne particles. |
| Body Protection | For quantities up to 500 grams: A fully buttoned laboratory coat. For quantities up to 1 kilogram: A disposable laboratory coat or coverall of low permeability. | Prevents contamination of personal clothing and skin.[1] Coveralls should be buttoned at the collar and cuffs.[1] |
| Foot Protection | Protective shoe covers. | Prevents contamination of personal footwear and the spreading of the substance.[1] |
| Head Protection | Head covering. | Minimizes the risk of contamination of the hair and scalp.[1] |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if engineering and administrative controls do not adequately prevent exposure, or if there is a risk of generating dust. | Minimizes inhalation exposure.[1] The choice of respirator should be based on a professional risk assessment.[1] |
Operational Plan: From Receipt to Disposal
A systematic workflow is essential for safely managing this compound in a laboratory setting. The following step-by-step guide outlines the recommended procedures.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]
-
Ensure the storage location is clearly labeled with the appropriate hazard warnings.
2. Handling and Preparation:
-
Always handle this compound within a designated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Avoid all personal contact, including inhalation and contact with skin and eyes.[1]
-
When handling, do not eat, drink, or smoke.[1]
-
Use dry, clean-up procedures and avoid generating dust.[1]
3. Spill Management:
-
In the event of a minor spill, immediately clean it up while wearing the appropriate PPE.[1]
-
Use a vacuum cleaner fitted with a HEPA filter for cleaning up dust.[1]
-
For larger spills, alert emergency responders and inform them of the location and nature of the hazard.[1]
-
Prevent spilled material from entering drains or water courses.[1]
4. Decontamination:
-
Wipe down all work surfaces with a suitable cleaning agent after each use.
-
All non-disposable equipment that has come into contact with this compound should be decontaminated according to your institution's guidelines.
5. Disposal Plan:
-
Solid Waste: Collect unused solid this compound and any contaminated disposable materials (e.g., gloves, absorbent pads, shoe covers) in a sealed and clearly labeled waste container.
-
Liquid Waste: Collect unused solutions of this compound and contaminated liquids in a separate, sealed, and clearly labeled chemical liquid waste container.
-
Dispose of all waste in accordance with local, state, and federal regulations.
Experimental Workflow for Safe Handling of this compound
The following diagram illustrates the key steps and decision points for the safe handling of this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
